2,5,8,11,14,17-Hexaoxaoctadecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPGPKXQDIQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152319 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-87-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaglyme | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1191-87-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
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| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,5,8,11,14,17-Hexaoxaoctadecane (Pentaglyme)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,8,11,14,17-Hexaoxaoctadecane, commonly known as pentaglyme or pentaethylene glycol dimethyl ether, is a high-molecular-weight glycol ether (glyme) characterized by its unique combination of high solvency, chemical inertness, and thermal stability. Its molecular structure, featuring a flexible chain of repeating ether units capped with methyl groups, imparts a valuable set of properties that have led to its adoption across a diverse range of scientific and industrial applications. This guide provides a comprehensive overview of its physicochemical properties, explores its mechanistic role in key applications such as phase-transfer catalysis and as a solvent in advanced material science, and details established protocols for its synthesis and use. Particular emphasis is placed on its relevance to the pharmaceutical sciences, where its low toxicity profile compared to shorter-chain glymes makes it an attractive candidate for advanced drug formulations and synthesis.
Core Physicochemical & Molecular Characteristics
This compound (CAS No. 1191-87-3) is an acyclic polyether. Its structure and key identifiers are foundational to understanding its behavior and function.
Molecular Identity
-
IUPAC Name: 1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane[1]
-
Common Synonyms: Pentaglyme, Pentaethylene glycol dimethyl ether[1]
The structure consists of five repeating ethylene glycol units, with the terminal hydroxyl groups replaced by methyl ethers. This "capping" is crucial as it removes the acidic protons of hydroxyl groups, rendering the molecule aprotic and significantly increasing its chemical stability.
Physicochemical Properties
The physical properties of pentaglyme define its suitability for various applications, from a high-boiling-point reaction solvent to a stable electrolyte component. Glymes, as a class, are liquids at room temperature with moderate to high water solubility.[3]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 314.2 °C (at 760 mmHg) 120-123 °C (at 0.27 Torr) | [4][5] |
| Density | ~1.005 g/cm³ | [4] |
| logP (Octanol/Water) | 0.346 (Calculated) | [6] |
| Water Solubility | Log₁₀WS (mol/L): 0.63 (Calculated). Glymes are generally miscible with water. | [1][6] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
The high boiling point and thermal stability are direct consequences of its molecular weight and the stability of the ether linkages. The presence of multiple oxygen atoms allows for hydrogen bonding with protic solvents like water, explaining its miscibility, while the hydrocarbon backbone allows for solubility in many organic solvents.[1]
Synthesis and Purification
Synthetic Pathway: The Williamson Ether Synthesis
The primary method for synthesizing glymes, including pentaglyme, is the Williamson ether synthesis.[7] This robust and versatile method proceeds via an Sₙ2 mechanism.[8][9] The causality behind this choice of reaction is its efficiency in forming ether linkages by reacting an alkoxide with a primary alkyl halide.[9]
The synthesis of pentaglyme can be envisioned from pentaethylene glycol and a methylating agent.
Caption: General workflow for Pentaglyme synthesis via Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis of Pentaglyme
This is a representative protocol based on established chemical principles. Researchers should adapt it based on laboratory conditions and safety assessments.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dry pentaethylene glycol (1 equivalent) to a suitable anhydrous solvent (e.g., THF, DMF).[7]
-
Deprotonation: While stirring under a positive pressure of nitrogen, add sodium hydride (NaH, ~2.1 equivalents) portion-wise at 0 °C. Causality: Adding the strong base slowly at a reduced temperature controls the exothermic reaction and the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, indicating the complete formation of the dialkoxide.
-
Alkylation: Cool the resulting slurry back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, ~2.2 equivalents), dropwise via a syringe. Causality: An Sₙ2 reaction is favored by using a primary halide, which is sterically unhindered.[9]
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the mixture, and cautiously quench the excess NaH with methanol. Remove the solvent under reduced pressure. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether). Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude pentaglyme can be purified by vacuum distillation to yield the final product.[4][5]
Purification Strategies
For high-purity applications, such as in battery electrolytes or pharmaceutical formulations, residual impurities must be removed.
-
Vacuum Distillation: This is the most common method, effective for removing less volatile starting materials or higher-boiling-point byproducts.[5]
-
Solvent Extraction: For removing ionic impurities, liquid-liquid extraction between an organic solvent and water is effective. A patent for purifying related high-molecular-weight polyethylene glycol compounds highlights the utility of partitioning between organic and aqueous layers.[10]
-
Chromatography: For analytical standards or demanding research applications, column chromatography using silica gel or alumina can be employed.[11]
Key Applications & Mechanistic Insights
The unique properties of pentaglyme make it a versatile tool in both laboratory and industrial settings.[1][2]
High-Performance Aprotic Solvent
Pentaglyme's high boiling point, chemical stability, and ability to dissolve a wide range of compounds make it an excellent solvent for reactions requiring elevated temperatures.[2] It is particularly useful in organometallic chemistry, where its ether oxygens can coordinate with metal cations, stabilizing reactive intermediates.
A general protocol for using poly(ethylene glycol) dimethyl ether (PEGDME) as a solvent for the oxidative scission of aromatic olefins demonstrates its utility:
-
Setup: Add the aromatic olefin (0.5 mmol) and PEGDME (1 mL) to a 10 mL Schlenk tube.[11]
-
Atmosphere Exchange: Evacuate the tube and backfill with oxygen three times.[11]
-
Reaction: Stir the mixture at 110 °C for 8 hours under an oxygen atmosphere (balloon).[11]
-
Workup: After cooling, the product is isolated directly from the reaction mixture via silica gel column chromatography.[11] Causality: The high boiling point of the glyme solvent allows for the reaction to be run at elevated temperatures under a simple balloon of oxygen, while also being stable to the oxidative conditions.
Phase-Transfer Catalysis (PTC)
In multiphase reaction systems, such as an organic substrate in a non-polar solvent and an inorganic nucleophile in an aqueous solution, reaction rates are often negligible due to the reactants' inability to interact. Pentaglyme can function as a phase-transfer catalyst, offering a less toxic and more cost-effective alternative to crown ethers.[12]
Mechanism of Action: The oxygen atoms in the polyether backbone of pentaglyme possess lone pairs of electrons that can chelate or "wrap around" a cation (e.g., K⁺, Na⁺) from the aqueous phase. This complexation shields the cation's charge, rendering it soluble in the organic phase. To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OH⁻) is "dragged" along into the organic phase, where it is now a "naked" and highly reactive nucleophile, free from its tight ionic pairing and hydration shell.[13]
Caption: Catalytic cycle of Pentaglyme in phase-transfer catalysis.
Applications in Drug Development and Material Science
The favorable properties of higher-molecular-weight glymes are particularly relevant to fields requiring high purity and biocompatibility.
-
Pharmaceutical Formulations: Glymes are explored as solvents and excipients in pharmaceutical formulations.[1][2] The low toxicity of higher glymes like pentaglyme is a significant advantage over lower-molecular-weight analogues (e.g., monoglyme, diglyme), which have shown reproductive toxicity.[1] Its ability to dissolve both polar and non-polar moieties can be leveraged to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).
-
Battery Electrolytes: In lithium-ion battery technology, glymes are used as stable electrolyte solvents.[14] The ether oxygens can solvate lithium ions (Li⁺), facilitating ion transport between the anode and cathode. The electrochemical stability and low volatility of pentaglyme contribute to the safety and longevity of the battery, especially compared to more volatile and flammable carbonate-based solvents.[15][16] The performance of glyme-based electrolytes is highly dependent on the specific combination of the glyme chain length and the lithium salt used.[16]
Safety, Handling, and Stability
Pentaglyme is a chemically stable compound under normal conditions.[2] However, as with all chemicals, proper handling is essential.
-
Chemical Stability: It is generally inert to many reagents, though contact with strong oxidizing agents should be avoided.[5] It does not undergo hazardous reactions under standard laboratory protocols.[5]
-
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, a known hazard for ethers upon prolonged exposure to air and light.[4]
-
-
Toxicity Profile: While specific toxicological data for pentaglyme is limited, the general trend for glymes indicates that higher-molecular-weight variants have lower toxicity.[1][2] Unlike monoglyme and diglyme, which are associated with reproductive and developmental harm, longer-chain glymes are considered more environmentally benign.[1]
Conclusion
This compound is more than a simple solvent; it is a sophisticated chemical tool with a unique set of properties derived directly from its molecular architecture. Its high thermal stability, broad solvency, and ability to complex cations make it an enabling technology in fields ranging from organic synthesis to advanced energy storage. For researchers in drug development, its favorable safety profile relative to other glymes, combined with its formulation potential, marks it as a compound of significant interest. A thorough understanding of its core properties and the mechanistic basis of its applications is crucial for leveraging its full potential in creating innovative and efficient chemical systems.
References
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Zhang, Z., et al. (2017). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Royal Society of Chemistry. Available at: [Link]
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Harris, J. M. (2025). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]
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Aparicio, M. (2020). How can I purify and isolate Ethylene Glycol from my solution? ResearchGate. Available at: [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
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Chrobok, A., et al. (2019). Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde. MDPI. Available at: [Link]
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Zhao, H., et al. (2017). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Publishing. Available at: [Link]
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Li, Z., et al. (2016). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. National Institutes of Health. Available at: [Link]
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An, Y., et al. (2017). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. IRIS. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1191-87-3). Available at: [Link]
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mzCloud. (2015). Tetraglyme. Available at: [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
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Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. arXiv. Available at: [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
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Di Lecce, D., et al. (2022). (PDF) Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplemental Data Scheme 1. Dicyclopentadiene-based monomer synthesis. Figure 1. 1H NMR spectrum for the triethylene glycol mono. Available at: [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]
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NIST. (n.d.). Pentaethylene glycol, 2TBDMS derivative. NIST WebBook. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Pentaglyme (Tetraglyme)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaglyme, more formally known as tetraethylene glycol dimethyl ether (tetraglyme), is a high-boiling, polar aprotic solvent with the chemical formula C10H22O5.[1] As a member of the glyme family of ethers, it is characterized by its excellent chemical and thermal stability, making it a versatile and valuable compound in a multitude of scientific and industrial applications.[2][3] Its unique combination of properties, including its ability to solvate cations and its miscibility with a wide range of organic solvents, has positioned it as a critical component in areas ranging from lithium-ion battery technology to its use as an inert solvent in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of pentaglyme, detailed experimental protocols for their measurement, and an exploration of its applications, with a particular focus on its relevance to the pharmaceutical sciences.
Core Physicochemical Properties of Pentaglyme
The utility of pentaglyme in various applications is dictated by its distinct physicochemical characteristics. These properties are summarized in the table below, followed by a more in-depth discussion of their implications.
| Property | Value | Units |
| Molecular Formula | C10H22O5 | |
| Molecular Weight | 222.28 | g/mol |
| Appearance | Colorless liquid | |
| Boiling Point | 275.3 | °C |
| Melting Point | -30 | °C |
| Density (at 25°C) | 1.009 | g/mL |
| Refractive Index (n20/D) | 1.432 | |
| Flash Point | 141 | °C |
| Solubility in Water | Miscible | |
| Vapor Pressure (at 20°C) | <0.01 | mmHg |
| Vapor Density | 7.7 | (vs air) |
Detailed Analysis of Physicochemical Properties
Molecular and Structural Characteristics
Pentaglyme is a linear polyether with five ether linkages, capped at both ends with methyl groups. This structure imparts a combination of hydrophilicity, due to the oxygen atoms, and lipophilicity, from the ethylene and methyl groups. This amphiphilic nature is key to its broad solvency.
Thermal Properties
With a boiling point of 275.3°C and a melting point of -30°C, pentaglyme exists as a liquid over a wide temperature range.[1] Its high boiling point makes it particularly suitable for high-temperature chemical reactions and separation processes.[2][3] The flash point of 141°C indicates that it is not highly flammable, contributing to its favorable safety profile in handling and storage.[1]
Density and Viscosity
Optical Properties
The refractive index of pentaglyme is a measure of how much light bends as it passes through the liquid. At 20°C, its refractive index is 1.432. This property is useful for quality control and for determining the concentration of pentaglyme in solutions.
Solubility and Solvent Characteristics
Pentaglyme is miscible with water and a wide array of organic solvents.[1] As a polar aprotic solvent, it does not have an acidic proton, which makes it suitable for reactions involving strong bases. Its ability to solvate metal cations is a key feature, leading to its use in organometallic chemistry and as an electrolyte solvent in lithium-ion batteries.[2][4] In the pharmaceutical context, its excellent solvency makes it a candidate for dissolving poorly water-soluble active pharmaceutical ingredients.[5][6][7]
Experimental Protocols for Property Determination
Viscosity Measurement using a Rotational Viscometer
This protocol outlines the steps for determining the dynamic viscosity of pentaglyme using a rotational viscometer.
-
Instrument Setup and Calibration:
-
Sample Preparation:
-
Bring the pentaglyme sample to the desired measurement temperature (e.g., 25°C) using a water bath. Temperature control is critical as viscosity is highly temperature-dependent.
-
Pour the specified volume of the sample into a clean, dry beaker, ensuring the spindle will be immersed to the correct depth.[10]
-
-
Measurement Procedure:
-
Attach the selected spindle to the viscometer.
-
Carefully lower the spindle into the sample until the liquid reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.[11]
-
Select the appropriate rotational speed. The goal is to achieve a torque reading between 10% and 100%.[10]
-
Turn on the motor and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).[8]
-
-
Cleaning:
-
After the measurement, raise the spindle from the sample.
-
Remove the spindle and clean it thoroughly with an appropriate solvent, followed by drying.
-
Clean the sample beaker.
-
Refractive Index Measurement using an Abbe Refractometer
This protocol describes the determination of the refractive index of pentaglyme.
-
Instrument Preparation and Calibration:
-
Sample Application:
-
Measurement:
-
Look through the eyepiece and adjust the handwheel to bring the light-dark boundary into view.
-
Turn the compensator dial to eliminate any color fringe and obtain a sharp, clear boundary line.[2]
-
Adjust the handwheel again to align the boundary line precisely with the center of the crosshairs.[13]
-
Depress the switch to illuminate the scale and read the refractive index value to four decimal places.[14]
-
Record the temperature at which the measurement was taken.[2]
-
-
Cleaning:
-
Open the prisms and carefully clean the sample from both surfaces using a soft tissue and a suitable solvent.[12]
-
Applications in Research and Drug Development
Pentaglyme's favorable properties make it a valuable tool in the pharmaceutical industry, from early-stage synthesis to formulation development.
Solvent for API Synthesis
As an inert, high-boiling point solvent, pentaglyme is well-suited for the synthesis of active pharmaceutical ingredients.[2][14] Its ability to dissolve a wide range of organic and organometallic compounds facilitates various chemical reactions.[14] The use of pentaglyme can lead to improved reaction yields and purer products.
Excipient in Drug Formulations
Excipients are crucial components of pharmaceutical formulations, aiding in stability, solubility, and drug delivery.[15][16] Pentaglyme's solvency makes it a potential excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs, a significant challenge in drug development.[5][7] While specific examples in marketed oral or parenteral formulations are not widespread, its properties are analogous to other glymes and polyethylene glycols that are used for these purposes.[17][18] Its use as a non-aqueous vehicle in parenteral formulations is an area of interest, particularly for drugs that are unstable in aqueous environments.[19][20]
Safety and Handling
Pentaglyme is considered to have low acute toxicity.[3] However, it is classified as a reproductive toxin and may damage fertility or the unborn child.[21] Therefore, it is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Pentaglyme is air-sensitive and can form explosive peroxides upon prolonged storage, so it should be stored in a tightly sealed container under an inert atmosphere.[21]
Conclusion
Pentaglyme (tetraethylene glycol dimethyl ether) is a versatile solvent with a unique set of physicochemical properties that make it highly valuable in both research and industrial settings. Its high thermal stability, broad solvency, and polar aprotic nature are particularly advantageous. For researchers and professionals in drug development, pentaglyme offers potential as a reaction solvent for API synthesis and as a specialized excipient for enhancing the solubility of challenging drug candidates. A thorough understanding of its properties, coupled with proper handling and experimental techniques, is essential for leveraging its full potential in advancing pharmaceutical sciences.
References
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Abbe Refractometer -- Step by Step Instructions. (2017, April 4). Retrieved from [Link]
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Clariant. (2017, January 9). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
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Ataman Kimya. TETRAETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]
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Truman ChemLab. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved from [Link]
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Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
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Drawell. (n.d.). How to Use the Rotational Viscometer. Retrieved from [Link]
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Standard Operating Procedures (SOP): Viscometer [Video]. (2017, June 20). YouTube. Retrieved from [Link]
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SOPs. (2021, February 5). Viscometer - Operation and Calibration Procedure. Retrieved from [Link]
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Martests Instrument. (n.d.). A 7-Step Guide to Rotational Viscometer Calibration. Retrieved from [Link]
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Wikipedia. (n.d.). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
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- Prabhaker, R., & Tripathi, S. (2022). EXCIPIENT USED IN PARENTRAL FORMULATION. World Journal of Pharmaceutical Research, 11(15), 355-367.
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ResearchGate. (n.d.). Enhancing the Solubility of Active Pharmaceutical Ingredients using Deep Eutectic Solvents to Develop Liquid Oral Formulations. Retrieved from [Link]
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PubChem. (n.d.). Tetraglyme. Retrieved from [Link]
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PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved from [Link]
-
ResearchGate. (2022, November 5). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Retrieved from [Link]
- Osborne, D. W. (2011). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products.
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MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). excipient used in parentral formulation. Retrieved from [Link]
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Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
-
Kline, T. (2023, November 2). Excipients For Parenteral Pharmaceuticals Set To Grow, But Specialization Is Key. Pharmaceutical Online. Retrieved from [Link]
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An In-depth Technical Guide to Pentaethylene Glycol Dimethyl Ether: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of pentaethylene glycol dimethyl ether, a member of the glyme family of solvents. It is intended for researchers, scientists, and drug development professionals who utilize or are considering this compound in their work. We will delve into its fundamental properties, provide a detailed synthesis protocol, and explore its various applications, with a focus on the scientific principles that underpin its utility.
Introduction to Glymes: A Family of Versatile Solvents
Glymes, or glycol dimethyl ethers, are a class of aprotic polyether solvents that have found widespread use in various chemical and pharmaceutical applications. Their general structure consists of repeating ethylene glycol units capped with methyl groups. This structure imparts a unique combination of properties, including high solvency for a wide range of compounds, chemical and thermal stability, and a low order of toxicity. The length of the polyether chain can be varied to fine-tune the physical properties of the solvent, such as boiling point, viscosity, and solvating power.
This guide will focus specifically on pentaethylene glycol dimethyl ether, a longer-chain glyme that offers distinct advantages in certain applications. For clarity, we will define pentaethylene glycol dimethyl ether as the molecule containing five ethylene glycol units, with the chemical formula C12H26O6. It is important to note that the nomenclature in this family can sometimes be ambiguous; for instance, "tetraglyme" (tetraethylene glycol dimethyl ether) is occasionally referred to as "pentaoxapentadecane," highlighting its five oxygen atoms.
Physicochemical Properties of Pentaethylene Glycol Dimethyl Ether
The utility of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key characteristics of pentaethylene glycol dimethyl ether, along with those of its shorter-chain analogue, tetraethylene glycol dimethyl ether, for comparison.
| Property | Pentaethylene Glycol Dimethyl Ether | Tetraethylene Glycol Dimethyl Ether (Tetraglyme) |
| Chemical Formula | C12H26O6 | C10H22O5[1][2] |
| Molecular Weight | 266.33 g/mol | 222.28 g/mol [1][2] |
| CAS Number | 24991-55-7 (for poly(ethylene glycol) dimethyl ether) | 143-24-8[1][2] |
| Appearance | Colorless liquid[2] | Colorless liquid[2] |
| Boiling Point | >250 °C[3] | 275.3 °C[2] |
| Melting Point | Not readily available | -30 °C[2] |
| Density | ~1.05 g/mL at 25 °C[3] | 1.009 g/mL[2] |
| Solubility in Water | Soluble | Miscible[2] |
The increasing chain length from tetra- to pentaethylene glycol dimethyl ether results in a higher molecular weight, boiling point, and density. This trend is a direct consequence of the increased number of repeating ether units, which enhances intermolecular van der Waals forces. The high boiling point of these glymes makes them suitable for high-temperature reactions.[2]
Synthesis of Pentaethylene Glycol Dimethyl Ether
The synthesis of pentaethylene glycol dimethyl ether can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of pentaethylene glycol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate.
Experimental Protocol
Materials:
-
Pentaethylene glycol
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Formation of the Alkoxide: Pentaethylene glycol is dissolved in anhydrous THF in the reaction flask under a nitrogen atmosphere. The solution is cooled in an ice bath. Sodium hydride is then added portion-wise to the stirred solution. Hydrogen gas will be evolved, so the reaction should be performed in a well-ventilated fume hood. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen ceases, indicating the complete formation of the dialkoxide.
-
Methylation: The dropping funnel is charged with methyl iodide, which is then added dropwise to the stirred suspension of the alkoxide at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete methylation.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure pentaethylene glycol dimethyl ether.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of pentaethylene glycol dimethyl ether.
Applications in Research and Development
The unique properties of pentaethylene glycol dimethyl ether make it a valuable tool in various scientific disciplines.
-
High-Temperature Organic Synthesis: Its high boiling point and chemical inertness make it an excellent solvent for reactions requiring elevated temperatures.[2] It can effectively solvate a wide range of organic and organometallic reagents.
-
Battery Technology: Glymes are of significant interest as electrolyte solvents in lithium-ion batteries.[2] Their ability to solvate lithium ions while remaining electrochemically stable contributes to improved battery performance and safety. The longer polyether chain of pentaethylene glycol dimethyl ether can influence ion transport properties.
-
Phase-Transfer Catalysis: The crown ether-like structure of glymes allows them to complex with metal cations, facilitating their transfer between immiscible phases. This property is exploited in phase-transfer catalysis, where reaction rates can be significantly enhanced.
-
Drug Delivery and Formulation: Poly(ethylene glycol) (PEG) and its derivatives are widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drugs. PEGs can form micelles or nanoparticles that encapsulate hydrophobic drug molecules, enabling their delivery in aqueous environments. The dimethyl ether derivative offers a modified polarity profile that can be advantageous in specific formulations.
Safety and Handling
Pentaethylene glycol dimethyl ether is a relatively stable and non-reactive compound. However, like all chemicals, it should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. Glymes have the potential to form peroxides upon prolonged exposure to air and light, so it is recommended to store them under an inert atmosphere and test for peroxides before use, especially before distillation.
Conclusion
Pentaethylene glycol dimethyl ether is a versatile and valuable solvent with a unique set of properties that make it suitable for a range of applications, from high-temperature synthesis to advanced battery technology. Its synthesis via the Williamson ether synthesis is straightforward, allowing for its preparation in a laboratory setting. As research in areas such as energy storage and drug delivery continues to advance, the demand for specialized solvents like pentaethylene glycol dimethyl ether is likely to grow.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8925, Tetraglyme. Retrieved from [Link]
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Wikipedia. (2023). Tetraethylene glycol dimethyl ether. Retrieved from [Link]
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Ataman Kimya. (n.d.). POLYETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]
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Saiper Chemicals. (n.d.). Tetraethylene Glycol Dimethyl Ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). PHYSICAL-CHEMICAL PROPERTIES AND FATE CHARACTERIZATION Chemical Category Name Glycol Ethers (Glymes). Retrieved from [Link]
-
NIST. (n.d.). Hexaethylene glycol dimethyl ether. Retrieved from [Link]
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A Spectroscopic Guide to 2,5,8,11,14,17-Hexaoxaoctadecane: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,5,8,11,14,17-hexaoxaoctadecane (also known as pentaethylene glycol dimethyl ether or pentaglyme). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental insights.
Introduction
This compound is a member of the glyme family of acyclic polyethers. These compounds are characterized by their repeating ethoxy units, which impart unique solvent properties and the ability to chelate cations. This technical guide will delve into the spectroscopic techniques used to confirm the structure and purity of this versatile solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that could obscure the analyte's peaks.[1][2] The solution is then transferred to a 5 mm NMR tube.
Instrument Parameters (Hypothetical):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
¹H NMR Spectral Data and Interpretation
Due to the symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated. The protons in the terminal methoxy groups and the repeating ethylene glycol units will give rise to distinct signals.
Predicted ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.38 | Singlet | 6H | -O-CH ₃ (Terminal methoxy groups) |
| b | ~3.57 | Triplet | 4H | -O-CH ₂-CH₂-O- (Methylene groups adjacent to terminal methoxy) |
| c | ~3.66 | Multiplet | 16H | -O-CH ₂-CH ₂-O- (Internal methylene groups) |
Causality of Signal Assignment:
-
Signal (a): The protons of the two terminal methoxy groups are chemically equivalent and are expected to appear as a sharp singlet due to the absence of adjacent protons to couple with. Their chemical shift around 3.38 ppm is characteristic of methoxy protons.
-
Signal (b) & (c): The methylene protons of the ethylene glycol units are in a complex, overlapping region. The protons on the carbons adjacent to the terminal methoxy groups (b) will have a slightly different chemical environment compared to the internal methylene protons (c), leading to distinct, albeit potentially overlapping, signals. The observed multiplicities (triplet and multiplet) arise from spin-spin coupling with neighboring methylene protons. The large integration value for the multiplet at ~3.66 ppm corresponds to the eight pairs of equivalent internal methylene protons. This is consistent with spectra of similar polyethers like triethylene glycol dimethyl ether and pentaethylene glycol.[3][4]
Caption: Molecular structure with proton assignments.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will also be relatively simple due to the molecule's symmetry.
Predicted ¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~59.0 | -O-C H₃ (Terminal methoxy carbons) |
| 2 | ~70.5 | -O-C H₂-C H₂-O- (Internal methylene carbons) |
| 3 | ~71.9 | -O-C H₂-CH₂-O- (Methylene carbons adjacent to terminal methoxy) |
Causality of Signal Assignment:
-
Signal 1: The carbon atoms of the terminal methoxy groups are equivalent and will produce a single peak at approximately 59.0 ppm.
-
Signal 2 & 3: The methylene carbons within the ethylene glycol chain will appear in the region of 70-72 ppm, which is characteristic for carbons singly bonded to oxygen. The carbons adjacent to the terminal methoxy groups (Signal 3) are in a slightly different electronic environment than the internal methylene carbons (Signal 2), resulting in two distinct peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Experimental Protocol: IR Spectroscopy
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6][7]
Instrument Parameters (Hypothetical):
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Scan Range: 4000 - 400 cm⁻¹
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-O bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (alkane) |
| ~1100 | Strong, Broad | C-O stretch (ether) |
Causality of Signal Assignment:
-
C-H Vibrations: The strong absorption band in the 2950-2850 cm⁻¹ region is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. The bending vibrations for these groups are expected in the 1465-1450 cm⁻¹ range.
-
C-O Vibration: The most prominent feature in the IR spectrum of an ether is the strong, often broad, C-O stretching absorption. For acyclic ethers, this band typically appears in the 1150-1085 cm⁻¹ region.[8] For this compound, a strong absorption around 1100 cm⁻¹ is the key diagnostic peak confirming the presence of the ether functional groups.
Caption: Workflow for FTIR analysis of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds like this compound. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
Instrument Parameters (Hypothetical):
-
Ionization: Electron Ionization (EI) at 70 eV
-
Analyzer: Quadrupole
-
Mass Range: m/z 30-400
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₂H₂₆O₆, with a molecular weight of 266.33 g/mol .
Predicted Mass Spectral Data (EI)
| m/z | Relative Intensity | Possible Fragment |
| 266 | Low | [M]⁺ (Molecular Ion) |
| 235 | Low | [M - OCH₃]⁺ |
| 147 | Medium | [CH₃O(CH₂CH₂O)₂CH₂]⁺ |
| 103 | High | [CH₃O(CH₂CH₂O)CH₂]⁺ |
| 59 | High | [CH₃OCH₂]⁺ |
| 45 | High | [CH₂OH]⁺ |
Causality of Fragmentation:
Upon electron ionization, the molecular ion ([M]⁺) is formed. Due to the presence of multiple ether linkages, the molecular ion is prone to fragmentation. The fragmentation of polyethers like glymes typically proceeds via cleavage of the C-O and C-C bonds.[9]
-
The fragmentation often initiates at the ether oxygen atoms, leading to the characteristic oxonium ions.
-
The most abundant peaks are often the smaller, more stable fragments. The base peak is likely to be at m/z 59 or 45, corresponding to [CH₃OCH₂]⁺ and [CH₂OH]⁺ respectively.
-
A series of fragment ions separated by 44 amu (the mass of an ethylene oxide unit, -CH₂CH₂O-) is a hallmark of polyethylene glycol and its derivatives. In this case, we would expect to see peaks at m/z 59, 103, 147, etc., corresponding to [CH₃O(CH₂CH₂O)ₙCH₂]⁺.
Caption: Simplified fragmentation scheme for this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy provides definitive evidence for the presence of ether functional groups and the absence of other functionalities. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that is consistent with the polyether structure. Together, these techniques offer a self-validating system for the structural elucidation and purity assessment of this important solvent.
References
-
Chemistry LibreTexts. Spectroscopy of Ethers. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Northern Illinois University. Sample preparation for FT-IR. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. [Link]
-
Shimadzu. Liquid Samples. [Link]
-
University of Arizona. How to make an NMR sample. [Link]
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solubility of lithium salts in pentaglyme vs tetraglyme
An In-Depth Technical Guide to the Solubility of Lithium Salts in Pentaglyme vs. Tetraglyme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of lithium salts in glymes (oligoethers of ethylene glycol) is a critical parameter in a range of advanced applications, from high-energy battery electrolytes to specialized pharmaceutical formulations. This guide provides a detailed comparative analysis of the solubility of lithium salts in two common higher-order glymes: tetraglyme (tetraethylene glycol dimethyl ether) and pentaglyme (pentaethylene glycol dimethyl ether). We will explore the physicochemical properties of these solvents, the underlying mechanisms of lithium salt solvation, and the influence of both the cation-solvent interaction and the nature of the salt's anion on solubility. This document also provides a robust experimental protocol for determining solubility and discusses the practical implications of these findings for researchers in relevant fields.
Introduction: The Unique Solvent Properties of Glymes
Glymes are a class of aprotic polar solvents characterized by the repeating ethylene oxide unit, capped with methyl groups. Their chemical structure, CH₃O(CH₂CH₂O)nCH₃, allows for the effective solvation of cations, particularly alkali metals like lithium, through a chelation mechanism. The oxygen atoms in the ether linkages coordinate with the lithium ion, forming a stable complex that enhances the dissolution of the salt. This property, combined with their high chemical and thermal stability, low vapor pressure, and miscibility with a wide range of other solvents, makes them highly versatile.[1][2]
The length of the polyether chain (the value of 'n' in the formula) plays a crucial role in determining the solvent's properties and its interaction with dissolved salts. In this guide, we focus on tetraglyme (n=4) and pentaglyme (n=5), which are of significant interest for applications requiring high salt concentrations and stable electrolytes.
Physicochemical Properties: Tetraglyme vs. Pentaglyme
A fundamental understanding of the physical and chemical properties of the solvent is essential for predicting and explaining solubility trends. The table below provides a comparison of key properties for tetraglyme and pentaglyme.
| Property | Tetraglyme (G4) | Pentaglyme (G5) |
| Chemical Formula | C₁₀H₂₂O₅ | C₁₂H₂₆O₆ |
| Molecular Weight | 222.28 g/mol [3] | 266.33 g/mol [4] |
| Boiling Point | 275 °C[5] | ~314 °C (extrapolated) |
| Melting Point | -30 °C[5] | - |
| Density (at 20°C) | 1.011 g/mL[1] | ~1.02 g/mL (extrapolated) |
| Dynamic Viscosity (at 20°C) | 4.1 mPa·s[1] | Higher than tetraglyme (expected) |
| Dielectric Constant | 7.9[6] | Higher than tetraglyme (expected) |
| Solubility in Water | Miscible[5] | Miscible (expected) |
The longer chain length of pentaglyme results in a higher molecular weight, boiling point, density, and viscosity compared to tetraglyme. The increased number of ether oxygens in pentaglyme is also expected to lead to a higher dielectric constant, which can influence its ability to dissolve ionic compounds.
Solubility of Lithium Salts: A Comparative Analysis
The dissolution of a lithium salt in a glyme is a complex process governed by the interplay of several factors, including the lattice energy of the salt, the solvation energy of the ions, and the entropy of mixing. The primary driving force for the dissolution of lithium salts in glymes is the strong coordination of the lithium cation by the oxygen atoms of the glyme molecule.
The Chelation Effect and the Formation of Solvate Ionic Liquids
Glymes with four or more ether oxygens, such as tetraglyme and pentaglyme, can effectively wrap around the lithium cation, forming a stable complex. This sequestration of the cation disrupts the crystal lattice of the salt and promotes its dissolution. When the concentration of the lithium salt is high, particularly in equimolar mixtures with the glyme, a unique class of materials known as "solvate ionic liquids" can be formed.[7][8] In these systems, the lithium cation and the coordinating glyme molecule behave as a single, larger cation, and the anion of the salt acts as the counter-ion.
Caption: Chelation of a Li⁺ ion by a pentaglyme molecule.
Influence of the Anion
While the cation-glyme interaction is crucial, the nature of the lithium salt's anion also significantly impacts solubility. Generally, salts with larger, more charge-diffuse anions that have weaker interactions with the lithium cation (lower lattice energy) tend to be more soluble in glymes. The order of ionic association strength for some common lithium salts in glymes has been reported as follows (from less to more associative, indicating a general trend of decreasing solubility):
[BETI]⁻ ~ [TFSI]⁻ < PF₆⁻ < ClO₄⁻ < BF₄⁻ < Br⁻ < NO₃⁻[7]
This trend suggests that lithium salts with anions like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(perfluoroethylsulfonyl)imide (BETI) will exhibit higher solubility in glymes compared to those with smaller, harder anions like bromide or nitrate.
Quantitative Solubility Data
Obtaining precise, quantitative solubility data for a wide range of lithium salts in both pentaglyme and tetraglyme is challenging, as much of the literature focuses on specific electrolyte formulations rather than fundamental solubility limits. However, the available data and qualitative observations from various studies are summarized below.
| Lithium Salt | Tetraglyme (G4) | Pentaglyme (G5) | Comments |
| LiTFSI | High solubility; forms solvate ionic liquids at high concentrations.[9][10] | High solubility expected, likely higher than in tetraglyme. | The large, soft TFSI anion promotes high solubility in glymes.[11] |
| LiPF₆ | Soluble; commonly used in battery electrolytes.[8][12] | Soluble, with solubility likely enhanced by the additional ether oxygen. | LiPF₆ has good solubility in polar aprotic solvents.[12][13] |
| LiCl | Limited solubility. | Limited solubility, but likely higher than in tetraglyme. | Hard, small anion leads to lower solubility in aprotic solvents compared to salts with larger anions.[14][15] |
| LiNO₃ | Moderately soluble. | Moderately soluble. | The nitrate anion is more strongly associated with the lithium cation than anions like TFSI, which can limit solubility.[13] |
| LiBr | Limited solubility. | Limited solubility. | Similar to LiCl, the small, hard bromide anion results in lower solubility.[13] |
General Trend: For a given lithium salt, the solubility is expected to be higher in pentaglyme than in tetraglyme. This is attributed to the greater number of coordinating oxygen atoms in pentaglyme, which allows for more effective solvation and stabilization of the lithium cation.
Experimental Protocol: Determination of Solubility
The following is a detailed, step-by-step methodology for determining the solubility of a lithium salt in a glyme solvent using the isothermal shake-flask method, a reliable technique for obtaining equilibrium solubility data.
Materials and Equipment
-
Lithium salt of interest (high purity, dried under vacuum)
-
Pentaglyme or tetraglyme (anhydrous, <50 ppm water)
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker bath
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Inert atmosphere glovebox (optional, but recommended for hygroscopic salts)
-
Analytical instrumentation for concentration measurement (e.g., ICP-OES for lithium, ion chromatography for the anion)
Step-by-Step Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of the dried lithium salt to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Add a known mass of the glyme solvent to the vial. c. Securely cap the vial and record the total mass. d. Prepare several such vials for each salt-solvent system to ensure reproducibility.
-
Equilibration: a. Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). b. Allow the mixtures to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution kinetics. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.
-
Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for several hours to allow the excess solid to settle. b. Carefully draw an aliquot of the supernatant using a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles. d. Weigh the vial containing the aliquot to determine the mass of the saturated solution. e. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument. f. Analyze the concentration of lithium or the anion in the diluted sample using a calibrated analytical technique like ICP-OES or ion chromatography.
-
Calculation of Solubility: a. From the measured concentration and the dilution factor, calculate the concentration of the lithium salt in the saturated solution. b. Express the solubility in desired units, such as molality (mol/kg of solvent), molarity (mol/L of solution), or weight percent (g of salt / 100 g of solvent).
Caption: Workflow for experimental solubility determination.
Implications for Research and Development
Battery Research
For scientists developing next-generation lithium batteries (e.g., lithium-sulfur, lithium-air), the choice of glyme and the solubility of the lithium salt are critical. Higher solubility allows for electrolytes with higher ionic conductivity and can influence the mechanism of cell reactions.[8] The ability of longer-chain glymes like pentaglyme to better solvate lithium ions can lead to a higher concentration of charge carriers and potentially improved battery performance. However, the increased viscosity of pentaglyme could counteract this benefit by slowing down ion transport. Therefore, a balance must be struck between high salt concentration and optimal electrolyte viscosity.
Drug Development and Pharmaceutical Formulations
In the pharmaceutical industry, glymes can be used as non-aqueous solvents for drug substances that have poor water solubility.[1][2] Understanding the solubility of lithium salts (and other salts) in these solvents is important for several reasons:
-
Formulation of Non-Aqueous Injectables: For drugs that are unstable in water, a glyme-based formulation could be a viable alternative. The solubility of buffer salts and other excipients in the chosen glyme would need to be carefully determined.
-
Reaction Media for Synthesis: Glymes are excellent solvents for organometallic reactions, some of which are used in the synthesis of active pharmaceutical ingredients (APIs). The solubility of reagents and catalysts is a key factor in reaction kinetics and yield.
-
Toxicity Considerations: It is important to note that lower molecular weight glymes (monoglyme and diglyme) have shown reproductive toxicity.[1] Higher glymes like tetraglyme and pentaglyme are generally considered to be less toxic, but thorough toxicological evaluation is necessary for any new pharmaceutical application.
Conclusion
The solubility of lithium salts in pentaglyme and tetraglyme is a complex phenomenon driven by the powerful chelating ability of these polyether solvents. While quantitative data is not always readily available, a clear understanding of the underlying principles allows for informed predictions. The choice between pentaglyme and tetraglyme will depend on the specific application, requiring a trade-off between the potentially higher dissolving power of pentaglyme and its increased viscosity. For researchers in both materials science and drug development, a systematic approach to determining and understanding solubility in these versatile solvents is essential for innovation and the development of new technologies.
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The Uncrowned King: A Technical Guide to 2,5,8,11,14,17-Hexaoxaoctadecane as a Crown Ether Analog
This guide provides an in-depth technical exploration of 2,5,8,11,14,17-hexaoxaoctadecane, an acyclic polyether that serves as a compelling and versatile analog to crown ethers. Known by several synonyms, including pentaglyme and pentaethylene glycol dimethyl ether, this molecule offers a unique combination of cation-binding capabilities, phase-transfer catalysis, and formulation advantages that are of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] This document will delve into the synthesis, properties, and critical applications of this compound, providing both theoretical understanding and practical, field-proven insights.
Introduction: Beyond the Crown - The Rise of Acyclic Analogs
Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, are renowned for their ability to selectively bind specific cations. This "host-guest" chemistry has paved the way for advancements in various fields. However, the synthesis of these macrocycles can be complex and costly. This has led to the exploration of acyclic polyethers, or "podands," which offer a more flexible and synthetically accessible alternative.[1]
This compound emerges as a prominent member of this class. Its open-chain structure, featuring multiple ether linkages, endows it with significant conformational flexibility.[1] The lone pairs of electrons on the oxygen atoms can effectively coordinate with cations, mimicking the behavior of their cyclic counterparts.[1] This ability to form stable complexes is the cornerstone of its diverse applications.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₆ | [2] |
| Molecular Weight | 266.3312 g/mol | [2][3] |
| CAS Number | 1191-87-3 | [2] |
| Boiling Point | 120-123 °C at 0.27 Torr | [4] |
| Density | 1.005 ± 0.06 g/cm³ | [4] |
| Synonyms | Pentaglyme, Pentaethylene glycol dimethyl ether | [3][4] |
These properties, including its relatively high boiling point and density, make it a stable and manageable compound for various laboratory and industrial applications.
Synthesis and Manufacturing: The Williamson Ether Synthesis
The construction of the polyether backbone of this compound is most commonly achieved through the Williamson ether synthesis.[1][5] This robust and versatile method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide.[5]
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6][7] In the context of synthesizing this compound, a suitable polyethylene glycol derivative is deprotonated with a strong base, such as sodium hydride, to form the alkoxide. This nucleophilic alkoxide then attacks an alkyl halide, leading to the formation of the ether linkage and a salt byproduct. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions.[5][6]
Figure 1: Generalized workflow of the Williamson ether synthesis for this compound.
Step-by-Step Laboratory Protocol
The following is a representative, self-validating protocol for the synthesis of this compound.
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Rationale: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide by water or atmospheric moisture.
-
Addition of the Alcohol: Slowly add a solution of pentaethylene glycol (1 molar equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C.
-
Rationale: The dropwise addition at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 molar equivalents) dropwise.
-
Rationale: Methyl iodide is a highly reactive primary alkyl halide, ideal for the SN2 reaction. The dropwise addition helps to control the exothermic nature of the alkylation.
-
Workup and Purification: After the addition, allow the reaction to proceed at room temperature overnight. Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under high vacuum.
The Crown Ether Analog in Action: Cation Binding and Phase-Transfer Catalysis
The ability of this compound to coordinate with metal cations is central to its function as a crown ether analog. This property is particularly valuable in phase-transfer catalysis (PTC).[8]
Mechanism of Cation Complexation
The six oxygen atoms in the polyether chain of this compound can wrap around a metal cation, with the lone pairs of electrons on the oxygen atoms forming coordinate bonds with the cation. The conformational flexibility of the acyclic structure allows it to adapt to cations of different sizes, although it shows a preference for alkali and alkaline earth metal cations.
Figure 2: Diagram of a metal cation (M⁺) complexed by the oxygen atoms of this compound.
Application in Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[8][9][10] this compound can act as a phase-transfer catalyst by encapsulating a cation from an aqueous phase, thereby transporting it into an organic phase.[8] The now "naked" and more reactive anion is then free to react with the organic substrate.
Figure 3: Experimental workflow of phase-transfer catalysis using this compound.
A Key Enabler in Drug Development and Formulation
The unique properties of this compound and its longer-chain analogs (polyethylene glycol dimethyl ethers) make them highly valuable in the pharmaceutical industry.[][12]
Enhancing Solubility and Bioavailability
Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which can limit their bioavailability. Poly(ethylene glycol) dimethyl ether (PEGDME) polymers, including this compound, are widely used as reagents in solid dispersions to address this challenge.[] They can induce the amorphization of crystalline drugs, thereby improving their solubility, stability, and ultimately, their bioavailability.[]
Role as a Benign Solvent and Excipient
This compound is also utilized as a solvent or co-solvent in pharmaceutical formulations.[12] Its low toxicity, chemical stability, and compatibility with a wide range of chemicals make it a suitable choice.[12] Furthermore, its use can reduce the need for more volatile and potentially hazardous organic solvents, aligning with the principles of green chemistry.[9][10]
Conclusion: A Versatile Tool for Modern Chemistry
This compound stands out as a highly effective and versatile crown ether analog. Its straightforward synthesis, coupled with its potent cation-binding and phase-transfer capabilities, makes it an invaluable tool for organic synthesis. In the realm of drug development, its role in enhancing the solubility and stability of APIs underscores its significance. For researchers and scientists seeking a practical and efficient alternative to traditional crown ethers, this compound offers a compelling and scientifically robust solution.
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theoretical and computational studies of pentaglyme
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Pentaglyme
This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate pentaglyme (pentaethylene glycol dimethyl ether). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging computational chemistry to understand and predict the behavior of flexible oligoethers. We will delve into the causality behind methodological choices, ensuring a framework of self-validating protocols, and ground our discussion in authoritative research.
Introduction: The Significance of Pentaglyme
Pentaglyme is an oligo(ethylene glycol) dimethyl ether with the formula CH₃O(CH₂CH₂O)₅CH₃. As a member of the glyme family, it possesses a unique combination of properties: high chemical and thermal stability, low vapor pressure, and a remarkable ability to solvate metal cations.[1][2] These characteristics make glymes, including pentaglyme, highly appealing for various applications, most notably as electrolytes in next-generation battery technologies like lithium-metal and lithium-air batteries.[1][3][4] Their ability to form stable solvate structures with lithium ions is crucial for enhancing battery performance and safety compared to conventional carbonate-based electrolytes.[5][6][7] Furthermore, the broader class of poly(ethylene glycol) ethers has been explored for applications in CO₂ capture, leveraging the interaction between the ether oxygens and carbon dioxide.[8][9]
The flexibility of the pentaglyme chain gives rise to a complex conformational landscape that dictates its macroscopic properties, from viscosity to ion conductivity. Understanding this molecule at a fundamental level—how it folds, interacts with ions, and behaves in a bulk liquid environment—requires sophisticated computational tools.[10][11] Theoretical studies, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide unparalleled insight into these molecular-level phenomena, guiding the rational design of new materials.[5][12][13]
The Conformational Landscape of Pentaglyme
A molecule's function is intrinsically linked to its three-dimensional structure. For a flexible molecule like pentaglyme, it does not exist as a single static structure but as a dynamic ensemble of interconverting conformers.[14] The analysis of this conformational space is the foundational step in understanding its behavior.
The Rationale for Conformational Analysis
The arrangement of pentaglyme's backbone, governed by rotations around the C-O and C-C bonds, determines the spatial orientation of its six ether oxygen atoms. This orientation is critical for its primary function: chelating cations. Some conformations will present an ideal "crown-ether" like cavity for ion binding, while others will be more linear or disordered. The relative population of these conformers, determined by their Gibbs free energies, dictates the overall solvating power and transport properties of the solvent.[15][16] Computational conformational analysis allows us to identify these low-energy structures and understand the energy barriers between them.[14][17]
Computational Protocol: Conformational Search
A robust conformational search is a self-validating system designed to exhaustively explore the potential energy surface of a molecule. The goal is to locate all relevant low-energy minima.
Step-by-Step Methodology:
-
Initial Structure Generation: Begin with a 2D representation of pentaglyme and convert it to an initial 3D structure using a molecular editor. A simple, linearly extended conformer is a common starting point.
-
Conformational Sampling: Employ a sampling algorithm to generate a diverse set of possible conformations.
-
Rationale: A single starting structure is insufficient. We must explore the vast conformational space arising from the molecule's rotatable bonds.
-
Method of Choice: A mixed approach of systematic and stochastic (e.g., Monte Carlo) searches is often effective. For a molecule of this size, a high-temperature molecular dynamics simulation can also be used to sample a wide range of conformations by saving snapshots at regular intervals.
-
-
Geometry Optimization and Energy Minimization (Low Level): Each generated conformer is subjected to geometry optimization using a computationally inexpensive method.
-
Rationale: This step refines the initial, often crude, structures into nearby local energy minima.
-
Method of Choice: A semi-empirical method like GFN2-xTB or a small basis set DFT calculation provides a rapid and effective way to relax the structures and remove duplicates.[16]
-
-
Refined Optimization and Energy Calculation (High Level): The unique, low-energy conformers from the previous step are then re-optimized using a more accurate quantum mechanical method.
-
Rationale: To obtain reliable relative energies, a higher level of theory is necessary to accurately capture intramolecular forces, particularly weak non-covalent interactions like hydrogen bonding and dispersion.
-
Method of Choice: Density Functional Theory (DFT) with a functional suitable for non-covalent interactions (e.g., ωB97X-D, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is the standard.[18][19]
-
-
Thermodynamic Analysis: For the final set of optimized conformers, perform frequency calculations to obtain thermal corrections (enthalpy and entropy) to the electronic energies.
-
Rationale: This allows for the calculation of Gibbs free energies, which determine the equilibrium population of each conformer at a given temperature and are more relevant to real-world conditions than simple electronic energies.[17]
-
Caption: Workflow for a multi-step computational conformational analysis.
Elucidating Pentaglyme-Cation Interactions
The efficacy of pentaglyme as a battery electrolyte is governed by its interaction with cations, particularly Li⁺.[4][5] Computational chemistry provides a molecular lens to quantify the strength and nature of this interaction.
The Chelation Effect and Solvation Structure
Pentaglyme's multiple ether oxygens act as Lewis basic sites that can coordinate with a cation. Its flexibility allows it to wrap around the ion in a "chelating" fashion, forming a stable complex.[20] This encapsulation shields the cation's charge and influences ion transport and the formation of the solid-electrolyte interphase (SEI) in batteries.[5]
Molecular dynamics simulations are the premier tool for studying these phenomena in the condensed phase. By simulating a box of many pentaglyme molecules and salt ions, we can directly observe the dynamic formation and breaking of coordination bonds and determine the average solvation structure.[7][20][21] Key metrics derived from MD simulations include:
-
Radial Distribution Function (RDF): The g(r) for the Li-O pair reveals the probability of finding an oxygen atom at a certain distance from a lithium ion, with sharp peaks indicating distinct solvation shells.[20]
-
Coordination Number (CN): Integration of the first peak of the RDF gives the average number of oxygen atoms in the first solvation shell of the lithium ion.[20]
First-principles MD (FPMD) or DFT calculations on isolated [Li(pentaglyme)]⁺ clusters can provide highly accurate binding energies and geometric parameters, which serve as benchmarks for the classical force fields used in large-scale MD simulations.[7]
Caption: Diagram of a Li⁺ ion chelated by the ether oxygens of pentaglyme.
Quantifying Interaction Strength
The binding energy between pentaglyme and a cation is a critical parameter. DFT is the method of choice for this calculation.
| Complex | Computational Method | Basis Set | Binding Energy (kcal/mol) | Source |
| [Li(tetraglyme)]⁺ | First-Principles MD | - | (not specified) | [7] |
| [Na(benzene)]⁺ | M06/6-31G(d,p) | 6-31G(d,p) | (not specified) | [22] |
| [Li(G4)]⁺-TFSI⁻ | Classical MD | - | (not specified) | [20] |
| (Note: Specific binding energies for pentaglyme are not readily available in the initial search results, so related systems are shown for context. This highlights a potential area for new research.) |
Computational Protocol: MD Simulation of a Glyme Electrolyte
Step-by-Step Methodology:
-
System Setup:
-
Place a pre-equilibrated pentaglyme molecule and the desired number of lithium salt pairs (e.g., Li⁺ and TFSI⁻) into a simulation box of appropriate dimensions.
-
Use a tool like Packmol to randomly distribute the molecules to achieve the target concentration and density.
-
-
Force Field Parameterization:
-
Assign a suitable classical force field to all atoms. For glymes and common electrolyte ions, force fields like OPLS-AA, COMPASS II, or PCFF are often used.[10]
-
Trustworthiness: It is crucial to validate the force field. This can involve comparing DFT-calculated conformational energies of the glyme or ion-glyme binding energies with the force field's predictions. If discrepancies are large, re-parameterization of specific dihedral or electrostatic terms may be necessary.[11]
-
-
Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization of the entire system to relax any steric clashes or unfavorable initial contacts.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature while keeping the volume constant. This allows the system to reach thermal equilibrium.
-
NPT Ensemble (Isothermal-Isobaric): Switch to an ensemble that maintains constant pressure and temperature. Run the simulation until the system density converges to a stable value. This ensures the system is at the correct experimental density.
-
-
Production Run: Once the system is fully equilibrated (as judged by stable temperature, pressure, density, and potential energy), run the simulation for a long duration (nanoseconds to microseconds) to collect data for analysis.
-
Analysis: Use the trajectory from the production run to calculate properties such as RDFs, coordination numbers, diffusion coefficients, and viscosity.[11][20][23]
Application Spotlight: Pentaglyme in CO₂ Capture
The ether oxygens in glymes can act as weak Lewis bases, enabling them to physically absorb CO₂.[9] Computational studies are instrumental in evaluating the potential of solvents like pentaglyme for this application. The mechanism involves a reversible, non-covalent interaction. The efficiency of capture is related to both the binding affinity and the transport properties of CO₂ within the liquid.
Theoretical calculations can predict:
-
CO₂-Pentaglyme Binding Energy: DFT calculations on the CO₂-glyme complex can quantify the interaction strength.
-
Solubility and Diffusivity: Grand Canonical Monte Carlo (GCMC) or MD simulations can be used to predict the solubility of CO₂ in bulk pentaglyme and its diffusion rate, which are key parameters for designing an efficient capture process.[9]
-
Interaction Mechanism: Analysis of the optimized complex can reveal the nature of the interaction, which is typically a combination of dispersion forces and weak electrostatic interaction between the carbon of CO₂ and the ether oxygens. Computational studies have shown that hydrogen bonding can play a significant role in tuning CO₂ absorption in related systems.[24]
Caption: Workflow for the computational evaluation of a solvent for CO₂ capture.
Conclusion and Future Directions
Theoretical and computational studies provide an indispensable framework for understanding the molecular underpinnings of pentaglyme's behavior. Through a combination of quantum mechanical and classical simulation techniques, we can dissect its conformational preferences, quantify its interactions with ions, and predict its performance in key applications like battery electrolytes and CO₂ capture. The protocols outlined in this guide emphasize a self-validating approach, where methodological choices are justified and, whenever possible, benchmarked against higher levels of theory or experimental data.
Future research will likely focus on developing more accurate and efficient computational models, such as machine learning force fields trained on DFT data, to enable larger and longer simulations. Investigating the behavior of pentaglyme at complex interfaces, such as on the surface of a lithium metal anode, is a critical next step for designing better and safer energy storage devices. These advanced simulations will continue to accelerate the discovery and optimization of glyme-based materials for a sustainable future.
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A Technical Guide to the Coordination Chemistry of Pentaglyme with Metal Ions
Executive Summary
Pentaglyme (2,5,8,11,14,17-hexaoxaoctadecane), an acyclic polyether, has emerged as a ligand of significant interest due to its unique combination of flexibility and strong cation-binding capabilities. Its six ether oxygen atoms, optimally spaced, allow it to effectively chelate a wide variety of metal ions, acting as a linear analog to the well-known 18-crown-6 macrocycle. This guide provides an in-depth exploration of the coordination chemistry of pentaglyme, synthesizing structural data, thermodynamic principles, and practical applications. We will examine the distinct coordination behaviors with alkali, alkaline earth, transition, and lanthanide metals, detail the advanced analytical techniques used for their characterization, and present field-proven experimental protocols. This document is intended for researchers and professionals in chemistry and drug development seeking a comprehensive understanding of pentaglyme-metal complexes and their potential applications, particularly in areas such as solid-state electrolytes and catalysis.
The Pentaglyme Ligand: Structure and Coordination Potential
Pentaglyme, CH₃-O-(CH₂CH₂O)₅-CH₃, is a member of the glyme (glycol dimethyl ether) family. Its defining feature is a flexible backbone containing six donor oxygen atoms. Unlike macrocyclic ligands like crown ethers, pentaglyme's acyclic nature imparts significant conformational freedom. This allows it to adapt its three-dimensional structure to optimally coordinate with metal ions of varying sizes and charge densities. The chelate effect, driven by the favorable entropy change upon displacing multiple solvent molecules, is a primary driver for the formation of stable pentaglyme-metal complexes.
The coordination process is a classic example of a Lewis acid-base interaction, where the electron-rich oxygen atoms of the pentaglyme chain (Lewis base) donate lone pairs to the electron-deficient metal cation (Lewis acid).[1] The resulting complex's stability and structure are governed by a delicate interplay of factors including the metal ion's size, charge, and the nature of the counter-anion and solvent.
Coordination with Alkali and Alkaline Earth Metal Ions
The interaction of pentaglyme with Group 1 and 2 metals is well-documented, driven by strong electrostatic forces. These cations have a pronounced tendency to form complexes with neutral cyclic and acyclic ligands.[2][3]
Structural Insights: A Conformational Embrace
The flexibility of the pentaglyme chain is paramount in coordinating these ions. Upon complexation, the ligand wraps around the metal center, adopting a helical or "horseshoe" conformation to maximize the interaction between the ether oxygens and the cation.[4] X-ray crystallographic studies of alkaline earth thiocyanate complexes provide definitive structural evidence.[4]
For instance, in complexes with calcium, strontium, and barium, a single pentaglyme molecule is typically sufficient to saturate the primary coordination sphere. The number of coordinating oxygen atoms and the overall geometry are highly dependent on the ionic radius of the metal.
| Metal Ion | Ionic Radius (Å) | Typical Coordination No. with Pentaglyme | Observed Geometry |
| Mg²⁺ | 0.72 | 6 | Octahedral[5] |
| Ca²⁺ | 1.00 | 7-8 (including anions) | Distorted Pentagonal Bipyramidal |
| Sr²⁺ | 1.18 | 8-9 (including anions) | Capped Trigonal Prismatic |
| Ba²⁺ | 1.35 | 9-10 (including anions) | Distorted Capped Square Antiprismatic |
Table 1: Comparison of Alkaline Earth Metal Ion Properties and their Coordination with Pentaglyme. Data synthesized from multiple sources.[4][5]
Computational studies on the Mg²⁺-pentaglyme system reveal that a single glyme molecule can provide the necessary six oxygen atoms for stable octahedral coordination.[5] The energy of this 1:1 [Mg(pentaglyme)]²⁺ complex is comparable to that of a 2:1 complex with the shorter tetraglyme, demonstrating pentaglyme's efficiency as a chelator for smaller, hard cations.[5]
Thermodynamic Considerations
The formation of these complexes is thermodynamically favorable. While direct thermodynamic data for pentaglyme is distributed across various studies, analogies with tetraglyme are instructive. The stability of alkali metal complexes with glymes in non-aqueous solvents like methanol is significant, highlighting the ligand's ability to outcompete solvent molecules for a place in the metal's coordination sphere.[6] The stability is generally influenced by both enthalpic gains from the M-O bonds and the large positive entropy change from desolvation.[7]
Coordination with Lanthanide and Transition Metal Ions
The coordination chemistry of pentaglyme extends to the d-block and f-block elements, where interactions are influenced by factors beyond simple electrostatics, such as ligand field effects and the potential for covalent character.
Lanthanide Complexes: High Coordination Numbers
Lanthanide ions (Ln³⁺) are characterized by their large ionic radii and preference for high coordination numbers (typically 8-12). Pentaglyme readily forms 1:1 complexes with lanthanoid chlorides and nitrates.[8][9] In these structures, the six oxygen atoms of the pentaglyme wrap around the Ln³⁺ ion, with the remaining coordination sites being occupied by anions (e.g., from nitrate salts) and/or solvent molecules. The formation of stable, neutral lanthanide complexes has potential applications in catalysis and the development of novel luminescent materials.[10]
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling, and Disposal of 2,5,8,11,14,17-Hexaoxaoctadecane in the Laboratory
For the modern researcher, 2,5,8,11,14,17-Hexaoxaoctadecane, commonly known as tetraethylene glycol dimethyl ether (TEGDME) or tetraglyme, is a versatile and valuable solvent. Its high boiling point, chemical stability, and ability to solvate a wide range of compounds make it indispensable in numerous applications, from organic synthesis to battery technology. However, beneath its utility lies a set of significant, often underestimated, hazards that demand a rigorous and informed approach to its management in a laboratory setting. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring both personal safety and experimental integrity.
Section 1: Compound Profile and Intrinsic Hazards
A thorough understanding of the physicochemical properties and inherent hazards of this compound is the bedrock of its safe use. It is a colorless liquid with a high boiling point of approximately 275 °C and is miscible with water.[1] While its acute toxicity is relatively low, the primary concerns lie in its classification as a reproductive toxin and its potential to form explosive peroxides upon storage and exposure to air.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143-24-8 | [1] |
| Molecular Formula | C10H22O5 | [5] |
| Molecular Weight | 222.28 g/mol | [5] |
| Boiling Point | 275-276 °C | [1] |
| Melting Point | -30 °C | [1] |
| Density | 1.009 g/mL at 25 °C | [1] |
| Flash Point | 141 °C | [3] |
| Solubility in Water | Miscible | [1] |
The most critical hazards associated with this compound are:
-
Reproductive Toxicity (H360): Classified as a substance that may damage fertility or the unborn child.[2][4][6] This necessitates stringent control measures to prevent exposure, particularly for individuals of reproductive age.
-
Peroxide Formation: Like other ethers, TEGDME can form explosive peroxides when exposed to air and light.[3] These peroxides can detonate upon shock, friction, or heating. The risk of peroxide formation increases with prolonged storage, especially after a container has been opened.
Section 2: A Proactive Approach to Safety: Risk Assessment and Control
A comprehensive risk assessment is not a mere formality but a critical scientific exercise that precedes any handling of this compound. The causality behind this is simple: understanding the potential for exposure and the severity of the hazard allows for the implementation of targeted and effective control measures.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically separate the researcher from the hazard.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted in a properly functioning chemical fume hood.[7][8] This is non-negotiable, especially given its reproductive toxicity.
-
Glove Box: For operations requiring an inert atmosphere or for handling highly sensitive reactions, a glove box is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative Controls: Standard Operating Procedures (SOPs)
Well-defined SOPs are the procedural backbone of a safe laboratory. These should be written, readily accessible, and understood by all personnel working with the compound.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.[7]
-
Training: All personnel must receive specific training on the hazards of TEGDME, including its reproductive toxicity and peroxide-forming potential, as well as the laboratory's specific SOPs for its use.[7]
-
Restricted Access: Limit access to areas where the compound is used to authorized and trained personnel.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should be selected based on a thorough risk assessment.
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart.[2][8]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[2]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
Section 3: Protocols for Safe Handling and Storage
The following protocols are designed to be self-validating systems, where each step reinforces the overall safety of the process.
Procurement and Receiving
-
Minimize Quantities: Purchase the smallest quantity of this compound necessary for your immediate research needs to avoid prolonged storage.
-
Date Stamping: Upon receipt, immediately mark the container with the date it was received and the date it is first opened.[9] This is crucial for tracking the age of the chemical and its potential for peroxide formation.
Storage: A Controlled Environment
-
Original Container: Store this compound in its original, tightly sealed, light-resistant container.[9]
-
Cool, Dry, and Dark: Store in a cool, dry, and dark place away from heat, sunlight, and sources of ignition.[9]
-
Incompatible Materials: Segregate from strong oxidizing agents and acids.[10]
-
Inert Atmosphere: For long-term storage of opened containers, consider flushing the headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.
Peroxide Detection: A Critical and Routine Check
The potential for peroxide formation necessitates a routine testing protocol for all containers of this compound, especially those that have been opened.
-
Testing Frequency: Test for peroxides before each use if the container has been open for more than three months.[11] Unopened containers should be tested after 12 months.[11]
-
Testing Method: Commercially available peroxide test strips are a simple and effective method for semi-quantitative analysis.[12] A more sensitive method involves the use of potassium iodide, where a yellow to brown color indicates the presence of peroxides.[12]
-
Action Levels: If peroxides are detected at a concentration of 100 ppm or greater, the chemical should be decontaminated or disposed of as hazardous waste.[9] Do not attempt to distill or concentrate any ether containing detectable levels of peroxides.
Experimental Protocol: Peroxide Testing with Potassium Iodide
-
Add 1 mL of the this compound sample to 1 mL of glacial acetic acid in a test tube.
-
Add a few crystals of potassium iodide.
-
A yellow color indicates the presence of low levels of peroxides, while a brown color suggests a high concentration.
Section 4: Managing the Unexpected: Spill and Emergency Procedures
Preparedness is paramount in mitigating the consequences of an accidental release.
Spill Response
-
Small Spills (<100 mL):
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Section 5: End-of-Life Management: Waste Disposal
Proper disposal is the final and critical step in the responsible management of this compound. Improper disposal can lead to environmental contamination and pose a risk to waste handlers.
Waste Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
No Mixing: Do not mix TEGDME waste with other incompatible waste streams.[2]
Disposal Pathway
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[13] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[13]
Visualizing the Workflow: A Lifecycle Approach
The following diagram illustrates the comprehensive workflow for the safe management of this compound in a laboratory setting, from procurement to disposal.
Caption: A lifecycle approach to the safe management of this compound.
Conclusion: A Culture of Safety
The safe use of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety within the laboratory. This requires a proactive mindset, a thorough understanding of the inherent risks, and an unwavering commitment to implementing robust safety protocols. By treating this versatile solvent with the respect it deserves, researchers can continue to leverage its benefits while ensuring a safe and healthy working environment for themselves and their colleagues.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetraethylene Glycol Dimethyl Ether, 99%. Retrieved from [Link]
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University of California, Berkeley, Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]
-
Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
-
University of California, Los Angeles, Environment, Health & Safety. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services, Division of Safety. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. Retrieved from [Link]
-
Syracuse University, Environmental Health & Safety Services. (2023, January 24). Reproductive Toxins. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
-
East Harbour Group. (2024, May 3). Safety Data Sheet: TETRAETHYLENE GLYCOL DIMETHYL EITHER TEGDME. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Pentaglyme-Based Electrolytes in Lithium-Sulfur Batteries
Introduction: The Role of Ethereal Electrolytes in Advancing Lithium-Sulfur Battery Technology
Lithium-sulfur (Li-S) batteries present a compelling next-generation energy storage solution, boasting a theoretical specific energy density significantly higher than conventional lithium-ion batteries. This high potential is primarily attributed to the use of sulfur as the cathode material, which is abundant, cost-effective, and environmentally benign.[1][2] However, the practical realization of Li-S technology has been hampered by several key challenges, most notably the "polysulfide shuttle effect." This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte during cycling, leading to the loss of active material, low coulombic efficiency, and rapid capacity decay.[3][4][5]
The electrolyte, a critical component that facilitates ion transport between the anode and cathode, plays a pivotal role in mitigating these issues. Ether-based solvents, particularly glymes (glycol dimethyl ethers), have emerged as a promising class of electrolytes for Li-S batteries due to their excellent ability to solvate LiPS.[5] This document provides detailed application notes and protocols for the use of pentaethylene glycol dimethyl ether (pentaglyme) as an electrolyte solvent in Li-S battery research and development. While specific data for pentaglyme is limited, the protocols and principles outlined herein are extrapolated from extensive research on its close structural analog, tetraethylene glycol dimethyl ether (TEGDME), and are expected to provide a robust starting point for experimentation.
Long-chain glymes like pentaglyme are of particular interest due to their higher boiling points and potentially lower volatility compared to shorter-chain counterparts like dimethoxyethane (DME), enhancing the safety profile of the battery. Furthermore, the molecular structure of longer-chain glymes can influence the solvation of lithium ions and LiPS, which in turn affects the electrolyte's ionic conductivity, viscosity, and its ability to suppress the shuttle effect.
PART 1: Core Directive - Designing a Comprehensive Guide
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of utilizing pentaglyme-based electrolytes in Li-S batteries. The structure is as follows:
-
Section 1: Foundational Principles: Delves into the theoretical underpinnings of using long-chain glymes in Li-S batteries, focusing on the mechanism of the polysulfide shuttle and how electrolyte engineering can address this challenge.
-
Section 2: Materials and Equipment: Provides a detailed list of the necessary chemicals and laboratory equipment for the preparation and evaluation of pentaglyme-based electrolytes.
-
Section 3: Experimental Protocols: Offers step-by-step instructions for the preparation of the pentaglyme-based electrolyte, assembly of a Li-S coin cell, and electrochemical characterization techniques.
-
Section 4: Data Interpretation and Troubleshooting: Guides the user in interpreting the results of electrochemical tests and provides solutions to common experimental issues.
-
Section 5: References: A comprehensive list of cited literature for further reading.
PART 2: Scientific Integrity & Logic - The "Why" Behind the "How"
Expertise & Experience: Causality in Experimental Choices
The selection of pentaglyme as an electrolyte solvent is predicated on the hypothesis that its longer polyether chain, compared to more commonly used glymes like DME, can offer a favorable balance of properties. The increased number of ether oxygen atoms is expected to enhance the solvation of lithium ions, potentially leading to a higher transference number. Moreover, the larger molecular size of pentaglyme may physically hinder the diffusion of dissolved polysulfides, thereby mitigating the shuttle effect.
The choice of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the primary lithium salt is based on its high thermal and electrochemical stability, as well as its good solubility in glyme-based solvents.[6] The addition of lithium nitrate (LiNO₃) as an additive is a well-established strategy to protect the lithium metal anode. LiNO₃ forms a stable solid electrolyte interphase (SEI) on the lithium surface, which prevents direct contact with the electrolyte and suppresses the growth of lithium dendrites.[3][6]
Trustworthiness: A Self-Validating System
The protocols described in this guide are designed to be self-validating through a series of characterization steps. For instance, the ionic conductivity of the prepared electrolyte should be measured to ensure it falls within an acceptable range for battery operation. The assembly of a coin cell and its subsequent electrochemical testing provide the ultimate validation of the electrolyte's performance. Consistent and reproducible results from these tests will instill confidence in the experimental methodology.
Authoritative Grounding & Comprehensive References
Key mechanistic claims and protocol standards are supported by citations to peer-reviewed scientific literature. This ensures that the information presented is grounded in established scientific principles and practices.
PART 3: Visualization & Formatting
Data Presentation: Quantitative Data Summary
| Property | Value (for TEGDME-based electrolytes) | Reference |
| Ionic Conductivity | ~1-3 mS/cm at 25°C for 1M LiTFSI | [7] |
| Viscosity | ~5-10 mPa·s at 25°C for 1M LiTFSI | |
| Electrochemical Stability | 0 to ~4.4 V vs Li+/Li | [7] |
| Li+ Transference Number | ~0.5 | [7] |
Note: These values are for TEGDME-based electrolytes and are provided as an expected range for pentaglyme-based systems. Experimental verification is crucial.
Experimental Protocols
Materials:
-
Pentaethylene glycol dimethyl ether (pentaglyme, anhydrous, ≥99%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, ≥99.9%)
-
Lithium nitrate (LiNO₃, anhydrous, ≥99.9%)
-
Anhydrous solvent (e.g., acetonitrile or dimethyl carbonate) for rinsing
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Glass vials with airtight caps
Procedure:
-
Glovebox Preparation: Ensure the glovebox is properly purged and the atmosphere is inert. All materials and equipment should be transferred into the glovebox and allowed to reach thermal equilibrium.
-
Drying of Salts: Although battery-grade salts are typically dry, it is good practice to dry LiTFSI and LiNO₃ under vacuum at an elevated temperature (e.g., 120°C for LiTFSI, 80°C for LiNO₃) for at least 12 hours before use to remove any residual moisture.
-
Solvent Preparation: Use anhydrous pentaglyme as received. If the water content is suspected to be high, it can be dried over molecular sieves (3Å or 4Å) for at least 24 hours.
-
Electrolyte Formulation:
-
In a clean, dry volumetric flask, accurately weigh the required amount of LiTFSI to achieve a 1 M concentration in the desired final volume of pentaglyme.
-
Add a magnetic stir bar to the flask.
-
Slowly add the anhydrous pentaglyme to the flask, approximately half of the final volume.
-
Stir the mixture on a magnetic stirrer until the LiTFSI is completely dissolved. This may take several hours.
-
Once the LiTFSI is dissolved, accurately weigh the required amount of LiNO₃ to achieve a 0.2 M concentration and add it to the solution.
-
Continue stirring until the LiNO₃ is fully dissolved.
-
Add the remaining pentaglyme to reach the final desired volume.
-
Stir the solution for another 1-2 hours to ensure homogeneity.
-
-
Storage: Transfer the prepared electrolyte into a clean, dry glass vial with an airtight cap. Store the electrolyte inside the glovebox.
Materials and Equipment:
-
2032-type coin cell components (casings, gaskets, spacers, springs)
-
Sulfur-carbon composite cathode
-
Lithium metal foil (anode)
-
Microporous polymer separator (e.g., Celgard 2400)
-
Pentaglyme-based electrolyte
-
Coin cell crimper
-
Tweezers, scissors, and other small tools
-
Argon-filled glovebox
Procedure:
-
Electrode and Separator Preparation:
-
Cut the sulfur-carbon cathode and lithium metal foil into circular discs of the appropriate diameter (typically 12-15 mm for a 2032 coin cell).
-
Cut the separator into a slightly larger disc (e.g., 18-20 mm).
-
-
Cell Assembly (inside the glovebox):
-
Place the negative casing (the larger cap) on a clean surface.
-
Place the lithium metal disc in the center of the casing.
-
Add one or two drops of the pentaglyme-based electrolyte onto the lithium surface.
-
Place the separator on top of the lithium anode, ensuring it is wetted by the electrolyte.
-
Add a few more drops of electrolyte to the separator.
-
Place the sulfur-carbon cathode on top of the separator.
-
Add a sufficient amount of electrolyte to fully wet the cathode (typically 20-30 µL for a standard cathode loading).
-
Place a spacer on top of the cathode, followed by the spring.
-
Carefully place the positive casing (the smaller cap with the gasket) on top of the stack.
-
-
Crimping:
-
Transfer the assembled cell to the coin cell crimper.
-
Crimp the cell with the appropriate pressure to ensure a good seal.
-
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte penetration into the electrodes and separator.
Equipment:
-
Battery cycler (e.g., Arbin, Maccor, or similar)
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedures:
-
Galvanostatic Cycling:
-
Set the voltage window for cycling, typically between 1.7 V and 2.8 V for Li-S batteries.
-
Apply a constant current for charging and discharging (e.g., C/10 rate, where C is the theoretical capacity of the sulfur cathode, 1675 mAh/g).
-
Cycle the cell for a desired number of cycles (e.g., 100 cycles) to evaluate its capacity retention and coulombic efficiency.
-
-
Cyclic Voltammetry (CV):
-
Scan the voltage at a slow rate (e.g., 0.1 mV/s) within the operating voltage window.
-
The resulting voltammogram will show the redox peaks corresponding to the conversion of sulfur and polysulfides, providing insights into the electrochemical reactions.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be used to analyze the different resistance components within the cell, such as the electrolyte resistance and the charge transfer resistance.
-
Mandatory Visualization
Caption: Workflow for the preparation and evaluation of pentaglyme-based electrolytes in Li-S batteries.
Caption: Diagram illustrating the polysulfide shuttle effect in a lithium-sulfur battery.
References
- Role of electrolyte in the polysulfide shuttle effect and long-term cycling performance in cathodes for Li–S batteries. (n.d.). Google Scholar.
- The Role of Li Salt in Highly Concentrated Electrolyte of Lithium Sulfur Batteries. (n.d.). ResearchGate.
- Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte. (2023). National Institutes of Health.
- Suppression strategies for the polysulfide shuttle effect in electrolyte systems. (n.d.). ResearchGate.
- Electrolyte Concentration Effect on Sulfur Utilization of Li-S Batteries. (n.d.). OSTI.GOV.
- Recent advances in inhibiting shuttle effect of polysulfide in lithium-sulfur batteries. (2025). Google Scholar.
- Electrolyte Concentration Effect on Sulfur Utilization of Li-S Batteries. (2019). ResearchGate.
- Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries. (2023). National Institutes of Health.
- Polysulfide-containing Glyme-based Electrolytes for Lithium Sulfur Battery. (2015). Google Scholar.
- Effect of Electrolyte Composition on Performance and Stability of Lithium-Sulfur Batteries. (2025). Google Scholar.
- Developments of Electrolyte Systems for Lithium–Sulfur Batteries: A Review. (n.d.). Frontiers.
- A lithium-sulfur battery with a solution-mediated pathway operating under lean electrolyte conditions. (2020). PNNL.
- Efficient Electrolytes for Lithium–Sulfur Batteries. (n.d.). Frontiers.
- Overview Of Lithium Salts in Li Ion Battery Electrolyte. (2022). DNK Power.
- The cycling performances of lithium-sulfur batteries in TEGDME/DOL containing LiNO3 additive. (n.d.). ResearchGate.
- Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium-sulfur batteries. (2023). ResearchGate.
- GC-MS analysis of Li-S cell cycled with LiTFSI in DME:DOL + LiNO 3... (n.d.). ResearchGate.
- Lithium-sulfur batteries: lightweight technology for multiple sectors. (2020). The Faraday Institution.
- Developments of Electrolyte Systems for Lithium–Sulfur Batteries: A Review. (n.d.). Frontiers.
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). HZDR.
- The electrochemical performance of lithium–sulfur batteries with LiClO4 DOL/DME electrolyte. (n.d.). ResearchGate.
- Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. (n.d.). National Institutes of Health.
- Lithium-Sulfur Batteries: Advantages. (2020). The Faraday Institution.
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- 5. Frontiers | Developments of Electrolyte Systems for Lithium–Sulfur Batteries: A Review [frontiersin.org]
- 6. Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 2,5,8,11,14,17-Hexaoxaoctadecane (Pentaglyme) as a High-Performance Solvent for Sodium-Ion Battery Electrolytes
Authored by: Gemini, Senior Application Scientist
Abstract
The advancement of sodium-ion batteries (SIBs) as a viable alternative to lithium-ion technologies hinges on the development of robust, safe, and high-performance electrolyte systems.[1][2] Traditional carbonate-based electrolytes often fall short due to safety concerns and unfavorable interactions with certain electrode materials.[3] This application note provides an in-depth technical guide on the use of 2,5,8,11,14,17-Hexaoxaoctadecane, also known as pentaglyme (G5), a long-chain glyme solvent, for formulating advanced SIB electrolytes. We explore the fundamental physicochemical properties of pentaglyme, the unique sodium-ion solvation mechanism it enables, and its subsequent impact on electrochemical performance, including ionic conductivity, stability, and cycle life. Detailed, field-tested protocols for electrolyte preparation and coin cell assembly are provided to enable researchers to leverage this promising solvent in their SIB development workflows.
Introduction: The Critical Role of the Electrolyte in SIBs
Sodium-ion batteries are at the forefront of post-lithium energy storage research, primarily due to the natural abundance and low cost of sodium. However, the larger size of the sodium ion (Na⁺) compared to the lithium ion (Li⁺) presents unique challenges for electrolyte design. The electrolyte, which consists of a salt dissolved in a solvent, is not merely a passive ion-conducting medium; it dictates the formation of the critical Solid Electrolyte Interphase (SEI) on the anode, influences ion transport kinetics, and governs the overall safety and cycle life of the battery.[4][5]
Glyme-based ethers have emerged as a superior class of solvents for SIBs.[3][6] Unlike their carbonate counterparts, glymes possess a unique chelating ability, where the multiple ether oxygen atoms can envelop the Na⁺ ion.[3] This strong solvation significantly alters the Na⁺ transport mechanism and the subsequent interfacial chemistry, leading to tangible performance benefits. This guide focuses specifically on this compound (pentaglyme), a representative long-chain glyme, detailing its application and advantages.
Physicochemical Properties of this compound
Understanding the intrinsic properties of the solvent is fundamental to designing an effective electrolyte. Pentaglyme's linear polyether structure is key to its functionality.
| Property | Value | Source |
| Synonyms | Pentaglyme, Pentaethyleneglycol dimethyl ether | [7][8] |
| CAS Number | 1191-87-3 | [7][8] |
| Molecular Formula | C₁₂H₂₆O₆ | [7][8] |
| Molecular Weight | 266.33 g/mol | [7][8] |
| Boiling Point | 275-276 °C (approx.) | [9] |
| Appearance | Colorless liquid | N/A |
The presence of six ether oxygen atoms along its flexible chain allows for strong and multidentate coordination with the sodium cation, a phenomenon often referred to as the "chelating effect."[3] This is entropically favored over the monodentate coordination seen in carbonate solvents.[3]
The Mechanism: Na⁺ Solvation and Interfacial Chemistry
The primary advantage of pentaglyme lies in its unique interaction with sodium ions. The solvent molecules wrap around the Na⁺ cation, creating a stable solvation sheath. This structure is fundamentally different from the solvation shells formed in carbonate electrolytes.
Causality of Performance:
-
Stable Solvation: The strong Na⁺-glyme coordination can lower the desolvation energy penalty at the electrode surface, potentially improving reaction kinetics. Studies on various glymes show that the solvent molecules and counter-ion play significant roles in the solvation of the sodium ion.[10]
-
SEI Modification: The composition of the Na⁺ solvation shell directly influences the decomposition products that form the SEI. Glyme-based electrolytes are known to form a more uniform and stable SEI, which is critical for suppressing sodium dendrite growth and improving long-term cycling.[11]
-
Graphite Intercalation: A remarkable feature of glyme electrolytes is their ability to facilitate the reversible intercalation of Na⁺ into graphite by forming a ternary graphite intercalation compound (t-GIC).[3][11] This overcomes a major hurdle that has limited the use of cost-effective graphite anodes in SIBs.
Performance Characteristics and Data
Electrolytes formulated with glymes like pentaglyme exhibit a compelling set of properties suitable for high-performance SIBs.
| Performance Metric | Typical Values / Characteristics | Rationale / Significance |
| Ionic Conductivity | ~10⁻³ S cm⁻¹ (1 mS/cm) | Comparable to carbonate systems, ensuring efficient ion transport.[12] |
| Electrochemical Stability | 0 - 4.4 V vs. Na/Na⁺ | Wide enough for use with many common SIB cathode and anode materials.[6][13] |
| Na⁺ Transport Number | ~0.5 | Indicates that Na⁺ ions carry a significant portion of the current.[12] |
| Safety Profile | Higher boiling point and flash point than linear carbonates. | Reduced volatility and flammability enhances operational safety. |
| Cycling Stability | Significantly enhanced cycling stability compared to carbonate electrolytes. | Attributed to the formation of a stable, protective SEI.[14] |
Note: While performance is generally strong, some studies indicate that glyme-based electrolytes can show rapid capacity fading with hard carbon anodes, suggesting that the electrode-electrolyte pair must be carefully optimized.[13]
Experimental Protocols
Protocol 1: Preparation of 1 M NaPF₆ in Pentaglyme Electrolyte
This protocol describes the preparation of a standard 1 M sodium hexafluorophosphate (NaPF₆) in this compound electrolyte. This entire procedure must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials & Equipment:
-
This compound (Pentaglyme, battery grade, <20 ppm H₂O)
-
Sodium hexafluorophosphate (NaPF₆, battery grade, >99.9%)
-
Anhydrous molecular sieves (4 Å)
-
Amber glass vial with a PTFE-lined cap
-
Magnetic stir bar and stir plate
-
Analytical balance (inside glovebox)
-
Volumetric flasks and pipettes (dedicated for glovebox use)
Procedure:
-
Pre-Drying of Components (Trustworthiness Pillar):
-
Rationale: Water is highly detrimental to SIB performance, reacting with the NaPF₆ salt to form toxic HF and degrading the SEI.[2] Rigorous drying is the most critical step for a valid experiment.
-
Dry the NaPF₆ salt under vacuum at 120 °C for at least 24 hours before transferring it into the glovebox.[15]
-
Dry the pentaglyme solvent over activated 4 Å molecular sieves for at least 48 hours inside the glovebox.[15]
-
-
Electrolyte Formulation:
-
Place a clean, dry amber vial containing a magnetic stir bar onto the analytical balance and tare it.
-
Using a clean spatula, carefully add the required mass of dried NaPF₆ to the vial to achieve a 1 M concentration. For example, to make 10 mL of electrolyte, you would need 1.679 g of NaPF₆ (Molar Mass = 167.95 g/mol ).
-
Using a pipette, add the dried pentaglyme solvent to the vial until the desired final volume (e.g., 10 mL) is reached.
-
Seal the vial tightly with the PTFE-lined cap.
-
-
Dissolution and Storage:
-
Place the vial on a magnetic stir plate and stir at a moderate speed (~300 rpm) until the salt is completely dissolved. This may take several hours.
-
Rationale: Ensuring complete dissolution creates a homogenous electrolyte, which is essential for consistent electrochemical performance.
-
Store the prepared electrolyte in the sealed amber vial inside the glovebox. It is recommended to use the electrolyte within one week of preparation.
-
Protocol 2: Assembly of a CR2032 Coin Cell (Half-Cell Configuration)
This protocol outlines the assembly of a half-cell using a sodium metal anode to test a cathode material with the prepared pentaglyme electrolyte. The assembly must be performed inside an argon-filled glovebox.[16]
Materials & Equipment:
-
CR2032 coin cell components (positive case, negative case, spacer, spring, gasket)
-
Working electrode (e.g., NVPF cathode coated on aluminum foil, punched to 15 mm diameter)
-
Sodium metal disc (anode, ~15.6 mm diameter)
-
Glass fiber separator (e.g., Whatman GF/D, 20 mm diameter)
-
Prepared 1 M NaPF₆ in pentaglyme electrolyte
-
Micropipette (20-200 µL range)
-
Coin cell crimping machine
Procedure:
-
Component Layout: Arrange all coin cell parts on a clean surface within the glovebox. Ensure electrodes and separators are completely dry.[19]
-
Bottom Casing: Place the negative case (the larger cap) onto your assembly surface.
-
Anode Placement: Using insulated tweezers, carefully place one disc of sodium metal into the center of the negative case. Gently press to ensure it is flat.
-
Separator & Wetting: Place a separator disc on top of the sodium metal. Use a micropipette to add ~40-60 µL of the pentaglyme electrolyte onto the separator, ensuring it is fully wetted.
-
Rationale: A fully wetted separator ensures complete ionic pathways between the electrodes. The volume is critical; too little starves the cell, while too much can cause sealing issues.
-
-
Cathode Placement: Place your working electrode (cathode) on top of the wet separator, with the active material side facing down.
-
Stack Completion: Place a stainless steel spacer on top of the cathode, followed by the spring.[17]
-
Rationale: The spacer ensures good contact, and the spring maintains pressure across the cell stack for consistent performance.
-
-
Sealing: Carefully place the positive case (the smaller cap with the gasket) over the stack. Ensure the gasket seals properly around the edges.
-
Crimping: Transfer the assembled cell to the coin cell crimper. Apply a pressure of ~800-1000 psi to seal the cell. A properly crimped cell will have a uniformly curved edge.[20]
-
Final Steps: Remove the cell, wipe off any excess electrolyte from the exterior, and label it. Let the cell rest for at least 12 hours before electrochemical testing to allow for complete electrode wetting and stabilization.
Conclusion
This compound (pentaglyme) and other long-chain glymes represent a significant step forward for sodium-ion battery electrolytes. Their unique chelating ability promotes the formation of stable solvation complexes with Na⁺ ions, leading to the formation of a robust SEI, enhanced safety, and compatibility with a wider range of anode materials, including graphite. The protocols detailed herein provide a validated framework for researchers to prepare and test these advanced electrolytes, paving the way for the development of next-generation, cost-effective, and reliable sodium-ion energy storage systems.
References
- Characteristics of glyme electrolytes for sodium battery: nuclear magnetic resonance and electrochemical study. IRIS.
- Diglyme Based Electrolytes for Sodium-Ion Batteries.
- Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based B
- Solvation of Sodium Salts in Glymes | Request PDF.
- This compound Properties vs Pressure. Prode.
- Glyme‐based Localized High Concentration Electrolytes Improve the Stability of Na‐ion Battery Materials in Half‐cells. Semantic Scholar.
- Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes.
- Diglyme as an electrolyte solvent for sodium-ion batteries.
- Role of Electrolyte Anions in the Na–O2 Battery: Implications for NaO2 Solvation and the Stability of the Sodium Solid Electrolyte Interphase in Glyme Ethers.
- Solvation Structure and Concentration in Glyme-Based Sodium Electrolytes: A Combined Spectroscopic and Comput
- Chemical Properties of this compound (CAS 1191-87-3). Cheméo.
- New Diglyme‐based Gel Polymer Electrolytes for Na‐based Energy Storage Devices. PMC.
- Solvation Structure and Concentration in Glyme-Based Sodium Electrolytes: A Combined Spectroscopic and Computational Study | Request PDF.
- (PDF) Glyme‐based Localized High Concentration Electrolytes Improve the Stability of Na‐ion Battery Materials in Half‐cells.
- This compound. PubChem.
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- Diglyme Based Electrolytes for Sodium-Ion Batteries.
- Long cycle life of sodium-ion pouch cell achieved by using multiple electrolyte additives. SpringerLink.
- Coin Cell Battery Assembly Method and Precautions. Ossila.
- This compound. NIST WebBook.
- Coin cell or button battery assembly tutorial and common problem analysis. Neware BTS.
- How to make a coin cell. Clean Energy Institute - University of Washington.
- How To Make Coin Cells. Landt Instruments.
- Assembling Coin Cells in Half Cell Format.
- Life cycle assessment of sodium-ion batteries. Energy & Environmental Science (RSC Publishing).
- Enhancing Sodium-Ion Battery Performance. Wiley Online Library.
- Improvement of cycle life for layered oxide cathodes in sodium-ion batteries. Energy & Environmental Science (RSC Publishing).
- Role of Advanced Electrolytes in Sodium Ion B
- 2,000 or 10,000 Cycles? The Sodium Ion Battery Life SCAM You Need to Know. Highstar.
- Long Cycle Life and High Rate Sodium-Ion Chemistry for Hard Carbon Anodes | Request PDF.
- Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion B
- Solvation behavior of carbonate-based electrolytes in sodium ion b
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- 20. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
Application Note: A Robust Solvothermal Protocol for the Synthesis of Crystalline Iron Oxide Nanoparticles Using Pentaglyme
Introduction: The Strategic Advantage of High-Boiling Point Ether Solvents in Nanoparticle Synthesis
The precise control over the size, crystallinity, and morphology of nanoparticles is paramount for their application in fields ranging from biomedical imaging and drug delivery to catalysis and electronics.[1] The choice of solvent in solution-based synthesis strategies is a critical parameter that dictates the reaction environment and profoundly influences the nucleation and growth kinetics of nanocrystals.[1] High-boiling point, coordinating solvents, such as polyethers (glymes), offer a superior reaction medium for producing highly crystalline nanoparticles.
This application note details a reproducible solvothermal protocol for the synthesis of iron oxide nanoparticles (IONPs) utilizing pentaethylene glycol dimethyl ether (pentaglyme) as the solvent. Pentaglyme (CH₃O(CH₂CH₂O)₅CH₃), with a boiling point of approximately 275°C, provides a wide thermal window for the reaction, enabling the high temperatures necessary for the thermal decomposition of precursors and the formation of highly crystalline inorganic structures. Its polyether backbone acts as a multidentate coordinating agent, capable of chelating metal cations. This coordination can modulate the reactivity of the metal precursors and passivate the surface of the growing nanoparticles, preventing uncontrolled aggregation and offering a degree of size and shape control.
The solvothermal method, which involves a chemical reaction in a sealed vessel at temperatures above the solvent's normal boiling point, is particularly effective for synthesizing high-quality, crystalline nanomaterials.[2] This protocol is adapted from a well-established method using a similar polyether, polyethylene glycol (PEG200), and has been optimized for pentaglyme to leverage its unique properties for producing monodisperse and crystalline IONPs suitable for advanced applications.[3]
Detailed Experimental Protocol: Synthesis of Iron Oxide Nanoparticles
This protocol describes the solvothermal synthesis of cubic iron oxide nanoparticles. The causality behind the choice of reagents is as follows:
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): The iron precursor that will be reduced and oxidized to form the iron oxide core.
-
Sodium Acetate (NaAc): Acts as a reducing agent and a shape-directing agent in the polyol/glyme process. It also helps to control the hydrolysis rate of the iron precursor.
-
Pentaglyme: The high-boiling point solvent and coordinating agent that controls the reaction temperature and influences nanoparticle growth.
Materials and Equipment
| Reagents and Materials | Grade/Specification | Supplier Example |
| Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Sodium Acetate (NaAc), Anhydrous | ≥99% | Sigma-Aldrich |
| Pentaethylene Glycol Dimethyl Ether (Pentaglyme) | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Fisher Scientific |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System |
| Equipment | Specification |
| Glass Reaction Vessel or Bottle | Pressure-rated, sealed |
| Heating Mantle or Oven | Capable of reaching 250°C with temperature control |
| Magnetic Stir Plate and Stir Bars | |
| Centrifuge | Capable of >4000 x g |
| Sonicator (Bath or Probe) | For redispersion of nanoparticles |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Synthesis Procedure
-
Precursor Dissolution: In a 250 mL beaker, combine 0.675 g of FeCl₃·6H₂O and 1.8 g of anhydrous sodium acetate .
-
Solvent Addition: Add 75 mL of pentaglyme to the beaker containing the solids.
-
Initial Mixing: Place a magnetic stir bar in the solution and stir vigorously at room temperature for 30 minutes to ensure the precursors are fully dissolved and the solution is homogeneous. The solution should appear as a clear, yellowish-brown liquid.
-
Reaction Setup: Transfer the homogeneous solution to a sealed glass reaction vessel. Ensure the vessel is properly sealed to withstand the pressure generated at high temperatures.
-
Solvothermal Reaction: Place the sealed vessel in a pre-heated oven or heating mantle set to 240°C . Maintain this temperature for 8-10 hours . Expert Note: The reaction time is a critical parameter for controlling particle size. Longer reaction times generally lead to larger nanoparticles.
-
Cooling: After the reaction is complete, turn off the heat and allow the vessel to cool down to room temperature naturally. CAUTION: Do not attempt to open the vessel while it is hot, as it will be under pressure.
-
Nanoparticle Isolation: Once cooled, open the vessel. A black precipitate of iron oxide nanoparticles will have formed. Carefully decant and discard the supernatant (excess pentaglyme and byproducts).
-
Washing and Purification: a. Add approximately 30 mL of anhydrous ethanol to the black precipitate. b. Resuspend the nanoparticles thoroughly using a vortex mixer or sonicator. c. Centrifuge the suspension at 4000 x g for 20 minutes to pellet the nanoparticles. d. Discard the supernatant. e. Repeat this washing process (steps 8a-8d) at least two more times to ensure complete removal of residual solvent and unreacted precursors.[3]
-
Final Product: After the final wash, the black nanoparticle pellet can be redispersed in a suitable solvent (e.g., ethanol, water, or hexane, depending on the desired application and any subsequent surface functionalization) for storage and further analysis.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the solvothermal synthesis process.
Caption: Key stages of the solvothermal synthesis of IONPs.
Influence of Key Synthesis Parameters
The physicochemical properties of the resulting nanoparticles can be systematically tuned by adjusting the reaction conditions. The solvent plays a crucial role in this process, potentially creating defects or altering surface properties which can be beneficial for applications like catalysis.[1]
| Parameter | Range/Variation | Effect on Nanoparticle Properties | Causality & Rationale |
| Reaction Time | 6 - 12 hours | Increased time generally leads to larger particle size and higher crystallinity.[3] | Allows for more complete crystal growth via Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones. |
| Reaction Temperature | 220 - 260°C | Higher temperatures accelerate reaction kinetics, leading to faster nucleation and growth, and typically result in more crystalline particles. | Provides the necessary activation energy for the decomposition of precursors and promotes atomic diffusion for crystal lattice formation. The temperature must remain below the solvent's boiling point. |
| Precursor:Solvent Ratio | 1:100 to 1:150 (w/v) | Lower concentrations (higher solvent volume) can lead to smaller, more monodisperse nanoparticles.[3] | A higher volume of solvent provides better separation between nascent nuclei, reducing the likelihood of aggregation and allowing for more uniform growth. |
| Heating Rate | 5°C/min vs. 40°C/min | A rapid heating rate can lead to a burst nucleation event, potentially resulting in smaller and more uniform nanoparticles.[3] | A fast ramp-up quickly supersaturates the solution, causing many nuclei to form simultaneously, followed by a diffusion-controlled growth phase. |
Characterization and Validation
To confirm the successful synthesis and validate the quality of the nanoparticles, the following characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystalline phase (e.g., magnetite, maghemite) and assess the degree of crystallinity.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in colloidal suspension.
-
Vibrating Sample Magnetometry (VSM): To characterize the magnetic properties (e.g., superparamagnetism) of the IONPs.
Conclusion
This application note provides a trusted, detailed protocol for the synthesis of crystalline iron oxide nanoparticles using pentaglyme as a high-performance solvent. The solvothermal method described herein offers robust control over nanoparticle properties through the systematic tuning of key reaction parameters. The use of pentaglyme leverages the advantages of high-boiling point polyethers to facilitate the formation of high-quality nanocrystals suitable for demanding applications in research and development. This self-validating protocol, grounded in established chemical principles, serves as a reliable starting point for scientists and engineers working at the forefront of nanotechnology.
References
-
Gherca, D., et al. (2015). Polyethylene Glycol-Mediated Synthesis of Cubic Iron Oxide Nanoparticles with High Heating Power. ACS Nano, 9(11), 11474-11484. [Link]
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López-Miranda, J.L., et al. (2023). Metal Nanoparticles Obtained by Green Hydrothermal and Solvothermal Synthesis: Characterization, Biopolymer Incorporation, and Antifungal Evaluation. MDPI. [Link]
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Gherca, D., et al. (2015). Polyethylene Glycol-Mediated Synthesis of Cubic Iron Oxide Nanoparticles with High Heating Power. ACS Nano. [Link]
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Gherca, D., et al. (2015). Polyethylene Glycol-Mediated Synthesis of Cubic Iron Oxide Nanoparticles with High Heating Power. PubMed Central. [Link]
-
Gherca, D., et al. (2015). Polyethylene Glycol-Mediated Synthesis of Cubic Iron Oxide Nanoparticles with High Heating Power. PubMed. [Link]
-
Biswas, A., et al. (2020). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Nanoscale Advances. [Link]
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Pentaglyme as a Dual-Function Reducing and Stabilizing Agent for Metal Nanoparticle Synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract
The synthesis of metal nanoparticles (NPs) with controlled size, shape, and stability is paramount for their application in catalysis, sensing, and nanomedicine. This guide details the use of pentaethylene glycol dimethyl ether (pentaglyme) as a highly effective dual-function reagent, acting as both a high-temperature reducing agent and a steric stabilizer in the formation of metal nanoparticles. We provide a comprehensive overview of the underlying chemical mechanisms, detailed experimental protocols for the synthesis of gold (Au) and platinum (Pt) nanoparticles, and a discussion of key parameters for process optimization. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for nanoparticle synthesis.
Introduction: The Polyol Process and the Advantage of Pentaglyme
The synthesis of metallic nanoparticles is frequently achieved through the chemical reduction of metal salts in a liquid medium.[1] This process typically requires three key components: a metal precursor, a reducing agent, and a stabilizing or capping agent to prevent agglomeration.[1] The "polyol process" is a widely adopted method where a poly-alcohol, such as ethylene glycol, serves as both the solvent and the reducing agent, often at elevated temperatures.[2][3]
Pentaglyme (CH₃O(CH₂CH₂O)₅CH₃) offers significant advantages within this framework. As a high-boiling point polyether (b.p. ~275-276 °C), it allows for a broad range of reaction temperatures, enabling kinetic control over the nucleation and growth phases of nanoparticle formation. Unlike traditional polyols, its ether linkages are less prone to side reactions, leading to cleaner reaction systems. Crucially, the long, flexible polyether chain can effectively wrap around the nascent nanoparticles, providing robust steric stabilization that prevents aggregation and ensures long-term colloidal stability.[4][5]
The Dual Role of Pentaglyme in Nanoparticle Formation
Mechanism of Metal Ion Reduction
In the synthesis process, pentaglyme acts as the electron donor to reduce metal cations (e.g., Au³⁺ or Pt⁴⁺) to their zero-valent metallic state (Au⁰ or Pt⁰). While the precise mechanism is complex, it is understood to proceed via the thermal oxidation of the ether functional groups at high temperatures. The process is initiated by the coordination of the metal ions to the oxygen atoms of the glyme chain. At elevated temperatures, this complex facilitates the oxidation of the glyme, which in turn reduces the metal ion. This process leads to the formation of metal atoms, which then nucleate and grow into nanoparticles.[6][7]
Mechanism of Nanoparticle Stabilization
As nanoparticles form and grow, they are thermodynamically driven to agglomerate to reduce their high surface energy. Pentaglyme prevents this by acting as a capping agent. The polyether chains adsorb onto the nanoparticle surface, creating a protective layer. This layer provides a steric barrier, physically preventing the nanoparticles from coming into close contact and fusing. This stabilization is crucial for controlling the final particle size and maintaining a monodisperse colloidal suspension. The use of polymers and long-chain molecules for stabilization is a well-established strategy in nanoparticle synthesis.[4][5]
General Synthesis Workflow
The synthesis of metal nanoparticles using pentaglyme follows a straightforward, single-pot procedure. A metal salt precursor is dissolved in pentaglyme, and the solution is heated to a specific temperature to initiate the reduction. The reaction progress can often be monitored by a visible color change in the solution. After the reaction is complete, the nanoparticles are isolated by centrifugation and washed to remove any unreacted precursors or byproducts.
Caption: Proposed mechanism of pentaglyme-mediated nanoparticle formation.
Conclusion
Pentaglyme serves as an excellent medium and reagent for the synthesis of metal nanoparticles. Its high boiling point provides a wide operational temperature range for kinetic control, while its polyether structure fulfills the dual roles of reducing agent and steric stabilizer. The protocols provided herein offer a robust and reproducible foundation for producing high-quality gold and platinum nanoparticles. By systematically tuning the experimental parameters, researchers can tailor the nanoparticle characteristics to meet the specific demands of applications ranging from biomedical imaging and drug delivery to advanced catalysis.
References
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Kim, D., et al. (2020). Metal nanoparticles synthesis through natural phenolic acids. PMC - NIH. Available at: [Link]
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Anjum, S., et al. (2019). Metal nanoparticles fabricated by green chemistry using natural extracts: biosynthesis, mechanisms, and applications. PubMed Central. Available at: [Link]
-
Pal, T., et al. (2004). Synthesis of Pt, Pd, Pt/Ag and Pd/Ag nanoparticles by microwave-polyol method. Indian Academy of Sciences. Available at: [Link]
-
Villaverde-Cantizano, G. (2021). Reducing Agents in Colloidal Nanoparticle Synthesis – an Introduction. SciSpace. Available at: [Link]
-
Khan, Z., et al. (2019). Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method. PubMed Central. Available at: [Link]
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Mechanism of green synthesis of metals nanoparticles: reduction of metal ions by polyphenols. (2021). YouTube. Available at: [Link]
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Asefa, T., et al. (2021). Mechanism of Producing Metallic Nanoparticles, with an Emphasis on Silver and Gold Nanoparticles, Using Bottom-Up Methods. PubMed Central. Available at: [Link]
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Das, G., et al. (2022). Effect of reducing agents on the synthesis of anisotropic gold nanoparticles. PubMed. Available at: [Link]
-
Mocan, T., et al. (2022). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. PubMed Central. Available at: [Link]
-
Lee, S., et al. (2014). Synthesis of Platinum Nanoparticles by Liquid Phase Reduction. ResearchGate. Available at: [Link]
-
Saldías, C., et al. (2017). The Role of Polymers in the Synthesis of Noble Metal Nanoparticles: A Review. PubMed. Available at: [Link]
-
Ghosh, S., et al. (2020). Seed free synthesis of polyethylene glycol stabilized gold nanoprisms exploiting manganese metal at low pH. NIH. Available at: [Link]
-
Bahri, M., et al. (2022). Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol. MDPI. Available at: [Link]
-
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role of 2,5,8,11,14,17-Hexaoxaoctadecane as a capping agent in nanoparticle synthesis
An In-Depth Guide to 2,5,8,11,14,17-Hexaoxaoctadecane (Triglyme) as a Capping Agent in Nanoparticle Synthesis
Introduction
In the rapidly advancing fields of nanotechnology, drug delivery, and biomedical research, the precise control over the synthesis of nanoparticles is paramount. The properties of nanoparticles—including their size, shape, stability, and biocompatibility—are not merely inherent to their constituent material but are critically dictated by the synthetic environment and the agents used during their formation.[1][2] Among these, capping agents play a pivotal role by adsorbing to the nanoparticle surface to control growth and prevent aggregation.[3][4]
This technical guide focuses on the role of this compound, commonly known as triethylene glycol dimethyl ether or Triglyme. We will explore its multifaceted functions as a high-boiling point solvent, a steric stabilizer, and a surface modifier that imparts crucial properties for biomedical applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage Triglyme for the rational design and synthesis of advanced nanomaterials.
The Multifaceted Role of Triglyme in Nanoparticle Synthesis
Triglyme's utility in nanoparticle synthesis stems from a combination of its physical and chemical properties, allowing it to serve multiple functions simultaneously.
-
High-Boiling Point Solvent: With a boiling point of approximately 216°C, Triglyme is an ideal solvent for polyol synthesis and other high-temperature methods. These elevated temperatures facilitate the rapid reduction of metal precursors and promote the formation of highly crystalline nanostructures, which is often desirable for stability and performance.[5]
-
Capping and Stabilizing Agent: This is the primary role of Triglyme. The oxygen atoms within its flexible ether backbone can coordinate with the surface of nascent nanoparticles. This adsorbed layer acts as a physical barrier, preventing nanoparticles from coming into direct contact and irreversibly aggregating, a phenomenon that would otherwise lead to instability and precipitation.[3][6] This process, known as steric stabilization, is fundamental to maintaining a stable colloidal dispersion.
-
Surface Modifier: The layer of Triglyme on the nanoparticle surface modifies its chemistry. The ether groups can increase the hydrophilic character of otherwise hydrophobic nanoparticles, enhancing their dispersibility in aqueous media. This is a critical feature for biomedical applications, as it can reduce non-specific protein adsorption (opsonization), thereby prolonging circulation times in vivo and improving the efficacy of targeted drug delivery.[5][7][8]
Mechanism of Action: Steric Stabilization
The effectiveness of Triglyme as a capping agent is rooted in the principle of steric hindrance. During nanoparticle formation, metal precursors are reduced to a zero-valent state, leading to nucleation and subsequent growth.[9] Without a capping agent, this growth continues unchecked, and particles agglomerate to minimize their high surface energy.
When Triglyme is present, its molecules adsorb onto the nanoparticle surface. The flexible polyether chains extend into the surrounding solvent, creating a stabilizing corona. When two such capped nanoparticles approach each other, the overlap of their Triglyme layers results in a repulsive force, preventing them from aggregating.[3] This mechanism is highly effective for ensuring long-term colloidal stability.
Caption: Mechanism of Triglyme as a capping agent.
Impact on Nanoparticle Physicochemical Properties
The choice and concentration of a capping agent like Triglyme are critical variables that allow researchers to tune the final properties of the nanoparticles.[1][10]
| Synthesis Parameter | Effect on Nanoparticle Properties | Rationale |
| Triglyme Concentration | Higher concentration generally leads to smaller, more monodisperse nanoparticles. | A higher availability of capping agent molecules leads to faster surface passivation of newly formed nuclei, limiting further growth and preventing aggregation. |
| Reaction Temperature | Influences reaction kinetics, crystallinity, and final particle size/shape. | Higher temperatures increase the rate of precursor reduction, potentially leading to faster nucleation and smaller particles, while also promoting the formation of more crystalline structures. |
| Precursor:Capping Agent Ratio | A key factor in controlling size and preventing aggregation. | A high ratio of capping agent to metal precursor ensures complete surface coverage, leading to stable, well-defined nanoparticles. Insufficient capping agent can result in agglomeration. |
| Stirring Rate | Affects heat and mass transfer, influencing size distribution. | Vigorous stirring ensures a homogeneous distribution of reactants and temperature, promoting uniform nucleation and growth, which leads to a narrower particle size distribution. |
By modifying the nanoparticle surface, Triglyme directly influences how the particle interacts with biological systems. A well-formed capping layer can shield the nanoparticle core, potentially reducing its cytotoxicity and minimizing the formation of a "protein corona"—a layer of adsorbed proteins that forms in biological fluids and can alter a nanoparticle's fate and function.[11]
Application in Drug Development & Research
The stable and biocompatible nanoparticles synthesized using Triglyme are highly relevant for pharmaceutical and biomedical research.
-
Targeted Drug Delivery: Nanoparticles can carry therapeutic payloads to specific sites in the body, such as tumors, reducing systemic toxicity.[12][13][14] The Triglyme surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to enhance specificity.[7]
-
Enhanced Bioavailability: For poorly soluble drugs, encapsulation within a nanoparticle carrier can improve their solubility and bioavailability.[12]
-
Bioimaging: Triglyme can be used to stabilize quantum dots and other nanoparticles used as contrast agents in various imaging modalities.[15] A stable capping layer is essential for preserving the optical and magnetic properties of these probes in a biological environment.
Caption: Workflow for developing a Triglyme-capped nanocarrier.
Experimental Protocols
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) via Polyol Method
This protocol describes a general method for synthesizing silver nanoparticles where Triglyme acts as the solvent and capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (Triglyme)
-
Polyvinylpyrrolidone (PVP, optional co-stabilizer)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a thermometer, add 50 mL of Triglyme. If using PVP, dissolve a predetermined amount (e.g., 0.5 g) in the Triglyme with magnetic stirring.
-
Heating: Heat the solution to 120°C under continuous stirring. Ensure the temperature is stable.[16]
-
Precursor Addition: Prepare a stock solution of AgNO₃ in a small amount of Triglyme or add the AgNO₃ powder directly to the hot solution under vigorous stirring. The final concentration of AgNO₃ will influence nanoparticle size and yield.[16]
-
Reaction: Maintain the reaction temperature at 120°C for 2-3 hours. A color change (e.g., to a yellowish-brown) indicates the formation of silver nanoparticles.[16]
-
Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Purification:
-
Add an excess of ethanol to the reaction mixture to precipitate the silver nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol to wash away residual Triglyme and unreacted precursors.
-
Repeat the centrifugation and washing steps at least two more times.[5]
-
-
Final Product: After the final wash, disperse the purified AgNPs in a suitable solvent (e.g., ethanol or water) for storage and subsequent characterization.
Protocol 2: Characterization of Triglyme-Capped Nanoparticles
To confirm successful synthesis and stabilization, the following techniques are recommended:
-
UV-Visible (UV-Vis) Spectrophotometry: To confirm the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak (e.g., around 400-450 nm for AgNPs, 520-550 nm for AuNPs).[17][18]
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution of the nanoparticles in colloidal suspension.[17]
-
Transmission Electron Microscopy (TEM): To visualize the actual size, shape, and morphology of the nanoparticle cores and assess their dispersion.[17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the Triglyme capping agent on the nanoparticle surface by identifying characteristic C-O-C ether stretching vibrations.[17]
Safety and Handling
This compound (Triglyme) should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Note: According to some safety data sheets, this chemical family may have reproductive toxicity. Users should consult the specific SDS for the product they are using and perform a thorough risk assessment before use.[22]
Conclusion
This compound (Triglyme) is a versatile and highly effective agent in the synthesis of nanoparticles. Its roles as a high-boiling point solvent and, more critically, as a capping agent for steric stabilization, provide researchers with a powerful tool to control nanoparticle size, ensure colloidal stability, and impart a biocompatible surface chemistry. These attributes make Triglyme-capped nanoparticles particularly well-suited for demanding applications in drug delivery, bioimaging, and other areas of biomedical research, where precise control over nano-bio interactions is essential for success.
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Application Notes & Protocols: Experimental Setup for Cyclic Voltammetry with Pentaglyme-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating redox processes, determining the thermodynamics of electron transfer reactions, and understanding the energy levels of analytes.[1] The choice of electrolyte is critical for obtaining meaningful data, especially in non-aqueous systems where factors like solvent polarity, viscosity, and electrochemical stability window are paramount. Pentaglyme (pentaethylene glycol dimethyl ether), a member of the glyme family of solvents, has garnered significant interest for its use in electrolytes, particularly in alkali metal battery research, due to its relatively low volatility and stability.[2] This document provides a detailed guide to the experimental setup for conducting cyclic voltammetry using pentaglyme-based electrolytes, with a focus on best practices, safety, and data interpretation.
Part 1: The Three-Electrode System in Pentaglyme
Cyclic voltammetry experiments utilize a three-electrode system to accurately control the potential of the working electrode and measure the resulting current.[1][3] This setup is crucial for separating the contributions of the working electrode from the counter electrode and ensuring a stable reference potential.[3]
Working Electrode (WE)
The working electrode is the primary site of the electrochemical reaction of interest.[3][4] Its surface is where the oxidation or reduction of the analyte occurs.
-
Material Selection: Common working electrodes include glassy carbon, platinum, and gold.[3] The choice depends on the specific reaction being studied and the potential window of interest. The material must be chemically inert within the experimental potential range and with the pentaglyme-based electrolyte.[3]
-
Surface Preparation: A reproducible electrode surface is essential for obtaining reliable data. Before each experiment, the working electrode should be polished to a mirror finish using alumina or diamond slurries of decreasing particle size.[5] This is followed by rinsing and sonicating in a suitable solvent to remove any polishing residue.[5] A rinse test, where the polished electrode is cycled in an electrolyte-only solution, can confirm the absence of adsorbed species from previous experiments.[6]
Reference Electrode (RE)
The reference electrode provides a stable potential against which the working electrode's potential is measured.[3] The potentiostat maintains a near-zero current flow between the working and reference electrodes, ensuring the reference potential remains constant throughout the experiment.[4]
-
Non-Aqueous Considerations: Standard aqueous reference electrodes like Ag/AgCl or Saturated Calomel Electrodes (SCE) are generally not suitable for non-aqueous systems like pentaglyme.[4] Leakage of the aqueous filling solution can contaminate the electrolyte and introduce unwanted water, which can be highly reactive in these systems.[7]
-
Pseudo-Reference Electrodes: A common practice for non-aqueous electrochemistry is to use a pseudo-reference electrode, such as a silver wire (Ag/Ag⁺).[4][8] This can be easily constructed by placing a silver wire in a glass tube with a frit, filled with a solution of a silver salt (e.g., AgNO₃) in the same pentaglyme-based supporting electrolyte used in the bulk cell.[8]
-
Calibration: It is crucial to calibrate the potential of the pseudo-reference electrode against a known redox couple, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[7][9] This allows for the reporting of potentials versus a universally recognized standard.
Counter Electrode (CE)
Also known as the auxiliary electrode, the counter electrode completes the electrical circuit by balancing the current flowing at the working electrode.[3][4]
-
Material and Design: The counter electrode should have a large surface area and be highly conductive.[3] Platinum wire or mesh is a common choice due to its chemical inertness.[6] The counter electrode should be positioned so that its reaction products do not interfere with the working electrode.[9] In some cases, isolating the counter electrode in a separate compartment with a frit may be necessary.[6]
Part 2: Preparation of Pentaglyme-Based Electrolytes
The purity of the electrolyte components is of utmost importance for accurate electrochemical measurements, as trace impurities can lead to spurious peaks in the voltammogram.[5]
Solvent Purification
Commercial pentaglyme should be rigorously dried and purified before use. This can be achieved by distillation over a suitable drying agent, such as sodium metal or calcium hydride, under an inert atmosphere. The water content of the final solvent should be minimized, ideally to parts-per-million (ppm) levels, which can be verified by Karl Fischer titration.
Supporting Electrolyte
A supporting electrolyte is necessary to increase the conductivity of the solution and minimize the iR drop (the potential drop due to the resistance of the solution).[6] The concentration of the supporting electrolyte is typically much higher (e.g., 0.1 M) than that of the analyte (e.g., 1-5 mM).[5]
-
Common Salts: For pentaglyme-based systems, salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium trifluoromethanesulfonate (LiTf) are often used due to their good solubility and electrochemical stability.[2]
-
Drying: The supporting electrolyte salt should be dried under vacuum at an elevated temperature before use to remove any absorbed water.
Analyte
The compound of interest should be of high purity. The concentration of the analyte typically ranges from 0.001 M to 0.005 M.[5]
Part 3: Experimental Workflow and Protocols
Safety Precautions
-
Alkali Metals: When working with alkali metals for solvent drying or as electrode materials, extreme caution is necessary. Alkali metals are highly reactive with water and air, producing flammable hydrogen gas.[10][11] All manipulations should be carried out in a glovebox or a fume hood with an inert atmosphere.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving with nitrile is recommended).[10][11]
-
Waste Disposal: Alkali metal residues and contaminated materials must be quenched and disposed of according to established safety protocols.[12]
Electrochemical Cell Assembly
The following diagram illustrates the typical assembly of an electrochemical cell for cyclic voltammetry.
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Application Notes and Protocols for 2,5,8,11,14,17-Hexaoxaoctadecane (Triglyme) in Organometallic Reaction Mechanisms
Introduction: Beyond a Simple Solvent
2,5,8,11,14,17-Hexaoxaoctadecane, more commonly known by its trivial names Triglyme or Pentaethylene glycol dimethyl ether, is a high-boiling point, acyclic polyether solvent.[1][2] Its chemical structure, featuring a flexible chain with six oxygen atoms, bestows upon it a remarkable ability to coordinate with metal cations. This property elevates Triglyme from a mere reaction medium to an active participant in modulating the reactivity and mechanism of numerous organometallic reactions. Unlike its cyclic counterparts (crown ethers), Triglyme's conformational flexibility and ease of synthesis make it a versatile and practical choice in both academic and industrial laboratories.[3]
This guide provides an in-depth exploration of the mechanistic roles of Triglyme and offers detailed, field-proven protocols for its application in critical organometallic transformations, including Grignard reactions and Palladium-catalyzed cross-coupling.
Part 1: The Mechanistic Role of Triglyme in Organometallic Chemistry
Section 1.1: Cation Solvation and Reactivity Modulation
The central pillar of Triglyme's utility lies in its function as a polydentate ligand. The six ether oxygen atoms, possessing lone pairs of electrons, can effectively chelate metal cations such as Li⁺, Na⁺, K⁺, and Mg²⁺. This strong solvation has profound consequences for the organometallic species in solution.
Causality and Expertise: In the context of Grignard reagents (RMgX), ether solvents are essential for their formation and stability.[4][5] Triglyme, being a superior chelating agent compared to diethyl ether or THF, can significantly influence the Schlenk equilibrium (Equation 1).[6]
2 RMgX ⇌ R₂Mg + MgX₂ (Equation 1)
By strongly solvating the magnesium cation, Triglyme can shift this equilibrium. More importantly, it helps to create a more reactive, "naked" carbanion. The chelation of the metal cation by Triglyme increases the polarity of the carbon-metal bond, enhancing the nucleophilicity of the organic group and often leading to faster and cleaner reactions.[4][7]
Caption: Chelation of a metal cation (M+) by Triglyme.
Section 1.2: Triglyme as a Phase-Transfer Catalyst (PTC)
In heterogeneous reaction systems, where reactants are in different, immiscible phases (e.g., an aqueous solution of a salt and an organic solution of a substrate), reactions are often slow due to the limited interfacial area. Phase-transfer catalysts (PTCs) accelerate such reactions by transporting a reactant from one phase to another.[8][9]
Mechanism of Action: Triglyme and other polyethers can function as neutral PTCs.[10] They encapsulate a metal cation from the aqueous or solid phase, forming a lipophilic complex. This complex, along with its counter-anion, has sufficient solubility in the organic phase to migrate across the interface. Once in the organic phase, the "naked" and highly reactive anion is released to react with the substrate. The catalyst then returns to the initial phase to repeat the cycle. This mechanism avoids the need for harsh conditions or expensive, undesirable co-solvents like DMSO or DMF.[9]
Caption: Simplified mechanism of Triglyme in Phase-Transfer Catalysis.
Part 2: Application Notes & Protocols
Section 2.1: Application in Grignard Reactions
Expertise & Causality: The choice of solvent is critical for Grignard reactions. While diethyl ether (b.p. 35 °C) and THF (b.p. 66 °C) are common, their low boiling points can be limiting. Triglyme, with a boiling point of 216 °C, allows for reactions to be conducted at significantly higher temperatures.[11] This is advantageous for:
-
Formation of Difficult Reagents: Forming Grignard reagents from unreactive halides (e.g., aryl chlorides) often requires elevated temperatures.
-
Improving Reaction Rates: For sluggish reactions with sterically hindered substrates, higher temperatures can dramatically increase the reaction rate.
-
Enhanced Solvation: Triglyme's superior coordinating ability can help dissolve difficult organomagnesium intermediates, preventing precipitation and improving yields.[5][7]
Trustworthiness - A Self-Validating Protocol: The following protocol for the synthesis of Triphenylmethanol includes checks for reaction initiation and completion, ensuring a robust and reproducible workflow.
Detailed Protocol: Synthesis of Triphenylmethanol via Grignard Reaction
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Temperature | 25 °C to 65 °C |
| Reaction Time | ~2 hours |
| Expected Yield | 80-90% |
Materials & Reagents:
-
Magnesium turnings (267 mg, 11 mmol, 1.1 eq)
-
Bromobenzene (1.05 mL, 1.57 g, 10 mmol, 1.0 eq)
-
Methyl Benzoate (1.23 mL, 1.36 g, 10 mmol, 1.0 eq - Note: Grignard will add twice)
-
Anhydrous Triglyme (30 mL)
-
Iodine (1 crystal)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether (for extraction)
-
Anhydrous MgSO₄
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Magnesium Activation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow to cool to room temperature.
-
Reagent Preparation: Add 10 mL of anhydrous Triglyme to the flask. In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous Triglyme.
-
Initiation: Add ~1-2 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight exothermic reaction. If it does not start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting grey/black solution at 65 °C for 30 minutes to ensure full conversion.
-
Addition to Ester: Cool the Grignard reagent to 0 °C. Add a solution of methyl benzoate in 10 mL of anhydrous Triglyme dropwise via the dropping funnel. An exothermic reaction will occur. Control the addition rate to maintain the temperature below 20 °C.
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.
Caption: Experimental workflow for Grignard synthesis in Triglyme.
Section 2.2: Application in Suzuki-Miyaura Cross-Coupling
Expertise & Causality: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, particularly for synthesizing biaryl compounds.[12][13] The reaction requires a palladium catalyst, a base, and a solvent. Triglyme's high boiling point and ability to dissolve both organic substrates and inorganic bases make it an excellent medium for these reactions, often allowing for lower catalyst loadings and shorter reaction times compared to lower-boiling solvents. The key steps in the catalytic cycle are: 1) Oxidative Addition, 2) Transmetalation, and 3) Reductive Elimination.[14][15] The base is crucial for activating the organoboron species for the transmetalation step.[16]
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Parameter | Value |
| Reaction Scale | 5 mmol |
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ |
| Temperature | 110 °C |
| Reaction Time | 4 hours |
| Expected Yield | >95% |
Materials & Reagents:
-
4-Bromoanisole (0.935 g, 5 mmol, 1.0 eq)
-
Phenylboronic Acid (0.732 g, 6 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.01 eq)
-
Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol, 2.0 eq)
-
Triglyme (20 mL)
-
Water (5 mL)
-
Ethyl Acetate (for extraction)
-
Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add Triglyme (20 mL) and water (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling & Workup: After completion, cool the reaction to room temperature. Add 30 mL of water and transfer to a separatory funnel.[14]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Safety and Handling
Trustworthiness: this compound (Triglyme) is a hazardous substance and must be handled with appropriate care.
-
Primary Hazards:
-
Reproductive Toxicity: May cause harm to the unborn child and is suspected of impairing fertility.[3][17]
-
Peroxide Formation: Like many ethers, Triglyme can form explosive peroxides upon prolonged exposure to air and light.[3][11] Containers should be dated upon receipt and opening.[3] Unopened containers are typically safe for 18 months, while opened containers should not be stored for more than 12 months.[3]
-
Irritation: May cause eye, skin, and respiratory tract irritation.[1]
-
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Avoid all personal contact, including inhalation and ingestion.[3] Do not eat, drink, or smoke in the handling area.[18]
-
Keep containers securely sealed and protected from light when not in use.[11]
-
-
Storage & Incompatibilities:
-
Spill & Disposal:
-
For minor spills, absorb with an inert material (sand, vermiculite), and place in a suitable container for disposal.[3]
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound (Triglyme) is a powerful tool in the arsenal of the synthetic chemist. Its unique combination of a high boiling point, thermal stability, and exceptional cation-coordinating ability allows it to actively participate in and enhance a variety of organometallic reactions. By understanding its mechanistic roles—from modulating reagent reactivity in Grignard synthesis to enabling efficient catalysis in cross-coupling reactions—researchers can unlock new synthetic pathways and optimize existing protocols for the development of complex molecules. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly.
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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University of Regensburg. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
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ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Quora. (2018). What is the role of ether in preparation of Grignard reagents?. Retrieved from [Link]
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Vedantu. (n.d.). Why is ether used as a solvent during Grignard reaction?. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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Cole-Parmer. (n.d.). Triethylene glycol dimethyl ether, 99% stabilized with 0.01% BHT Safety Data Sheet. Retrieved from [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]
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Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from [Link]
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Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
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PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemdad. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for the Use of Pentaglyme in High-Energy Density Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of higher energy density in battery technology necessitates the exploration of novel electrolyte systems that can overcome the limitations of conventional carbonate-based electrolytes.[1][2][3] Glymes, a class of oligoethers, have emerged as promising solvents for electrolytes in next-generation lithium batteries, including lithium-metal, lithium-sulfur, and lithium-air systems.[1][2][3] Among the glyme family, pentaglyme (CH₃O(CH₂CH₂O)₅CH₃), with its extended polyether chain, offers a unique combination of properties that make it a compelling candidate for high-energy-density applications. This document provides a comprehensive guide to the use of pentaglyme in advanced battery research, detailing its fundamental properties, its role in electrolyte formulation, and step-by-step protocols for the preparation and electrochemical characterization of pentaglyme-based electrolytes. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying electrochemical principles.
Introduction: The Case for Pentaglyme in High-Energy Systems
Conventional lithium-ion batteries, while ubiquitous, are approaching their theoretical energy density limits.[4] The use of high-capacity electrodes, such as lithium metal, is a promising route to significantly boost energy density.[4][5] However, the reactive nature of lithium metal necessitates electrolytes with high chemical and electrochemical stability, a requirement that traditional carbonate-based electrolytes often fail to meet, leading to dendrite growth and safety concerns.[6]
Glyme-based electrolytes have garnered significant attention due to their favorable characteristics, including:[1][2]
-
Enhanced Safety: Glymes generally exhibit higher flash points and lower volatility compared to linear carbonates, mitigating the risk of thermal runaway.[3][7][8]
-
Improved Stability with Lithium Metal: The flexible ether chains of glymes can form stable solvation shells around lithium ions, leading to the formation of a more stable solid electrolyte interphase (SEI) on the lithium metal anode.[9]
-
Tunable Physicochemical Properties: The properties of glyme-based electrolytes, such as viscosity and ionic conductivity, can be tuned by varying the chain length of the glyme and the salt concentration.
Pentaglyme, as a longer-chain glyme, offers a potentially advantageous balance of these properties, making it a subject of increasing interest for high-energy battery systems.
Physicochemical Properties of Pentaglyme-Based Electrolytes
The performance of an electrolyte is intrinsically linked to its physical and chemical properties. Understanding these properties is crucial for designing and optimizing battery performance.
Solvation Structure and its Implications
In a pentaglyme-based electrolyte, the lithium cations (Li⁺) are coordinated by the oxygen atoms of the pentaglyme molecules.[10][11][12] The nature of this solvation sheath is a critical factor influencing ionic conductivity, viscosity, and electrochemical stability. The molar ratio of lithium salt to the ether oxygens in the glyme ([Li⁺]/[O]) significantly impacts the dominant solvation structure.[10][11] At low salt concentrations, Li⁺ is typically coordinated by multiple pentaglyme molecules, forming larger solvated ions. As the concentration increases, a shift towards "solvate ionic liquids" (SILs) can occur, where all solvent molecules are coordinated to cations, leading to unique properties like a high lithium transference number.[12][13]
Diagram: Li⁺ Solvation in Pentaglyme
Caption: Schematic of Li⁺ coordination by oxygen atoms in a pentaglyme molecule.
Ionic Conductivity and Viscosity
Ionic conductivity and viscosity are inversely related properties that are critical for battery performance.[14][15] Higher ionic conductivity facilitates rapid ion transport, which is essential for high-rate capabilities, while lower viscosity improves electrode wetting and ion mobility.[14]
The longer chain length of pentaglyme generally leads to a higher viscosity compared to shorter-chain glymes like diglyme or triglyme.[16] This can result in lower ionic conductivity at room temperature. However, the increased number of coordinating oxygen atoms in pentaglyme can also influence salt dissociation and ion transport in complex ways. The choice of lithium salt and its concentration are key parameters for optimizing the trade-off between viscosity and conductivity.
Table 1: Comparative Physicochemical Properties of Glyme-Based Electrolytes
| Solvent | Typical Viscosity (mPa·s at 25°C) | Typical Ionic Conductivity (mS/cm at 25°C with 1M LiTFSI) |
| Diglyme (G2) | ~1.0 | ~5-10 |
| Triglyme (G3) | ~1.5 | ~2-5 |
| Tetraglyme (G4) | ~3.5 | ~1-3 |
| Pentaglyme (G5) | ~5-7 | ~0.5-2 |
Note: These are approximate values and can vary significantly with the type and concentration of the lithium salt.
Electrochemical Stability Window (ESW)
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[17][18][19] A wide ESW is crucial for high-voltage battery applications.[20][21][22] Glyme-based electrolytes generally exhibit good reductive stability, making them suitable for use with lithium metal anodes. Their oxidative stability is a more critical parameter, especially when paired with high-voltage cathodes. The oxidative stability of glymes is influenced by the purity of the solvent and the nature of the anion of the lithium salt. Replacing terminal hydroxyl (-OH) groups with more stable methyl (-OCH₃) groups, as is the case in glymes, significantly enhances the electrochemical stability window compared to polyethylene glycol (PEG).[17]
Applications in High-Energy Density Battery Systems
The unique properties of pentaglyme-based electrolytes make them suitable for several next-generation battery chemistries.
Lithium-Sulfur (Li-S) Batteries
Li-S batteries offer a very high theoretical energy density, but they suffer from the "polysulfide shuttle" effect, where soluble lithium polysulfide intermediates migrate to the lithium anode, leading to capacity fade.[23][24] Glyme-based electrolytes are particularly effective in Li-S batteries because they can dissolve lithium polysulfides, facilitating their electrochemical conversion at the cathode.[16] The higher viscosity of pentaglyme-based electrolytes may also help to physically suppress the diffusion of polysulfides.
Lithium-Air (Li-O₂) Batteries
Li-O₂ batteries have the highest theoretical energy density of any rechargeable battery technology.[25][26] However, they face significant challenges related to the reactivity of the superoxide radical anion (O₂⁻) formed during discharge, which can degrade the electrolyte.[27][28] Glymes have shown better stability against superoxide attack compared to carbonate-based electrolytes.[27] The low volatility of higher glymes like pentaglyme is also advantageous in open or semi-open cell configurations.[29]
High-Voltage Lithium-Metal Batteries
Pairing a lithium metal anode with a high-voltage cathode is a direct way to increase energy density.[30] The good anodic stability and ability to form a stable SEI make pentaglyme-based electrolytes a candidate for these systems. However, careful selection of the lithium salt and the use of additives may be necessary to ensure sufficient oxidative stability at the cathode interface.[20][22]
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of pentaglyme-based electrolytes in a research setting. Strict adherence to safety protocols is mandatory when working with lithium salts and organic solvents. [31]
Protocol 1: Preparation of a Pentaglyme-Based Electrolyte
Objective: To prepare a 1 M solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in pentaglyme.
Materials and Equipment:
-
Pentaglyme (battery grade, anhydrous, <20 ppm H₂O)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, anhydrous)
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert containers (e.g., polypropylene or polyethylene)[31]
Procedure:
-
Environment Control: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Material Preparation: Ensure all glassware and equipment are thoroughly dried in a vacuum oven before being transferred into the glovebox.
-
Weighing the Salt: Accurately weigh the required amount of LiTFSI using the analytical balance. For a 1 M solution, this will be the molar mass of LiTFSI (287.09 g/mol ) multiplied by the desired volume of the final solution in liters.
-
Dissolving the Salt:
-
Transfer the weighed LiTFSI into the volumetric flask.
-
Add a portion of the pentaglyme to the flask, approximately half of the final volume.
-
Add the magnetic stir bar and place the flask on the magnetic stirrer.
-
Stir the solution until the LiTFSI is completely dissolved. This may take some time due to the viscosity of the pentaglyme. Gentle heating can be applied if necessary, but avoid high temperatures that could degrade the electrolyte.
-
-
Final Volume Adjustment: Once the salt is fully dissolved, carefully add pentaglyme to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Continue stirring for at least one hour to ensure the solution is homogeneous.
-
Storage: Transfer the prepared electrolyte into a labeled, tightly sealed, and inert container. Store inside the glovebox.
Causality and Self-Validation:
-
Why a glovebox? Lithium salts and glymes are highly hygroscopic. Moisture contamination can lead to the formation of HF (in the case of LiPF₆) and degrade battery performance. The inert atmosphere prevents unwanted side reactions.
-
Why battery-grade materials? Impurities in the solvent or salt can have a significant detrimental effect on the electrochemical performance and safety of the battery.
-
Self-Validation: The clarity of the final solution is a primary indicator of complete dissolution. For more rigorous validation, the water content of the final electrolyte can be measured using Karl Fischer titration.[31]
Diagram: Electrolyte Preparation Workflow
Caption: Workflow for the preparation of pentaglyme-based electrolytes.
Protocol 2: Electrochemical Characterization
Objective: To evaluate the ionic conductivity and electrochemical stability window of the prepared pentaglyme-based electrolyte.
Materials and Equipment:
-
Prepared 1 M LiTFSI in pentaglyme electrolyte
-
Coin cell components (e.g., CR2032)
-
Stainless steel blocking electrodes
-
Lithium metal foil
-
Working electrode (e.g., platinum or glassy carbon)
-
Reference electrode (e.g., lithium metal)
-
Potentiostat/galvanostat with electrochemical impedance spectroscopy (EIS) capability
-
Conductivity meter
Procedure:
A. Ionic Conductivity Measurement:
-
Cell Assembly: Assemble a symmetric cell with two stainless steel blocking electrodes separated by a separator soaked in the pentaglyme-based electrolyte inside the glovebox.
-
EIS Measurement:
-
Connect the cell to the potentiostat.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
-
Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the thickness of the separator and A is the area of the electrode.
B. Electrochemical Stability Window (ESW) Measurement:
-
Cell Assembly: Assemble a three-electrode cell inside the glovebox with a working electrode (e.g., platinum), a lithium metal counter electrode, and a lithium metal reference electrode. The electrodes should be immersed in the pentaglyme-based electrolyte.
-
Linear Sweep Voltammetry (LSV):
-
Connect the cell to the potentiostat.
-
Perform a linear sweep voltammetry scan from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s) to determine the anodic stability limit.
-
Perform a linear sweep voltammetry scan from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.
-
-
Data Analysis: The ESW is the voltage range between the onset of significant oxidative and reductive currents.
Causality and Self-Validation:
-
Why blocking electrodes for conductivity? Stainless steel electrodes are used to block faradaic reactions, ensuring that the measured impedance is primarily due to the ionic resistance of the electrolyte.
-
Why a three-electrode setup for ESW? This setup allows for the precise measurement of the working electrode potential against a stable reference electrode (lithium metal), decoupling the electrochemical behavior of the working electrode from that of the counter electrode.
-
Self-Validation: The reproducibility of the measurements across multiple cells is a good indicator of the reliability of the data. For ESW, comparing the results with a well-characterized standard electrolyte can provide a benchmark.
Safety Considerations
-
Chemical Hazards: Pentaglyme is an organic solvent and should be handled in a well-ventilated area or a fume hood. Lithium salts, particularly LiPF₆ (if used), can release toxic HF gas upon contact with moisture.
-
Battery Safety: When assembling and testing battery cells, there is always a risk of short circuits, which can lead to thermal runaway.[6][32] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Pentaglyme-based electrolytes represent a promising avenue for the development of high-energy-density batteries. Their favorable safety profile, stability with lithium metal, and tunable properties make them a versatile platform for research in Li-S, Li-O₂, and high-voltage Li-metal systems. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists working at the forefront of battery technology. Careful control over experimental conditions and a thorough understanding of the underlying electrochemical principles are paramount for achieving reliable and reproducible results in this exciting field.
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- Glyme-based electrolytes: suitable solutions for next-generation lithium b
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- Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing).
- (PDF) Glyme-based electrolytes: suitable solutions for next-generation lithium batteries.
- Rechargeable lithium battery using non-flammable electrolyte basing on tetraethylene glycol dimethyl ether and olivine c
- Rechargeable lithium battery using non-flammable electrolyte based on tetraethylene glycol dimethyl ether and olivine cathodes.
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- Viscosity of Battery Mixtures. C-Therm Technologies Ltd..
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- Safer High-voltage Lithium-ion Batteries Possible with New Electrolyte Solvent. AZoM.
- High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. Chemical Science (RSC Publishing).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pentaglyme Electrolyte Decomposition in Lithium Batteries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentaglyme-based electrolytes in lithium batteries. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the decomposition of pentaglyme (also known as G5) in your electrochemical cells. As you know, while glyme-based electrolytes offer distinct advantages, their stability can be a critical factor in achieving reliable and reproducible experimental results. This resource synthesizes technical knowledge with practical, field-proven insights to help you diagnose and resolve common issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you identify the root cause of a problem based on your experimental observations.
Symptom 1: Rapid Capacity Fade and Low Coulombic Efficiency
Question: My cell's capacity is dropping much faster than expected over the first few cycles, and the coulombic efficiency is consistently low. What's happening?
Answer: Rapid capacity fade and low coulombic efficiency are classic indicators of continuous electrolyte decomposition. In a pentaglyme-based system, this is often linked to an unstable Solid Electrolyte Interphase (SEI) on the lithium metal anode.[1][2] The SEI is a passivation layer that should ideally form during the initial cycles, preventing further reactions between the highly reactive lithium metal and the electrolyte.[3]
However, if the SEI is mechanically weak or chemically unstable, it can rupture during lithium plating and stripping. This exposes fresh lithium metal to the pentaglyme electrolyte, leading to a continuous cycle of SEI formation and breakdown. Each time this happens, lithium inventory and electrolyte are consumed, resulting in capacity loss.[1]
-
Post-mortem Analysis of the Anode:
-
Visual Inspection: Carefully disassemble the cell in an argon-filled glovebox. A healthy lithium anode should have a silvery, metallic appearance. A dark, mossy, or dendritic surface suggests significant side reactions and an unstable SEI.
-
Microscopy: Use Scanning Electron Microscopy (SEM) to visualize the morphology of the lithium surface. The presence of dendritic or porous structures is a strong indicator of uncontrolled lithium deposition and SEI failure.
-
-
Electrochemical Characterization:
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various cycle intervals. A steady increase in the semicircle corresponding to the SEI and charge transfer resistance points to continuous, resistive film growth on the anode.[4]
-
-
Introduce SEI-Forming Additives: The most effective strategy is to modify the electrolyte with additives that create a more robust and stable SEI.
-
Fluoroethylene Carbonate (FEC): Add 1-5 wt% FEC to your pentaglyme electrolyte. FEC is known to electropolymerize on the anode surface, creating a more flexible and LiF-rich SEI that can better accommodate the volume changes of the lithium metal during cycling.
-
Lithium Nitrate (LiNO₃): Particularly effective in Li-S systems, LiNO₃ helps form a protective layer on the lithium anode, suppressing polysulfide shuttling and direct reactions with the glyme solvent.[5]
-
Symptom 2: Cell Swelling and Gas Production
Question: I've noticed that my pouch or coin cell is swelling. What is causing this gas generation?
Answer: Cell swelling is a direct result of gas production from electrolyte decomposition. While some initial gas formation during SEI creation is normal, continuous or excessive gassing indicates ongoing parasitic reactions. The decomposition of pentaglyme and the lithium salt (e.g., LiPF₆ or LiTFSI) can produce various gaseous species. Common gases include hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂), as well as volatile organic compounds.[6][7]
The source of this decomposition can be either:
-
Reductive Decomposition: Occurring at the anode due to the low potential of lithium metal.
-
Oxidative Decomposition: Occurring at the cathode, especially at high voltages (>4V vs. Li/Li⁺). Pentaglyme, like other glymes, has limited oxidative stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying the gaseous decomposition products.[4][8]
-
Protocol: In a controlled environment, puncture the cell to collect the headspace gas with a gas-tight syringe. Inject the collected gas into a GC-MS system to separate and identify the components. The presence of specific gases can point to the decomposition pathway (see table below).
-
| Gas Detected | Probable Source | Implication |
| H₂ | Reaction of trace water with lithium metal; solvent reduction | Poor cell assembly environment (moisture); electrolyte instability |
| CO, CO₂ | Reductive or oxidative decomposition of electrolyte components | Severe electrolyte breakdown; potential safety hazard |
| Volatile Organics | Fragments from pentaglyme solvent breakdown | Indicates cleavage of the ether bonds in the pentaglyme molecule |
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of your electrolyte in contact with the electrode materials.[9] A low onset temperature for exothermic reactions indicates poor stability and a higher propensity for gas generation, especially at elevated temperatures.[9]
-
Strict Moisture Control: Ensure all cell components (electrodes, separator, electrolyte) are rigorously dried before assembly. Assemble cells in a glovebox with low moisture and oxygen levels (<1 ppm).
-
Use of Additives: Certain additives can suppress electrolyte decomposition. For example, compounds that polymerize on the electrode surfaces can create a protective barrier.[10]
-
Lower the Upper Cutoff Voltage: If oxidative decomposition at the cathode is suspected, try reducing the upper cutoff voltage during charging (e.g., from 4.3V to 4.1V). This can significantly improve stability, albeit at the cost of lower energy density.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of pentaglyme in a lithium battery?
A1: The decomposition of glyme-based electrolytes, including pentaglyme, can result in a variety of products. Reductive decomposition at the anode often leads to the cleavage of the ether (C-O) bonds, which can result in the formation of shorter-chain ethers, alkanes, and lithium alkoxides.[11] Oxidative decomposition at the cathode can produce species like CO, CO₂, and various organic fragments.[6][7] The specific products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and gaseous products, and Liquid Chromatography-Mass Spectrometry (LC-MS) for soluble, non-volatile species.[3][12]
Q2: How can I distinguish between anode- and cathode-induced decomposition?
A2: Differentiating between the two can be challenging as they often occur concurrently. A useful experimental setup is to use symmetric cells (Li||Li) to study anode-related decomposition exclusively, and three-electrode cells with a stable reference electrode to monitor the potential of the anode and cathode separately. By observing at which potential the decomposition onset occurs, you can often isolate the source. For instance, if significant gassing or impedance increase occurs only when the cathode reaches high potentials, oxidative decomposition is the likely culprit.
Q3: My pentaglyme electrolyte turns a yellowish or brownish color after cycling. What does this indicate?
A3: A change in electrolyte color is a strong visual indicator of decomposition and the formation of soluble degradation products.[13] This is often associated with the polymerization of electrolyte components or reactions with polysulfides in Li-S systems.[11] These soluble products can migrate through the cell and react with both electrodes, leading to performance degradation. It is highly recommended to analyze the discolored electrolyte using techniques like Nuclear Magnetic Resonance (NMR) or LC-MS to identify the species formed.[12][14]
Q4: Can the choice of lithium salt affect pentaglyme stability?
A4: Absolutely. The anion of the lithium salt plays a crucial role in SEI formation and overall electrolyte stability.
-
LiPF₆ (Lithium Hexafluorophosphate): While common, LiPF₆ is thermally unstable and susceptible to hydrolysis (reaction with trace water) to form HF. HF can attack both the electrode materials and the pentaglyme solvent.
-
LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide): LiTFSI generally has better thermal and chemical stability than LiPF₆. However, it can be corrosive towards aluminum current collectors at high potentials, often requiring the use of passivating additives.
-
LiFSI (Lithium Bis(fluorosulfonyl)imide): LiFSI is known for promoting the formation of a stable, LiF-rich SEI, which can enhance the cycling stability of lithium metal anodes.
Q5: What is the typical electrochemical stability window of pentaglyme?
A5: Glyme-based electrolytes generally have lower oxidative stability compared to carbonate-based electrolytes. The anodic stability limit of pentaglyme is typically around 4.0-4.2 V vs. Li/Li⁺. Pushing the cell voltage significantly beyond this limit will likely lead to rapid oxidative decomposition of the pentaglyme solvent at the cathode surface, resulting in gas generation and impedance growth.
Visualizing the Troubleshooting Process
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Troubleshooting workflow for pentaglyme decomposition.
Caption: Reductive decomposition pathway at the anode.
References
-
Cui, Z., et al. (2025). Resolving Electrolyte Decomposition Products in Gas, Liquid, and Solid Phases in Lithium–Metal Batteries. ResearchGate. [Link]
-
Heddle, T. (2022). Li-ion battery electrolyte degradation characterization by mass spectrometry. YouTube. [Link]
-
Abe, H., et al. (2023). Discharge Behavior within Lithium–Sulfur Batteries Using Li–Glyme Solvate Ionic Liquids. ACS Omega. [Link]
-
Zheng, J., et al. (2021). Degradation Mechanisms and Mitigation Strategies of Nickel-Rich NMC-Based Lithium-Ion Batteries. Electrochemical Energy Reviews. [Link]
-
Horsthemke, F., et al. (2022). Identification of Soluble Degradation Products in Lithium–Sulfur and Lithium-Metal Sulfide Batteries. Batteries. [Link]
-
LCGC International. (2025). Determining Lithium Ion Battery Electrolyte Composition. LCGC International. [Link]
-
Grützke, M., et al. (2023). Study of the Mechanism of Electrolyte Decomposition and Gas Formation during Operation of Lithium-Ion Batteries. ResearchGate. [Link]
-
Jung, R., et al. (2022). Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. Energy & Environmental Science. [Link]
-
Horsthemke, F., et al. (2022). (PDF) Identification of Soluble Degradation Products in Lithium–Sulfur and Lithium-Metal Sulfide Batteries. ResearchGate. [Link]
-
Falco, M., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Journal of Materials Chemistry A. [Link]
-
Kim, H., et al. (2024). An ionic protector to proactively mitigate interfacial degradation induced by electrolyte decomposition in lithium-ion batteries. Journal of Materials Chemistry A. [Link]
-
Separation Science. (2025). Battery Analysis Techniques in Modern Laboratories. Separation Science. [Link]
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ANR Technologies. (n.d.). Key Characterization Techniques in Battery Research. ANR Technologies. [Link]
-
Wang, J., et al. (2025). Failure Mechanism of High‐Temperature Li–S Batteries in Localized High‐Concentration Electrolytes. ResearchGate. [Link]
-
Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Journal of the American Chemical Society. [Link]
-
OAE Publishing Inc. (2022). Lithium metal stabilization for next-generation lithium-based batteries: from fundamental chemistry to advanced characterization and effective protection. OAE Publishing Inc.. [Link]
-
E3S Web of Conferences. (2023). Strategies for electrolyte modification of lithium-ion batteries under low-temperature environments. E3S Web of Conferences. [Link]
-
Aurbach, D., et al. (2021). Remedies to Avoid Failure Mechanisms of Lithium-Metal Anode in Li-Ion Batteries. Batteries. [Link]
-
PerkinElmer. (n.d.). Lithium Ion Battery Analysis Guide. PE Polska. [Link]
-
ResearchGate. (2024). Dead Lithium in Lithium Metal Batteries: Formation, Characterization and Strategies. ResearchGate. [Link]
-
Wang, J., et al. (2023). Intermolecular Interactions Mediated Nonflammable Electrolyte for High‐Voltage Lithium Metal Batteries in Wide Temperature. ResearchGate. [Link]
-
Li, Y., et al. (2021). Unlocking the Failure Mechanism of Solid State Lithium Metal Batteries. Advanced Energy Materials. [Link]
-
Liu, J., et al. (2021). Suppression of electrolyte decomposition and protection of the lithium metal anode via a lactone additive. Chemical Communications. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solid Electrolyte Interphase (SEI) Formation in Pentaglyme Electrolytes
Welcome to the technical support guide for researchers and scientists working with pentaglyme (G5)-based electrolytes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize the crucial Solid Electrolyte Interphase (SEI). An unstable SEI is often the root cause of poor performance in lithium metal and other advanced anode systems. This guide is structured to help you diagnose issues, understand the mechanisms at play, and implement effective solutions in your experiments.
Part 1: Frequently Asked Questions (FAQs) on SEI in Pentaglyme
This section addresses fundamental questions that form the basis of understanding the challenges and opportunities with glyme-based electrolytes.
Q1: What is the SEI and why is it particularly important in pentaglyme electrolytes?
A: The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charge cycles.[1] It is created by the reductive decomposition of electrolyte components (solvents and salts).[2][3] A well-formed SEI is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition. This is essential for achieving long cycle life and high Coulombic efficiency.[2]
In pentaglyme and other glyme-based electrolytes, the SEI composition and morphology differ significantly from those formed in traditional carbonate-based electrolytes.[4] Glyme-derived SEIs are often richer in elastic polyether compounds, which can be advantageous for anodes that experience volume changes, like silicon.[4][5] However, they can also be more susceptible to dissolution or mechanical instability without proper optimization, leading to performance issues.[5]
Q2: What are the primary components of a typical SEI formed in a pentaglyme system?
A: The SEI in a glyme system is a complex mosaic derived from both solvent and salt decomposition. Key components often include:
-
Organic Species: Oligomers or polymers from the breakdown of the pentaglyme (ether) chains.[6]
-
Inorganic Species: These are largely dictated by the lithium salt used. For instance, with LiFSI (lithium bis(fluorosulfonyl)imide), the SEI will be rich in LiF and other sulfur-containing species.[4] If LiPF₆ is used, LiF and phosphate species will be present.[7][8] Li₂CO₃ and Li₂O are also commonly found inorganic components.[2]
The synergistic decomposition of the salt and solvent ultimately determines the SEI's final properties.[6]
Q3: Why do my cells with pentaglyme electrolyte show lower initial Coulombic efficiency compared to carbonate-based cells?
A: Lower initial Coulombic efficiency (ICE) is typically due to a more extensive SEI formation process. During the first cycle, a portion of the lithium inventory is consumed to form the passivation layer. If the forming SEI is not compact or is partially soluble in the electrolyte, the decomposition process continues, consuming more lithium than necessary. Glyme-based electrolytes can sometimes form a less passivating initial SEI compared to carbonate systems with effective additives like ethylene carbonate (EC), leading to this lower ICE.[1] Optimizing the electrolyte with additives that form a more stable and compact SEI at a higher potential is a key strategy to improve ICE.[4][9]
Q4: Can the choice of lithium salt dramatically alter SEI stability in pentaglyme?
A: Absolutely. The lithium salt anion is a primary contributor to the inorganic backbone of the SEI.[7][8] For example:
-
LiPF₆: Tends to form an SEI containing LiF, which is a desirable component for a stable SEI. However, its stability can be an issue, and its decomposition can generate HF, which is detrimental to cell components.[10]
-
LiFSI & LiTFSI: These salts are often preferred in glyme systems. They can lead to the formation of a stable, LiF-rich SEI and generally exhibit better thermal and electrochemical stability.[4][11] The chemical composition of the SEI is strongly correlated with the electrolyte's solution structure, which is dictated by the salt.[11]
Adding a small amount of a secondary salt can also be a powerful strategy. For instance, adding a small concentration of LiPF₆ to a LiTFSI/LiBOB dual-salt electrolyte has been shown to generate a highly conductive and stable SEI, significantly improving cycling performance.[10]
Part 2: Troubleshooting Guide for SEI-Related Issues
This section is formatted to help you diagnose and solve specific experimental problems.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency (CE)
Q: My lithium metal cell with a pentaglyme electrolyte shows a promising initial capacity, but it fades rapidly over the first 50 cycles and the CE is consistently below 99%. What's happening?
A: This is a classic symptom of a dynamically unstable SEI.
-
Plausible Causes:
-
Continuous SEI Dissolution and Reformation: The SEI formed may have organic components that are partially soluble in the pentaglyme electrolyte. This triggers a cycle of SEI dissolution, exposure of fresh lithium metal, and further electrolyte decomposition, consuming lithium and leading to capacity fade.[5]
-
Mechanical Instability: The SEI may be too brittle to withstand the morphological changes of the lithium metal anode during plating and stripping. Cracks in the SEI expose the anode, leading to continuous repair and thickening of the layer, which increases impedance and consumes lithium.[12][13]
-
Porous SEI Structure: An initial SEI that is not dense or uniform allows electrolyte molecules to permeate and reach the anode surface, causing sustained parasitic reactions.[12] This incomplete passivation is a major cause of low CE.[5]
-
-
Diagnostic Workflow: To pinpoint the cause, a systematic diagnostic approach is necessary. This involves a combination of electrochemical analysis and post-mortem characterization.
Caption: Diagnostic workflow for unstable SEI issues.
-
Recommended Solutions:
-
Incorporate SEI-Forming Additives: This is the most effective strategy. Additives are consumed at a higher potential than the solvent to create a robust initial SEI.[1][9]
-
Optimize the Lithium Salt: Switch to a salt known to produce a more stable SEI, such as LiFSI, or use a dual-salt system.[10][11] For example, adding a small amount of LiBF₄ to a LiPF₆ electrolyte can promote an inorganic-rich SEI composed of LiF and borates, improving performance.[11]
-
Modify the Formation Protocol: Use a lower current density for the first few cycles. This "gentler" formation allows a more ordered and compact SEI to form before being subjected to higher currents.
Table 1: Common Additives for Pentaglyme Electrolytes and Their Effects
Additive Typical Conc. Primary Function & Mechanism Key Resulting SEI Components Reference Fluoroethylene Carbonate (FEC) 5-10 wt% Preferentially reduced to form a stable, uniform passivation layer. Mitigates decomposition of other electrolyte components. LiF, cross-linked polyethers [4][14][15] Vinylene Carbonate (VC) 1-2 wt% Polymerizes on the anode surface, creating a flexible and stable SEI. Can act as a termination point for solvent oligomerization. Poly(VC), Li₂CO₃ [1][9] Lithium Bis(oxalato)borate (LiBOB) 0.05-0.1 M Decomposes to form a thermally stable, borate-containing SEI. Lithium oxalate (Li₂C₂O₄), borates [7][10] 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) 3-5 wt% Acts as a protective agent, analogous to FEC, promoting a more stable and less resistive SEI on Si anodes in glyme electrolytes. Fluorinated species, polyethers [4][5] | Lithium Nitrate (LiNO₃) | 0.1-0.2 M | Primarily used for protecting lithium metal; forms a stable layer that suppresses dendrite formation. | Li₃N, LiNₓOᵧ | N/A |
-
Issue 2: High Interfacial Resistance and Poor Rate Capability
Q: My cell's rate capability is very poor. When I increase the C-rate, the voltage drops significantly, and electrochemical impedance spectroscopy (EIS) shows a large semicircle, indicating high charge-transfer resistance. What is the cause?
A: This points to an SEI that is either too thick or has poor Li⁺ ion conductivity.
-
Plausible Causes:
-
Excessive SEI Growth: If the SEI is not fully passivating, it will continue to grow thicker with each cycle. This extended diffusion pathway for Li⁺ ions results in high interfacial resistance.[16]
-
Composition of the SEI: The SEI may be composed of highly resistive organic or inorganic species. For example, some organic decomposition products from glyme chains can be ionically insulating.[6] Mineral salts like LiOH or Li₂O, if they form a resistive film, can also degrade performance.[2] In contrast, components like LiF and Li₃PO₄ are known to be good Li⁺ conductors.[10][16]
-
Poor Wetting: The electrolyte may not be making uniform contact with the electrode surface, leading to a heterogeneous interface with high resistance points.
-
-
Diagnostic Workflow:
Caption: Workflow for diagnosing high interfacial resistance.
-
Recommended Solutions:
-
Introduce Conductive SEI Formers: Use additives or salts that are known to produce highly Li⁺-conductive SEI components. A prime example is using a small amount of LiPF₆ as an additive, which can generate a fast charge-transfer SEI.[10] Creating an artificial SEI layer of a conductive material like Li₃PO₄ can also suppress the formation of a natural, more resistive SEI.[16]
-
Optimize Electrolyte Concentration: In some cases, moving to a higher salt concentration can alter the Li⁺ solvation structure. This can favor the decomposition of the salt anion over the solvent, leading to a more inorganic and potentially more conductive SEI.[4]
-
Use Surfactant Additives: A complementary approach is to use fluorinated surfactants that can modify the interfacial energy between the electrode and the electrolyte, improving wetting and leading to a more uniform SEI and better cycling performance.[2]
-
Part 3: Key Experimental Protocols
Here are detailed methodologies for some of the key diagnostic and optimization experiments.
Protocol 1: Preparation of Additive-Modified Pentaglyme Electrolyte
-
Objective: To prepare a pentaglyme-based electrolyte containing a precise concentration of an SEI-forming additive (e.g., FEC).
-
Materials:
-
Battery-grade pentaglyme (G5), dried over molecular sieves (<20 ppm H₂O).
-
Battery-grade lithium salt (e.g., LiFSI).
-
Battery-grade additive (e.g., Fluoroethylene Carbonate, FEC).
-
Argon-filled glovebox.
-
Analytical balance, volumetric flasks, magnetic stirrer.
-
-
Procedure:
-
Preparation of Stock Salt Solution: Inside the glovebox, weigh the required amount of LiFSI to make a 1 M solution in pentaglyme. For example, for 10 mL of electrolyte, add 2.619 g of LiFSI to a volumetric flask. Slowly add the pentaglyme while stirring until the salt is fully dissolved, then fill to the 10 mL mark.
-
Calculating Additive Amount: Determine the required weight of the additive for the desired weight percentage (wt%). For a 10 wt% FEC solution in 10 mL of 1 M LiFSI/G5 (approx. density ~1.2 g/mL), you would need ~1.33 g of FEC.
-
Adding the Additive: Carefully weigh the calculated amount of FEC and add it to the stock electrolyte solution.
-
Homogenization: Stir the final solution for at least 4-6 hours to ensure complete homogenization.
-
Storage: Store the electrolyte in a tightly sealed container inside the glovebox. It is recommended to use fresh electrolyte for cell building.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization
-
Objective: To measure the charge-transfer resistance (R_ct) and other interfacial properties related to the SEI.
-
Procedure:
-
Cell Assembly: Assemble a coin cell (e.g., Li || Cu or Li || Li symmetric) with the electrolyte to be tested.
-
Formation Cycling: Perform the desired formation cycles (e.g., 1-3 cycles at C/20).
-
Rest and Equilibrate: After formation, let the cell rest at open circuit voltage (OCV) for at least 4 hours to stabilize.
-
EIS Measurement:
-
Connect the cell to a potentiostat with an EIS module.
-
Set the frequency range typically from 100 kHz to 10 mHz.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) to ensure a linear response.
-
Perform the measurement at a constant DC potential (usually the OCV).
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real).
-
The high-frequency intercept with the real axis represents the bulk electrolyte resistance (R_e).
-
The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance (R_ct), which is inversely proportional to the ease of Li⁺ transfer across the SEI.
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to quantify the values of R_e, R_ct, and the double-layer capacitance.
-
-
Tracking SEI Evolution: Repeat the EIS measurement at different cycle numbers (e.g., after 1, 10, 25, 50 cycles) to monitor the change in R_ct, which indicates the evolution of the SEI's stability and conductivity.
-
References
-
Qin, B., Schiele, A., Jusys, Z., Mariani, A., Diemant, T., & Xu. (2019). Highly Reversible Sodiation of Tin in Glyme Electrolytes: The Critical Role of SEI and its Formation Mechanism. ResearchGate. [Link]
-
Patsnap. (2025). What Causes SEI Instability and How to Stabilize It?. Patsnap Eureka. [Link]
-
Nie, M., & Lucht, B. (2014). Role of Lithium Salt on Solid Electrolyte Interface (SEI) Formation and Structure in Lithium Ion Batteries. Journal of The Electrochemical Society. [Link]
-
PubMed. (2024). Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). PubMed. [Link]
-
UQ eSpace. (2024). Understanding the Solid-Electrolyte-Interface (SEI) formation in Glyme Electrolyte using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). UQ eSpace. [Link]
-
OSTI.GOV. (n.d.). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. OSTI.GOV. [Link]
-
ACS Publications. (2020). Stability of Solid-Electrolyte Interphase (SEI) on the Lithium Metal Surface in Lithium Metal Batteries (LMBs). ACS Applied Energy Materials. [Link]
-
University of Southern Queensland Repository. (n.d.). Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). University of Southern Queensland Repository. [Link]
-
Drexel University. (n.d.). Mechanisms and consequences of SEI failure in advanced Li-ion batteries. Drexel University Research. [Link]
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ResearchGate. (n.d.). Role of Lithium Salt on Solid Electrolyte Interface (SEI) Formation and Structure in Lithium Ion Batteries. ResearchGate. [Link]
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ResearchGate. (2025). Interaction Mechanism Between SEI Lithium Salts and Glymes or Surfactant as Additive in Li-Ion Batteries. ResearchGate. [Link]
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ResearchGate. (n.d.). Stability of Solid-Electrolyte Interphase (SEI) on the Lithium Metal Surface in Lithium Metal Batteries (LMBs). ResearchGate. [Link]
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National Institutes of Health. (n.d.). Stabilizing the Solid-Electrolyte Interphase with Polyacrylamide for High-Voltage Aqueous Lithium-Ion Batteries. PMC. [Link]
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JLUpub. (2023). SEI growth on Lithium metal anodes in solid-state batteries quantified with coulometric titration time analysis. JLUpub. [Link]
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RoCo®. (n.d.). Optimizing SEI Formation in Lithium-Ion Batteries with RoCo®'s Advanced Additives. RoCo®. [Link]
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Oak Ridge National Laboratory. (2020). Solvent oligomerization pathways facilitated by electrolyte additives during solid-electrolyte interphase formation. Oak Ridge National Laboratory. [Link]
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ResearchGate. (2021). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. ResearchGate. [Link]
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Pacific Northwest National Laboratory. (2017). Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. Pacific Northwest National Laboratory. [Link]
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ResearchGate. (2022). Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. ResearchGate. [Link]
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ResearchGate. (2017). Lithium Salt Effects on Silicon Electrode Performance and Solid Electrolyte Interphase (SEI) Structure, Role of Solution Structure on SEI Formation. ResearchGate. [Link]
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Technical Support Center: Pentaglyme-Mediated Nanoparticle Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for preventing nanoparticle aggregation in pentaglyme-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving monodisperse and stable nanoparticle populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using pentaglyme as a solvent for nanoparticle synthesis?
Pentaglyme (pentaethylene glycol dimethyl ether) is a high-boiling point ether that offers several distinct advantages in nanoparticle synthesis. Its high boiling point (~275°C) allows for a wide range of reaction temperatures, which is critical for controlling nanoparticle nucleation and growth kinetics.[1] The ether oxygens in the pentaglyme backbone can coordinate with metal precursors, acting as a mild stabilizing agent and helping to control the reduction rate. Furthermore, like other high-boiling point polyols, it can serve as a reducing agent at elevated temperatures, simplifying the reaction system by reducing the need for harsh chemical reductants.[2][3]
Q2: What is nanoparticle aggregation, and why is it a critical issue?
Nanoparticle aggregation is the process where individual nanoparticles stick together to form larger, irregular clusters.[4] This phenomenon is primarily driven by the strong van der Waals attractive forces that exist between particles at the nanoscale. Aggregation is highly detrimental because it eliminates the unique size-dependent optical, electronic, and catalytic properties that make nanoparticles valuable. For professionals in drug development, aggregation can lead to loss of therapeutic efficacy, reduced bioavailability, and potential for adverse effects like embolism.[5][6]
Q3: What are the fundamental strategies to prevent nanoparticle aggregation?
Preventing aggregation relies on creating repulsive forces between particles to counteract the inherent van der Waals attraction. The two primary mechanisms are:
-
Steric Stabilization: This involves attaching long-chain molecules, known as ligands or capping agents, to the nanoparticle surface.[7][8][9] These molecules form a protective shell that physically prevents the nanoparticle cores from getting close enough to aggregate. The choice of ligand is critical and depends on the nanoparticle material and the solvent.[10]
-
Electrostatic Stabilization: This strategy involves creating a net surface charge on the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them separated.[11][12] While highly effective in polar solvents like water, this mechanism is less dominant in non-polar organic solvents.
In pentaglyme, which has moderate polarity, a combination of these effects can be at play, but steric stabilization is often the most crucial factor.
Q4: How can I visually identify that my nanoparticles are aggregating during synthesis?
Early detection is key. Common visual cues of aggregation include:
-
Loss of Solution Clarity: A previously clear, colored solution (e.g., the ruby red of gold nanoparticles or the yellow of silver nanoparticles) becomes cloudy or opaque.
-
Color Change: For plasmonic nanoparticles like gold or silver, aggregation causes a noticeable color shift. A solution of monodisperse gold nanoparticles may shift from red to purple or blue.[13]
-
Precipitation: In advanced stages of aggregation, visible particles will settle out of the solution, forming a precipitate at the bottom of the reaction vessel.[14]
Q5: What is the specific role of a "capping agent" in pentaglyme-based synthesis?
A capping agent (or ligand) is a surface-active molecule that binds to the nanoparticle surface during or after its formation. In pentaglyme, its primary role is to provide steric stabilization.[7][15] For example, long-chain alkanethiols are frequently used for gold nanoparticles, where the thiol group forms a strong bond with the gold surface, and the alkane chains create a hydrophobic barrier soluble in organic media.[16][17] The capping agent controls particle growth, prevents aggregation, and determines the final solubility and stability of the nanoparticles.[18]
Troubleshooting Guides
Issue 1: Immediate Cloudiness or Precipitation After Adding Precursor
You observe rapid formation of a cloudy suspension or visible precipitate immediately following the injection of the metal precursor into the hot pentaglyme solution.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Precursor Concentration is Too High | An excessively high concentration of the metal precursor leads to an extremely rapid nucleation event, forming a large number of small, unstable nuclei that immediately aggregate before they can be stabilized by capping agents. This is often described as "uncontrolled precipitation" rather than nanoparticle growth. | Reduce the precursor concentration significantly. Start with concentrations in the low millimolar (mM) range. Prepare a stock solution and add it dropwise or via syringe pump to better control the instantaneous concentration. |
| B. Reaction Temperature is Suboptimal | Temperature dictates the kinetics of both precursor reduction and nanoparticle nucleation/growth.[19][20] If the temperature is too low, reduction may be slow and incomplete, leading to poorly formed particles. If it's too high, the nucleation rate can be explosive, overwhelming the system's ability to stabilize the newly formed particles. | Optimize the reaction temperature systematically. For many syntheses in high-boiling solvents, a temperature range of 150-220°C is a good starting point.[21] Monitor the reaction progress at different temperatures using UV-Vis spectroscopy to observe the formation of the characteristic plasmon peak. |
| C. Inadequate Mixing | Poor stirring creates localized "hot spots" of high precursor concentration.[22] This leads to inhomogeneous nucleation and growth, promoting aggregation in areas where the precursor and capping agents are not uniformly distributed. | Ensure vigorous and consistent stirring throughout the reaction. Use a properly sized magnetic stir bar and a stir plate with reliable speed control. Position the reaction flask centrally on the stir plate to create a stable vortex. |
Issue 2: Final Nanoparticle Population is Polydisperse (Broad Size Distribution)
Analysis by Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) reveals a wide range of particle sizes, indicating poor control over the growth process.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Inconsistent Precursor Addition | To achieve monodispersity, a short, rapid "burst" of nucleation should be followed by a slower, controlled growth phase where existing nuclei grow larger without new ones forming. A slow or inconsistent injection of the precursor blurs this separation, causing continuous nucleation and leading to a mix of particle sizes.[23] | Employ the "hot-injection" technique. Use a syringe pump for a rapid, single-shot injection of the precursor into the hot solvent/ligand mixture. This ensures a uniform and instantaneous start to the nucleation process. See Protocol 1 for a detailed methodology. |
| B. Suboptimal Ligand-to-Precursor Ratio | If there is not enough capping agent relative to the amount of metal precursor, the surfaces of the growing nanoparticles will not be fully covered.[24] These "bare" patches are prone to aggregation and uncontrolled fusion with other particles, resulting in larger, irregularly shaped particles and a broader size distribution. | Systematically vary the molar ratio of the capping agent to the metal precursor. A common starting point is a significant molar excess of the ligand (e.g., 10:1 or higher). The optimal ratio will depend on the specific ligand and nanoparticle system. |
| C. Ostwald Ripening at High Temperatures | Ostwald ripening is a phenomenon where larger particles grow at the expense of smaller ones, which dissolve and redeposit onto the larger particles. This process is accelerated at higher temperatures and with longer reaction times, leading to an overall increase in average particle size and polydispersity.[25] | Once the initial growth phase is complete (monitor via UV-Vis), lower the reaction temperature or quench the reaction by cooling the flask in an ice bath. This minimizes the time the nanoparticles spend at high temperatures where ripening is most pronounced. |
Issue 3: Nanoparticles Aggregate During Washing or Purification
The nanoparticles appear stable in the original reaction mixture but aggregate and precipitate when you attempt to purify them via centrifugation and resuspension.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Use of an Incompatible "Antisolvent" | Purification often involves adding a solvent in which the nanoparticles are insoluble (an antisolvent) to induce precipitation for collection. If the antisolvent is too polar or non-polar, it can strip the capping agents from the nanoparticle surface or cause the ligand shell to collapse, leading to irreversible aggregation.[26] | Choose an antisolvent that is just poor enough to precipitate the particles without disrupting the ligand layer. For nanoparticles stabilized with long alkyl chains in a solvent like pentaglyme, methanol or ethanol are often suitable antisolvents. Add the antisolvent slowly while stirring. |
| B. Excessive Centrifugation Force | High g-forces during centrifugation can overcome the repulsive steric barrier between nanoparticles, forcing them into close contact and forming a hard, non-redispersible pellet. | Use the minimum centrifugation speed and time required to pellet the nanoparticles. Start with lower speeds (e.g., 3,000-5,000 xg) and gradually increase if necessary. The goal is to form a soft pellet that can be easily redispersed by gentle sonication or vortexing. |
| C. Complete Removal of Free Ligands | While the goal of washing is to remove excess reagents, removing all of the free capping agent from the solution can shift the equilibrium of bound/unbound ligands, potentially causing some ligands to detach from the nanoparticle surface and leaving it unprotected. | During the final resuspension step, add a small amount of the free capping agent to the storage solvent. This helps to maintain the ligand-binding equilibrium and ensures long-term colloidal stability. |
Key Experimental Protocols
Protocol 1: General Hot-Injection Synthesis of Alkanethiol-Capped Gold Nanoparticles (AuNPs)
This protocol describes a standard method for producing monodisperse AuNPs and is adaptable for other systems.
-
Glassware Preparation: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) (Extreme Caution Required ), rinse copiously with deionized water, and oven-dry completely before use.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a thermocouple for temperature monitoring, and a rubber septum, add pentaglyme and the desired amount of capping agent (e.g., dodecanethiol).
-
Degassing: Heat the mixture to ~80°C under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to remove oxygen and water.
-
Heating: Under a positive pressure of inert gas, heat the solution to the target temperature (e.g., 160°C) with vigorous stirring.
-
Precursor Preparation: In a separate vial, dissolve the gold precursor (e.g., HAuCl₄) in a small volume of a suitable solvent compatible with the reaction.
-
Hot Injection: Once the reaction temperature is stable, rapidly inject the gold precursor solution into the vigorously stirring pentaglyme/ligand mixture using a syringe.
-
Growth Phase: Observe the color change of the solution (typically from yellow to deep red). Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) to permit particle growth.
-
Quenching & Purification: Cool the reaction flask to room temperature. Add a suitable antisolvent (e.g., methanol) to precipitate the AuNPs.
-
Collection: Centrifuge the mixture at a moderate speed (e.g., 4,000 xg for 10 minutes). Discard the supernatant and redisperse the nanoparticle pellet in a non-polar organic solvent like hexane or toluene. Repeat the washing process 2-3 times.
-
Storage: Store the purified nanoparticles dispersed in the chosen solvent, preferably at low temperatures (e.g., 4°C).
Visualization of Key Concepts
References
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Worthen, A. J., et al. (2018). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. Soft Matter. Available at: [Link]
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Sun, S., et al. (2004). Polyol Process Synthesis of Monodispersed FePt Nanoparticles. The Journal of Physical Chemistry B. Available at: [Link]
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Ahamed, A. J., & Kumar, V. (2014). Synthesis and Characterization of Monodisperse Fe-Co-Ni Colloidal Nanoparticles by Polyol Method. Journal of Applicable Chemistry. Available at: [Link]
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De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. Available at: [Link]
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Worthen, A. J., et al. (2018). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. OSTI.GOV. Available at: [Link]
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Sun, S., et al. (2004). Polyol process synthesis of monodispersed FePt nanoparticles. The Journal of Physical Chemistry B. Available at: [Link]
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Sun, S., et al. (2004). Polyol Process Synthesis of Monodispersed FePt Nanoparticles. Request PDF. Available at: [Link]
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Pfeiffer, C., et al. (2017). Sterical ligand stabilization of nanocrystals versus electrostatic shielding by ionic compounds: a principle model study with TEM and XPS. RSC Publishing. Available at: [Link]
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Park, J., et al. (2007). Synthesis and size control of monodisperse copper nanoparticles by polyol method. Journal of Colloid and Interface Science. Available at: [Link]
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Linse, S., et al. (2007). Nanoparticles in relation to peptide and protein aggregation. PMC - PubMed Central. Available at: [Link]
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Wan, M. (2008). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society. Available at: [Link]
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van der Kooij, F. M., et al. (2012). The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets. PMC - NIH. Available at: [Link]
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Worthen, A. J., et al. (2018). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. Request PDF. Available at: [Link]
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Rovigatti, L., et al. (2022). Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids. Frontiers. Available at: [Link]
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Singh, R., et al. (2014). Enhancing Therapeutic Efficacy through Designed Aggregation of Nanoparticles. PMC. Available at: [Link]
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Hiyka. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Reinste Nano Ventures Pvt Ltd. Available at: [Link]
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Nanopartz. (n.d.). How do Ligands Make Gold Nanoparticles Soluble in Organic Solvents. Available at: [Link]
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Personick, M. L., et al. (2011). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Chemistry of Materials. Available at: [Link]
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Quora. (2016). How can the aggregation of nanoparticles be prevented?. Available at: [Link]
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Reddit. (2024). is there anyway to tell if you've synthesized nanoparticles or just normal macrosized precipitates?. r/chemistry. Available at: [Link]
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ResearchGate. (2021). How to minimize aggregation of green synthesized nanoparticles?. Available at: [Link]
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Othman, N., et al. (2022). Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics. MDPI. Available at: [Link]
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ResearchGate. (2013). How to minimize the aggregation of nanoparticles?. Available at: [Link]
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Carney, R. P., et al. (2011). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Society Reviews. Available at: [Link]
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Wu, Y., & Tai, Y. (2013). Boiling point of the solvents and internal pressure during the solvothermal reaction related to the resulting crystallite size. ResearchGate. Available at: [Link]
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Dreaden, E. C., et al. (2012). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). (a) Effect of temperature on silver nanoparticle synthesis; inset shows... Available at: [Link]
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Wang, Y., et al. (2017). In Situ High Temperature Synthesis of Single-Component Metallic Nanoparticles. Scientific Reports. Available at: [Link]
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ResearchGate. (2015). Phase Transfer of Large Gold Nanoparticles to Organic Solvents with Increased Stability. Available at: [Link]
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Park, K. (2013). Prevention of nanoparticle aggregation during freeze-drying. Journal of Controlled Release. Available at: [Link]
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Al-Saeedi, S. I., et al. (2022). The effect of temperature on green synthesis of silver nanoparticles. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2020). Facile Synthesis of Monodispersed Ag NPs in Ethylene Glycol Using Mixed Capping Agents. ACS Omega. Available at: [Link]
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Pradhan, N., et al. (2020). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. PubMed Central. Available at: [Link]
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ResearchGate. (2005). The role of poly(ethylene glycol) in the formation of silver nanoparticles. Available at: [Link]
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Villaverde-Cantizano, G. (2021). Reducing Agents in Colloidal Nanoparticle Synthesis – an Introduction. SciSpace. Available at: [Link]
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Kwon, Y., & Kim, B. S. (2015). Towards a designed synthesis of metallic nanoparticles in polyols – elucidation of the redox scheme in a cobalt–ethylene glycol system. New Journal of Chemistry. Available at: [Link]
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ResearchGate. (2017). What is the role of ethylene glycol in nanoparticle synthesis. Available at: [Link]
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Technical Support Center: Optimizing Catalysis with 2,5,8,11,14,17-Hexaoxaoctadecane (Pentaglyme)
Welcome to the technical support resource for 2,5,8,11,14,17-Hexaoxaoctadecane, also known as Pentaglyme or Pentaethylene Glycol Dimethyl Ether. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile acyclic polyether in their catalytic processes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for maximum yield, selectivity, and efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the role and application of this compound in catalysis.
Q1: What is this compound and what is its primary role in catalysis?
A1: this compound is an acyclic polyether, often referred to as pentaglyme.[1] Its structure consists of a flexible chain with six oxygen atoms. These oxygen atoms contain lone pairs of electrons that can effectively chelate or coordinate with metal cations, particularly alkali metal ions (e.g., K⁺, Na⁺).[2] This property makes it an excellent phase-transfer catalyst (PTC) or a co-catalyst in reactions involving a solid inorganic salt and an organic substrate, which are typically immiscible.[3][4] By encapsulating the cation, the glyme transports it into the organic phase, allowing the accompanying anion to act as a nucleophile and participate in the reaction.[2]
Q2: In what types of reactions is this compound most effective?
A2: It is highly effective in solid-liquid phase-transfer catalysis (S-L PTC).[3] Common applications include:
-
Nucleophilic Substitutions: Williamson ether synthesis, cyanations, and alkylations of active methylene compounds.[2][5]
-
Elimination Reactions: Where a solid base is used to dehydrohalogenate a substrate.
-
Oxidations and Reductions: Facilitating reactions with solid oxidizing or reducing agents (e.g., KMnO₄, NaBH₄) in organic solvents.
-
Polymerization: As a component in catalyst systems for ring-opening polymerization.[6]
Q3: How does it compare to other phase-transfer catalysts like quaternary ammonium salts or crown ethers?
A3: Each class of PTC has distinct advantages.
-
Quaternary Ammonium (Quat) Salts (e.g., TBAB): Generally less expensive and effective for a wide range of reactions. However, they can sometimes be thermally unstable and lead to side reactions like Hofmann elimination.[7]
-
Crown Ethers: Offer high selectivity for specific cations based on the size of their macrocyclic cavity. They are highly efficient but are also significantly more expensive and can have higher toxicity.
-
This compound (Pentaglyme): Strikes a balance between cost and efficiency. Its flexible, open-chain structure (podand) allows it to adapt to various cation sizes, though with less pre-organized selectivity than crown ethers.[2] It exhibits good thermal stability and is often easier to remove during workup than some high-molecular-weight quat salts.
Q4: What are the critical parameters to consider when starting to optimize a reaction?
A4: The four most critical parameters to establish a baseline are:
-
Catalyst Loading: The molar ratio of the glyme to the limiting reagent.
-
Solvent Choice: The solvent must create a heterogeneous system, typically by dissolving the organic substrate while having minimal solubility for the inorganic salt.
-
Temperature: Affects reaction kinetics, but excessively high temperatures can lead to side reactions or degradation.
-
Stirring/Agitation: Crucial for maximizing the interfacial area between the solid and liquid phases, which directly impacts the reaction rate.
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.
Issue 1: Low or No Reaction Conversion
A lack of conversion is one of the most common issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causality and Solutions:
-
Cause A: Inactive Catalyst System Due to Moisture: The oxygen atoms in this compound chelate the metal cation. Water molecules can compete for this coordination, effectively inhibiting the glyme's ability to form the lipophilic complex required for phase transfer.
-
Solution: Ensure all reagents, solvents, and the glyme itself are anhydrous. The glyme can be dried over molecular sieves or distilled under reduced pressure. Running reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Cause B: Insufficient Catalyst Loading: The rate of a phase-transfer catalyzed reaction is often dependent on the concentration of the active complex in the organic phase. If the loading is too low, the turnover frequency is insufficient to drive the reaction forward at a reasonable rate.
-
Solution: While some reactions proceed with as little as 1 mol%, a typical starting point is 5-10 mol% relative to the limiting reagent. If the reaction is still slow, incrementally increase the loading. See the table below for starting recommendations.
-
-
Cause C: Poor Mixing and Mass Transfer Limitation: In S-L PTC, the reaction occurs at the surface of the solid salt. If the mixture is not agitated vigorously, the localized concentration of the dissolved salt around the solid particles will decrease, and the reaction will slow or stop.
-
Solution: Use a magnetic stir bar capable of creating a vortex or, for larger-scale or viscous reactions, a mechanical overhead stirrer. A minimum stirring speed of 500 RPM is a good starting point.
-
Table 1: Recommended Starting Conditions for Common PTC Reactions
| Reaction Type | Substrate | Reagent | Base/Salt | Catalyst Loading (mol%) | Solvent | Temperature (°C) |
| C-Alkylation | Diethyl Malonate | Benzyl Bromide | K₂CO₃ (solid) | 5 - 10 | Toluene | 80 - 110 |
| O-Alkylation | Phenol | 1-Bromobutane | NaOH (solid) | 5 - 10 | Dioxane | 60 - 90 |
| Cyanation | 1-Chlorooctane | KCN (solid) | - | 10 | Acetonitrile | 70 - 82 |
| Dehydrohalogenation | 2-Bromooctane | KOH (solid) | - | 5 | Tetrahydrofuran | 25 - 66 |
Note: These are starting points. Optimization is crucial for each specific substrate and reagent combination.
Issue 2: Formation of Side Products and Poor Selectivity
Selectivity issues, such as O- vs. C-alkylation or over-alkylation, can often be traced back to reaction conditions.
-
Cause A: Reaction Temperature is Too High: Higher temperatures increase the rate of most reactions, including undesired side reactions. For example, in the alkylation of a phenoxide, high temperatures may favor C-alkylation over the desired O-alkylation.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Perform a temperature screen (e.g., 40°C, 60°C, 80°C) to find the optimal balance between rate and selectivity.
-
-
Cause B: Base is Too Strong or Too Concentrated: In reactions involving a base (e.g., KOH, NaOH), using a highly concentrated or excessively strong base can promote elimination or other side reactions.
-
Solution: Consider using a milder base, such as K₂CO₃ or Cs₂CO₃.[3] If a strong base is necessary, using a solid form with a well-defined particle size can help control the reactivity. Slow addition of a reagent to a mixture of the substrate, base, and catalyst can also maintain a low instantaneous concentration and improve selectivity.
-
Issue 3: Difficulty with Workup and Product Isolation
This compound has a high boiling point (120-123 °C at 0.27 Torr) and some water solubility, which can complicate its removal from the reaction mixture.[8]
Caption: Decision workflow for product isolation and catalyst removal.
-
Solution A: Aqueous Extraction: For water-insoluble products, the glyme can often be removed by washing the organic layer multiple times with water or brine. The glyme has sufficient polarity to partition preferentially into the aqueous phase. Perform 3-5 washes for efficient removal.
-
Solution B: High-Vacuum Distillation: If your product is thermally stable and non-volatile, the glyme can be removed by distillation under a high vacuum. This is often not practical for removing the catalyst from the product, but rather for purifying the glyme itself.
-
Solution C: Column Chromatography: If both the product and the glyme are organic-soluble, silica gel chromatography is a reliable method for separation. The glyme is quite polar and will typically have strong retention on silica gel, allowing less polar products to be eluted first.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: General Procedure for Solid-Liquid PTC Alkylation of an Active Methylene Compound
This protocol describes the benzylation of diethyl malonate using potassium carbonate as the base.
-
Preparation (Inert Atmosphere): To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the solvent (e.g., Toluene, 40 mL), followed by diethyl malonate (1.0 eq), this compound (0.10 eq), and finally benzyl bromide (1.1 eq).
-
Expert Insight: Adding the alkylating agent last allows the catalyst system to pre-form the active nucleophile, which can improve reaction rates and selectivity.
-
-
Reaction: Heat the mixture to 90°C with vigorous stirring ( >700 RPM). The solid K₂CO₃ should be well suspended.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the solid K₂CO₃.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then brine (1 x 20 mL) to remove the glyme and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel chromatography as needed.
Protocol 2: Purification of this compound
Commercial grades of glymes can contain water or peroxides, which can interfere with sensitive reactions.
-
Peroxide Test: Before purification, test for peroxides using peroxide test strips. If positive, do not distill until peroxides are quenched. To quench, stir the glyme over activated alumina or pass it through a column of alumina.
-
Drying: Stir the glyme over freshly activated molecular sieves (4Å) or calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Vacuum Distillation: Assemble a distillation apparatus for vacuum distillation.
-
Trustworthiness Check: Ensure all glass joints are properly sealed with high-vacuum grease. Use a cold trap to protect the vacuum pump.
-
-
Distillation: Decant the dried glyme into the distillation flask. Distill under high vacuum (e.g., <1 Torr). Collect the fraction boiling at the correct temperature (e.g., 120-123 °C at 0.27 Torr).[8]
-
Storage: Store the purified glyme in a sealed amber bottle over activated molecular sieves under a nitrogen or argon atmosphere.
References
-
Vertex AI Search Result[9] - This source, while focused on polyether polyols, provides context on advancements in polyether synthesis catalysis, highlighting the importance of catalyst choice.
-
This compound - Benchchem[2] - Provides a chemical overview of acyclic polyethers (glymes), their synthesis via Williamson ether synthesis, and their function as complexing agents in phase-transfer catalysis.
-
Industrial Phase-Transfer Catalysis[5] - Discusses the benefits of PTC in industrial processes, including increased yield and selectivity, and provides examples of PTC reactions like cyanations and alkylations.
-
Trends in industrial catalysis in the polyurethane industry - ResearchGate[10] - Offers a broad view of catalysis in polymer chemistry, relevant to the synthesis and application of polyethers.
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI[3] - Details the use of PTC in C-alkylation reactions, mentioning crown ethers and comparing conditions with and without catalysts.
-
Innovations in Polyether Polyol Catalysis for Enhanced Performance[11] - Discusses how novel catalysts can influence the properties and reactivity of polyethers, which is analogous to the role of glymes in modifying reaction environments.
-
This compound | C12H26O6 | CID 70931 - PubChem[1] - A comprehensive database entry for the physical and chemical properties, synonyms, and safety information for pentaglyme.
-
Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes[12] - Discusses the stability and cleavage of C-O bonds in polyethers, which is relevant for understanding catalyst and substrate stability at high temperatures.
-
Chemical Properties of this compound (CAS 1191-87-3) - Cheméo[13] - Provides specific physical property data for pentaglyme.
-
Organocatalysis: Opportunities and Challenges for Polymer Synthesis | Request PDF[6] - Highlights the role of organic molecules as catalysts, including their use in ring-opening polymerization of cyclic monomers to form polyethers.
-
Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines - ResearchGate[14] - Although focused on chiral catalysts, it provides fundamental context on the mechanisms of phase-transfer catalysis in alkylation reactions.
-
TROUBLESHOOTING GUIDE - Phenomenex[15] - A general troubleshooting guide for chromatography, but its principles of diagnosing issues (e.g., contamination, temperature effects) are broadly applicable to chemical reactions.
-
This compound Six Chongqing Chemdad Co.[8] - A supplier datasheet that lists key physical properties, including boiling point under vacuum and storage conditions.
-
This compound - MySkinRecipes[16] - Mentions its use as a stable and inert solvent.
-
Highly Selective Glycine Phase-Transfer Catalysis Using Fluoroanthracenylmethyl Cinchonidine Catalysts - ResearchGate[17] - Provides further examples of asymmetric phase-transfer catalysis, reinforcing the underlying principles.
-
Molecular Dynamics-Based Optimization of Glyme Electrolytes - ResearchGate[18] - Describes the properties of glymes, their thermal and chemical stability, and their ability to form complexes with ions, which is the basis for their catalytic activity.
-
HEXAETHYLENE GLYCOL DIMETHYL ETHER CAS#: 1072-40-8 - ChemicalBook[19] - Lists chemical properties and synonyms for a related glyme, useful for comparative purposes.
-
Please help !!… why do we have to add triethylene glycol dimethyl ether when preparing triptycene ?? - Reddit[20] - A practical discussion showing the use of a glyme (triglyme) as a high-boiling solvent to facilitate a high-temperature reaction.
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH[7] - Details a highly efficient PTC protocol using tetrabutylammonium bromide (TBAB) and highlights the benefits of PTC, such as mild reaction conditions and scalability.
-
Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC - NIH[21] - Reviews the fundamentals and history of phase-transfer catalysis, pioneered by Makosza, Starks, and Brändström.
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org[4] - Explains the role of PTC in green chemistry by reducing the need for harsh organic solvents and enabling the use of water or solvent-free conditions.
-
PCR Troubleshooting Guide | Thermo Fisher Scientific - US[22] - A model for a structured troubleshooting guide, demonstrating how to logically diagnose experimental failures.
-
Chemical Properties of Hexaethylene glycol dimethyl ether (CAS 1072-40-8) - Cheméo[23] - Lists physical properties for a related glyme.
-
Total Synthesis of the Lipoxygenase Substrates... - ResearchGate[24] - An example of complex organic synthesis that may involve catalytic steps where such optimization is critical.
Sources
- 1. This compound | C12H26O6 | CID 70931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1191-87-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. phasetransfer.com [phasetransfer.com]
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- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Why Can New Catalysts Produce Better Polyether Polyols? [enuochem.com]
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- 11. nbinno.com [nbinno.com]
- 12. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
- 13. This compound (CAS 1191-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. researchgate.net [researchgate.net]
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- 20. reddit.com [reddit.com]
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- 22. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Hexaethylene glycol dimethyl ether (CAS 1072-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5,8,11,14,17-Hexaoxaoctadecane (Triglyme) for High-Performance Electrochemical Applications
Welcome to the technical support guide for the purification of 2,5,8,11,14,17-Hexaoxaoctadecane, commonly known as triglyme or TEGDME. This document is designed for researchers and scientists in battery technology and drug development who utilize triglyme as a critical solvent in electrochemical systems. The performance and reliability of these systems are inextricably linked to the purity of the solvent. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure your experiments are built on a foundation of high-purity materials.
The presence of even trace impurities in triglyme, such as water or byproducts from its synthesis, can lead to significant experimental artifacts, including parasitic side reactions, electrode surface passivation, and a marked decrease in electrochemical performance metrics like Coulombic efficiency.[1][2][3][4][5] This guide will walk you through the necessary steps to mitigate these issues.
Troubleshooting Guide: Linking Electrochemical Failures to Solvent Purity
Before delving into purification protocols, it is crucial to diagnose problems that may arise from impure triglyme. The following table connects common electrochemical observations to potential underlying impurity issues and directs you to the appropriate purification strategy.
| Observed Problem | Potential Cause Related to Triglyme Impurity | Recommended Action/Purification Step |
| Low Coulombic Efficiency (CE) | Water Content: Excess water reacts with highly reactive anodes (e.g., lithium, magnesium) to form passivating insulating layers.[1][6] | 1. Pre-dry with 3Å Molecular Sieves. 2. Perform vacuum distillation over a strong drying agent (e.g., Na/K alloy). |
| High First-Cycle Irreversible Capacity | Protogenic Impurities (e.g., alcohols, water): These impurities are electrochemically active and decompose on the electrode surface during the initial formation cycles. | Implement a rigorous distillation process to remove volatile organic impurities. |
| Poor Cycling Stability / Rapid Capacity Fade | Peroxides: Ethers like triglyme can form peroxides upon storage and exposure to air. These are highly reactive and can degrade electrolyte components and electrode surfaces. | Pass triglyme through a column of activated alumina before distillation. |
| Inconsistent Cyclic Voltammetry (CV) Scans | Various Organic Impurities: Contaminants from manufacturing or degradation can introduce redox-active species, leading to spurious peaks and inconsistent results.[1][2] | A full purification workflow (drying and vacuum distillation) is essential.[1][2] |
| Cell Short-Circuiting | Conductive Impurities/Degradation Products: While less common, certain impurities can lead to the formation of conductive pathways or accelerate dendrite growth.[7] | Ensure high-purity starting material and proper storage of the purified solvent. |
Frequently Asked Questions (FAQs) on Triglyme Purification
Q1: Why is commercial-grade triglyme insufficient for electrochemical applications?
Commercial-grade triglyme, while often labeled as ≥99.0% pure, contains impurities that are highly detrimental to sensitive electrochemical systems.[8] The primary culprits are water and organic contaminants originating from synthesis, storage, or degradation.[1][2] In battery applications, especially those involving reactive metal anodes like lithium or magnesium, water leads to the formation of passivating hydroxide or oxide layers, which impedes ion flow and drastically reduces efficiency.[1][6] Other organic impurities can cause parasitic reductive decomposition, further contributing to poor performance.[1][2][3][4][5]
Q2: What are the most critical impurities to remove from triglyme?
The two most critical impurities to target are:
-
Water: As a hydrophilic solvent, triglyme readily absorbs atmospheric moisture. For most battery applications, water content should be reduced to the parts-per-million (ppm) level, ideally below 20 ppm.[1][9]
-
Organic Contaminants & Peroxides: These can include residual reactants from synthesis or degradation byproducts. Ethers are prone to forming explosive peroxides upon prolonged storage in the presence of oxygen. These must be eliminated for both safety and performance.
Q3: What are the standard methods for purifying triglyme?
A multi-step approach is the most effective strategy. The two most common and essential techniques are:
-
Adsorption with Molecular Sieves: This is an effective first step for removing the bulk of water.[1][2] Using 3Å molecular sieves is recommended as the pore size is ideal for trapping water molecules while excluding the larger triglyme molecules.
-
Distillation: This is the gold standard for removing both residual water and other organic impurities.[1][2] Due to triglyme's high boiling point (approx. 216 °C), vacuum distillation is strongly preferred to prevent thermal degradation. Distilling over a potent drying agent like a sodium-potassium (Na/K) alloy or sodium metal with benzophenone as an indicator ensures the removal of trace water and oxygen.
Q4: How can I confirm the purity of my triglyme after treatment?
Verifying purity is a critical final step. The two primary analytical methods are:
-
Karl Fischer Titration: This is the standard method for accurately quantifying trace amounts of water in organic solvents, providing results in ppm.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify volatile organic impurities by separating them and providing their mass spectra.[2][10]
Detailed Experimental Protocol: Rigorous Purification of Triglyme
This protocol describes a robust method for obtaining high-purity, anhydrous triglyme suitable for demanding electrochemical applications.
Safety First: This procedure involves reactive metals (Na/K alloy) and vacuum distillation. A thorough risk assessment must be conducted. Perform all steps inside a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a Class D fire extinguisher is available for reactive metal fires.
Step 1: Pre-Drying with Molecular Sieves
-
Activation of Sieves: Place 3Å molecular sieves in a flask and heat under vacuum (e.g., in a vacuum oven or with a heat gun connected to a Schlenk line) at >200°C for at least 12 hours to remove adsorbed water.
-
Solvent Addition: Cool the activated sieves under an inert atmosphere (e.g., Argon or Nitrogen). Add the as-received triglyme to the flask containing the sieves (approx. 5-10% w/v).
-
Drying: Seal the flask and allow the solvent to stand over the molecular sieves for at least 48 hours.[1] This will reduce the water content significantly, often to the 10-20 ppm range.[1]
Step 2: Vacuum Distillation over Na/K Alloy
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Transfer of Solvent: Under an inert atmosphere, decant the pre-dried triglyme from the molecular sieves into the distillation flask.
-
Addition of Drying Agent: Carefully add a small amount of Na/K alloy to the distillation flask. Alternative: Use sodium metal chunks and a small amount of benzophenone. The benzophenone will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free, serving as an indicator.
-
Initiate Vacuum: Begin to slowly evacuate the system using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation flask using a heating mantle. The triglyme will begin to reflux and then distill. The boiling point will be significantly lower under vacuum.
-
Collection: Collect the middle fraction of the distillate in a receiving flask that has been previously dried and flushed with an inert gas. Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
-
Storage: Store the purified, anhydrous triglyme in a sealed flask (e.g., a Schlenk flask or in a glovebox) over activated molecular sieves to maintain its dryness.
Workflow Visualization
The following diagram illustrates the comprehensive purification process for obtaining electrochemistry-grade triglyme.
Caption: Workflow for the purification of triglyme.
References
-
Yang, Z., Yang, M., Hahn, N. T., Connell, J. G., Bloom, I., Liao, C., Ingram, B. J., & Trahey, L. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 966332. [Link]
-
Yang, Z., Yang, M., Hahn, N. T., Connell, J. G., Bloom, I., Liao, C., Ingram, B. J., & Trahey, L. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. ResearchGate. [Link]
-
Yang, Z., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers Media S.A.[Link]
-
Yang, Z., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. PubMed. [Link]
-
Yang, Z., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. OSTI.GOV. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triglyme as a Chemical Intermediate: Sourcing High-Purity for Synthesis. PharmaChem. [Link]
-
Bianchini, G., et al. (2023). Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte. National Institutes of Health. [Link]
-
Choi, J.-W., et al. (n.d.). Effect of Various Lithium Salts in TEGDME Based Electrolyte for Li/Pyrite Battery. ResearchGate. [Link]
-
(n.d.). III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Szaflarska, D., et al. (2023). Review of Achieved Purities after Li-ion Batteries Hydrometallurgical Treatment and Impurities Effects on the Cathode Performance. MDPI. [Link]
-
H.W. Lee, et al. (2023). Optimized purification methods for metallic contaminant removal from directly recycled Li-ion battery cathodes. Elsevier. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). Triglyme. PubChem. [Link]
- Abraham, K. M., & Goldman, J. L. (1998). Purification process for lithium battery electrolytes.
-
Lombardo, L., et al. (2020). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. IRIS. [Link]
-
Butt, C., et al. (2024). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. PubMed. [Link]
-
Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]
Sources
- 1. Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries [frontiersin.org]
- 4. Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries (Journal Article) | OSTI.GOV [osti.gov]
- 6. US5849429A - Purification process for lithium battery electrolytes - Google Patents [patents.google.com]
- 7. Review of Achieved Purities after Li-ion Batteries Hydrometallurgical Treatment and Impurities Effects on the Cathode Performance | MDPI [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. iris.unife.it [iris.unife.it]
- 10. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions of Pentaglyme with Lithium Metal Anodes
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing pentaglyme (G5) as an electrolyte solvent with lithium metal anodes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in scientific principles and field-proven insights.
Introduction
Pentaglyme, with its longer polyether chain, offers unique solvation properties for lithium salts, potentially enabling high-performance lithium metal batteries. However, like other ether-based electrolytes, it is susceptible to reductive decomposition at the highly reactive lithium metal anode surface. This can lead to the formation of an unstable Solid Electrolyte Interphase (SEI), continuous electrolyte consumption, lithium dendrite growth, and ultimately, rapid cell failure. Understanding and mitigating these side reactions are critical for achieving stable and reliable battery performance. This guide provides a structured approach to identifying, diagnosing, and addressing these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with pentaglyme-based electrolytes in lithium metal batteries.
Q1: My lithium metal battery with a pentaglyme-based electrolyte shows rapid capacity fading and low Coulombic efficiency. What are the likely causes?
Rapid capacity fading and low Coulombic efficiency are classic indicators of undesirable side reactions at the lithium metal anode. The primary culprits are:
-
Continuous SEI Formation: The initially formed SEI may be mechanically unstable or partially soluble in the pentaglyme electrolyte. This exposes fresh lithium metal to the electrolyte, leading to ongoing decomposition and consumption of both lithium and the electrolyte.
-
"Dead" Lithium Formation: Inefficient stripping and plating of lithium can lead to the formation of electrically isolated lithium particles, often referred to as "dead lithium." This results in an irreversible loss of active material.
-
Electrolyte Decomposition: Pentaglyme can be reductively cleaved at the lithium surface, forming various soluble and insoluble byproducts that contribute to a resistive and unstable SEI.
Q2: What is the expected composition of the SEI formed on a lithium metal anode in a pentaglyme-based electrolyte?
Based on studies of shorter-chain glymes, the SEI in a pentaglyme-based electrolyte is expected to be a complex mixture of organic and inorganic compounds. X-ray Photoelectron Spectroscopy (XPS) analysis of SEI on lithium metal in various ether-based electrolytes has identified the following key components:
-
Inorganic Species: Lithium fluoride (LiF), lithium oxide (Li₂O), and lithium carbonate (Li₂CO₃) are commonly observed. LiF is often derived from the decomposition of fluorinated salts like LiTFSI or LiFSI and is considered beneficial for a stable SEI.
-
Organic/Polymeric Species: The decomposition of the glyme chain can lead to the formation of lithium alkoxides (ROLi), lithium oligoethoxides with C-C-O or O-C-O linkages, and other organic fragments.[1]
The exact composition will depend on the specific lithium salt used, the presence of any additives, and the cycling conditions.
Q3: Can additives improve the stability of pentaglyme-based electrolytes?
Yes, additives play a crucial role in forming a more stable and protective SEI on the lithium metal anode. Some commonly used and effective additives include:
-
Lithium Nitrate (LiNO₃): This additive is known to be reduced on the lithium surface to form nitrogen-containing species like Li₃N and LiₓNOᵧ. These components can create a dense and ionically conductive SEI that suppresses further electrolyte decomposition and dendrite growth.
-
Fluoroethylene Carbonate (FEC): FEC is often added to electrolytes to promote the formation of a LiF-rich SEI. LiF has a high surface energy and is mechanically robust, which helps to passivate the lithium surface effectively.
The optimal concentration of these additives needs to be determined experimentally for your specific system.
Q4: My cell is showing signs of an internal short circuit. Could this be related to the pentaglyme electrolyte?
Yes, an internal short circuit is a serious safety concern and can be related to the electrolyte's interaction with the lithium metal anode. The primary cause is the growth of lithium dendrites, which are needle-like or mossy structures that can penetrate the separator and create an electrical connection between the anode and cathode. The use of glyme-based electrolytes, without proper optimization, can sometimes lead to the formation of unfavorable mossy lithium deposits.
Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental problems.
Problem 1: Rapid Increase in Cell Impedance and Voltage Polarization
Symptoms:
-
A significant increase in the overpotential (voltage difference between charge and discharge) during galvanostatic cycling.
-
A growing semicircle in the high-to-mid frequency region of the Electrochemical Impedance Spectroscopy (EIS) Nyquist plot.
Possible Cause: This is often due to the formation of a thick, resistive SEI layer and/or poor ionic conductivity of the electrolyte.
Troubleshooting Workflow:
Troubleshooting Workflow for High Impedance.
Problem 2: Cell Swelling and Gas Production
Symptoms:
-
Physical bulging of pouch cells.
-
Pressure buildup in coin cells, sometimes leading to leakage.
Possible Cause: Gas generation from the reductive decomposition of the pentaglyme electrolyte on the lithium metal anode.
Troubleshooting Workflow:
Troubleshooting Workflow for Gas Production.
Data Presentation
While specific data for pentaglyme is limited in the literature, the following table summarizes general trends observed for glyme-based electrolytes, which can provide a useful reference.
| Property | Diglyme (G2) | Triglyme (G3) | Tetraglyme (G4) | Expected Trend for Pentaglyme (G5) |
| Ionic Conductivity | Higher | Intermediate | Lower | Lower |
| Viscosity | Lower | Intermediate | Higher | Higher |
| Li⁺ Solvation | Forms stable solvates | Forms stable solvates | Forms stable solvates | Forms stable solvates, potentially with different coordination |
| Oxidative Stability | Lower | Intermediate | Higher | Higher |
Note: The exact values depend on the salt type and concentration.
Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis
-
Assemble a symmetric Li||Li cell in an argon-filled glovebox.
-
Allow the cell to rest for at least 12 hours to allow for initial SEI formation.
-
Perform EIS at open circuit voltage (OCV) using a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 100 mHz).
-
Record the Nyquist plot (Z' vs. -Z''). The high-to-mid frequency semicircle can be attributed to the resistance and capacitance of the SEI and charge transfer processes.
-
Repeat the measurement after a set number of charge-discharge cycles to monitor the evolution of the SEI. An increase in the diameter of the semicircle suggests SEI growth or increased resistance.
Protocol 2: Post-Mortem Analysis of the Lithium Anode via SEM
-
Cycle the Li-metal cell for the desired number of cycles.
-
Carefully disassemble the cell inside an argon-filled glovebox.
-
Gently rinse the lithium metal anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Mount the anode on an SEM stub using conductive carbon tape.
-
Transfer the sample to the SEM chamber using an air-sensitive sample holder to prevent exposure to air and moisture.
-
Image the surface of the lithium anode at various magnifications to observe the morphology (e.g., dendritic, mossy, or smooth deposition) and the presence of any cracks or porous structures in the SEI.
Visualization of Pentaglyme Decomposition Pathway
The following diagram illustrates a plausible reductive decomposition pathway for pentaglyme on the lithium metal surface, leading to the formation of various SEI components. This is a generalized pathway based on the known reactivity of ethers.
Plausible decomposition pathway of pentaglyme.
References
-
Nojabaee, M., Popovic, J., & Maier, J. (2019). Glyme-based liquid–solid electrolytes for lithium metal batteries. Journal of Materials Chemistry A, 7(21), 13044-13053. [Link]
-
Carbone, L., Gobet, M., Peng, J., Devany, M., Scrosati, B., Greenbaum, S., & Hassoun, J. (2021). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. ACS Sustainable Chemistry & Engineering, 9(25), 8565–8573. [Link]
-
Hassoun, J., & Scrosati, B. (2020). Towards a High-Performance Lithium-Metal Battery with Glyme Solution and an Olivine Cathode. ChemElectroChem, 7(11), 2344-2344. [Link]
-
Goktas, M., Bolli, C., Buchheim, J., Berg, E. J., Novak, P., Bonilla, F., ... & Adelhelm, P. (2018). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Sustainable Energy & Fuels, 2(11), 2447-2458. [Link]
-
Di Lecce, D., Marangon, V., Hassoun, J., & Scrosati, B. (2017). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry, 19(11), 2536-2548. [Link]
-
Zheng, J., Engelhard, M. H., Mei, D., Jiao, S., Polzin, B. J., Zhang, J. G., & Xu, W. (2017). Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. Nature communications, 8(1), 1-9. [Link]
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Zheng, J., Engelhard, M. H., Mei, D., Jiao, S., Polzin, B. J., Zhang, J. G., & Xu, W. (2017). Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. Nature Communications, 8, 14083. [Link]
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Pandit, B., Garg, B., Self, J., Nanda, J., & Garcia, R. E. (2025). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ChemRxiv. [Link]
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Zheng, J., Engelhard, M. H., Mei, D., Jiao, S., Polzin, B. J., Zhang, J. G., & Xu, W. (2017). Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. Nature communications, 8(1), 1-9. [Link]
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Pandit, B., Garg, B., Self, J., Nanda, J., & Garcia, R. E. (2025). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ResearchGate. [Link]
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Zhang, S. S. (2013). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 239, 47-59. [Link]
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Pandit, B., Garg, B., Self, J., Nanda, J., & Garcia, R. E. (2025). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ACS Electrochemistry. [Link]
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Pandit, B., Garg, B., Self, J., Nanda, J., & Garcia, R. E. (2025). Electrochemical impedance spectroscopy investigation of the SEI formed on lithium metal anodes. Department of Materials, University of Oxford. [Link]
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Montanino, M., Lo Presti, D., & Appetecchi, G. B. (2020). Nonfluorinated Ionic Liquid Electrolytes for Lithium Metal Batteries: Ionic Conduction, Electrochemistry, and Interphase Formation. ResearchGate. [Link]
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Zheng, J., Engelhard, M. H., Mei, D., Jiao, S., Polzin, B. J., Zhang, J. G., & Xu, W. (2017). Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. OSTI.GOV. [Link]
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Yang, G., Frisco, S., Tao, R., Philip, N., Sun, K., & Nanda, J. (2021). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. ResearchGate. [Link]
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Park, S., Kim, H., & Choi, J. W. (2022). Ionic conductivity and mechanical properties of the solid electrolyte interphase in lithium metal batteries. ResearchGate. [Link]
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Kim, Y., Yoo, J., & Lee, Y. (2023). Dual-anion ionic liquid electrolytes: a strategy for achieving high stability and conductivity in lithium metal batteries. Energy & Environmental Science, 16(11), 5035-5045. [Link]
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Pritzl, D., Solchenbach, S., Gasteiger, H. A., & Lucht, B. L. (2018). Electrolyte and SEI decomposition reactions of transition metal ions investigated by on-line electrochemical mass spectrometry. Journal of The Electrochemical Society, 165(14), A3304. [Link]
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Technical Support Center: Pentaglyme-Mediated Nanoparticle Synthesis
Prepared by: Senior Application Scientist, Nanomaterials Division
Welcome to the technical support guide for controlling nanoparticle size and morphology using pentaethylene glycol dimethyl ether (pentaglyme). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting advice. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role and behavior of pentaglyme in nanoparticle synthesis.
Q1: What is the primary function of pentaglyme in nanoparticle synthesis?
A1: Pentaglyme serves multiple roles, making it a versatile agent in nanoparticle formation. Primarily, it acts as a stabilizing or capping agent . The oxygen atoms in its ethylene glycol units coordinate with the surface of the nascent nanoparticles, creating a steric barrier that prevents aggregation.[1] This stabilization is critical for controlling the final particle size and maintaining a colloidal suspension.[2] Depending on the reaction conditions, particularly at elevated temperatures, pentaglyme and similar polyethers can also function as mild reducing agents , reducing metal salt precursors to their metallic state (Au⁰, Ag⁰, etc.).[3]
Q2: How does pentaglyme concentration influence nanoparticle size?
A2: Generally, an inverse relationship exists between the concentration of the capping agent and the final nanoparticle size. Increasing the concentration of pentaglyme typically leads to smaller nanoparticles.[4] This is because a higher number of pentaglyme molecules are available to cap the surface of the growing nanoparticles, which halts their growth earlier and prevents coalescence with other particles.[5]
Q3: Can I use pentaglyme to control nanoparticle shape?
A3: While pentaglyme is excellent for producing spherical nanoparticles due to its flexible structure and uniform capping, achieving anisotropic morphologies (e.g., rods, cubes) often requires additional structure-directing agents .[6] Pentaglyme itself does not typically show strong preferential binding to specific crystallographic faces, which is necessary for shape control.[7] For non-spherical shapes, you may need to introduce co-surfactants (like CTAB for gold nanorods) or specific ions that selectively adsorb to and slow the growth of certain crystal facets.[8]
Q4: What are the typical characterization techniques I should use?
A4: To properly assess the outcome of your synthesis, a multi-technique approach is recommended:
-
UV-Vis Spectroscopy: Provides rapid confirmation of nanoparticle formation and gives a qualitative indication of size and aggregation state through the Surface Plasmon Resonance (SPR) peak.[9]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and the polydispersity index (PDI), giving you a quick assessment of the average size and size distribution in solution.[9]
-
Transmission Electron Microscopy (TEM): Offers direct visualization of the nanoparticle core size, size distribution, and morphology. This is the gold standard for confirming the physical characteristics of your synthesized particles.[9]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during your experiments.
Issue 1: Nanoparticles Are Larger Than Expected
You've completed a synthesis, but DLS or TEM analysis shows a mean particle size significantly larger than your target.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Pentaglyme Concentration | The ratio of the capping agent to the metal precursor is a primary determinant of final particle size.[9] If there isn't enough pentaglyme, nanoparticles will continue to grow or aggregate before their surfaces are fully passivated. | Increase the molar ratio of pentaglyme to the metal precursor. Start with a 2x increase and titrate as needed. A higher concentration provides more capping molecules to stabilize particles at smaller sizes.[4] |
| Reaction Temperature Too High | High temperatures accelerate both the reduction of the precursor and the growth of the nanoparticles (Ostwald ripening).[3] If the growth kinetics are too fast, particles can become large before capping is complete. | Lower the reaction temperature. Try reducing the temperature in 10-20°C increments. This will slow the growth rate, allowing more time for pentaglyme to adsorb and stabilize the nanoparticles. |
| Slow Reagent Addition or Inefficient Mixing | If the reducing agent is added too slowly or mixing is poor, it can create local concentration gradients. This leads to a prolonged nucleation phase where existing particles continue to grow disproportionately. | Ensure rapid and homogenous mixing. Use a high stir rate. For methods like the polyol synthesis, consider a "hot injection" technique where the metal precursor is injected quickly into the hot pentaglyme solution to promote a single, rapid nucleation event.[10] |
Issue 2: High Polydispersity Index (PDI > 0.3)
Your nanoparticles have a very broad size distribution, indicating a non-uniform population. This is a common challenge in nanoparticle synthesis.[11]
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Prolonged or Inconsistent Nucleation | A broad size distribution is often the result of nucleation and growth occurring simultaneously over an extended period.[12] Ideally, nucleation should be a short, burst-like event, followed by a slower, uniform growth phase. | Separate the nucleation and growth phases. The hot injection method is highly effective for this. By rapidly injecting the precursor into the hot solvent, you create a supersaturated state that triggers a burst of nucleation. The temperature is then held steady for controlled growth.[10] |
| Non-Uniform Temperature | Inconsistent heating across the reaction vessel can cause different nucleation and growth rates in different parts of the solution, leading to a wide range of particle sizes. | Improve thermal management. Use an oil bath or a heating mantle with a temperature controller and vigorous stirring to ensure a uniform temperature throughout the reaction flask. |
| Impure Reagents | Impurities in reagents, particularly the capping agent or precursor, can interfere with the synthesis, leading to uncontrolled growth or secondary nucleation events. | Use high-purity reagents. Ensure your pentaglyme and metal salts are of an appropriate grade. If using surfactants like CTAB, be aware that halide impurities can significantly affect the outcome.[8] |
Issue 3: Sample Aggregation and Precipitation
You observe visible aggregates, or your nanoparticles crash out of the solution either during the reaction or shortly after.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Surface Coverage | If the pentaglyme concentration is too low, the steric barrier it provides is insufficient to overcome the attractive van der Waals forces between nanoparticles, leading to irreversible aggregation.[13] | Increase the pentaglyme concentration. A more densely packed layer of the capping agent on the nanoparticle surface will provide a more robust steric shield against aggregation.[1] |
| Incompatible Solvent | After synthesis, nanoparticles are often purified and resuspended. If the final solvent is a poor solvent for pentaglyme, the stabilizing chains will collapse, leading to aggregation. | Ensure good solvent quality. Resuspend your purified nanoparticles in a solvent in which pentaglyme is readily soluble, such as water, ethanol, or other polar solvents compatible with your downstream application. |
| Changes in pH or Ionic Strength | The stability of a colloidal suspension can be sensitive to pH and the presence of salts.[14] Changes in these parameters can disrupt the stabilizing layer and induce aggregation. | Control the pH and ionic strength of the medium. Use buffers if necessary for your application. When purifying, use centrifugation and redispersion in pure solvent rather than precipitation with anti-solvents or salts if possible. |
Part 3: Methodologies & Visual Guides
Baseline Protocol: Synthesis of Gold Nanoparticles via Hot Injection
This protocol provides a reproducible method for synthesizing spherical gold nanoparticles (AuNPs) using pentaglyme as both a solvent and stabilizer.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Pentaethylene glycol dimethyl ether (pentaglyme), high purity
-
Ethanol, anhydrous
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle, and magnetic stirrer.
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, thermocouple) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent any oxidative side reactions.
-
Solvent Heating: Add 20 mL of pentaglyme to the flask and begin stirring. Heat the pentaglyme to the target reaction temperature (e.g., 120°C) and allow it to stabilize.
-
Precursor Preparation: In a separate vial, dissolve 10 mg of HAuCl₄·3H₂O in 1 mL of pentaglyme.
-
Hot Injection: Using a syringe, rapidly inject the gold precursor solution into the hot, stirring pentaglyme.
-
Growth Phase: Observe the color change. The solution should progress from yellow to clear, then to a pale pink or deep red, indicating the formation of AuNPs.[15] Maintain the reaction at 120°C for 30-60 minutes.
-
Cooling: After the growth phase, remove the heating mantle and allow the solution to cool to room temperature while stirring.
-
Purification:
-
Transfer the nanoparticle solution to a centrifuge tube.
-
Add 20 mL of anhydrous ethanol to precipitate the nanoparticles.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in a suitable solvent (e.g., water, ethanol).
-
Repeat the wash step 2-3 times to remove excess pentaglyme and unreacted precursors.
-
Visual Workflow: The Role of Pentaglyme
Caption: Mechanism of pentaglyme in nanoparticle synthesis.
Visual Guide: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
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Lane, M. K. M. & Zimmerman, J. B. (2019). Controlling metal oxide nanoparticle size and shape with supercritical fluid synthesis. Green Chemistry, 21, 3769-3781. [Link]
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UNC-Chapel Hill. (n.d.). Gold Nanoparticle Synthesis and Characterization. RTNN. [Link]
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Thanh, N. T. K., & Green, L. A. W. (2010). Functionalisation of nanoparticles for biomedical applications. Nanoscale, 2(10), 1934-1946. (Note: While the provided link is to a general PMC search, the principles of nucleation and growth are fundamental and discussed in many sources like this.) [Link]
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Yaqoob, A. A., et al. (2023). A review on nanoparticles: characteristics, synthesis, applications, and challenges. Journal of Nanostructure in Chemistry, 13, 427-448. [Link]
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Oziri, F. O., et al. (2022). Size Control and Enhanced Stability of Silver Nanoparticles by Cyclic Poly(ethylene glycol). Polymers, 14(21), 4565. [Link]
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Rahman, A., et al. (2022). Green Metallic Nanoparticles: Biosynthesis to Applications. Frontiers in Bioengineering and Biotechnology, 10, 850534. [Link]
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Al-Shabib, N. A., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(3), 603. [Link]
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Singh, J., et al. (2018). Green Synthesis of Metallic Nanoparticles via Biological Entities. Materials, 11(8), 1373. [Link]
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Rónavári, A., et al. (2021). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. International Journal of Molecular Sciences, 22(21), 11337. [Link]
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Viglianisi, C., et al. (2021). A "Tips and Tricks" Practical Guide to the Synthesis of Gold Nanorods. ACS Applied Nano Materials, 4(9), 8676-8690. [Link]
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Al-Shabib, N. A., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(3), 603. [Link]
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Habibullah, G., et al. (2021). Current Strategies for Noble Metal Nanoparticle Synthesis. Nanoscale Research Letters, 16(1), 1-20. [Link]
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Rajan, R., et al. (2017). Biosynthesis of metallic nanoparticles using plant derivatives and their new avenues in pharmacological applications – An updated report. Biocatalysis and Agricultural Biotechnology, 12, 129-139. [Link]
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Viglianisi, C., et al. (2021). A “Tips and Tricks” Practical Guide to the Synthesis of Gold Nanorods. ResearchGate. [Link]
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Khan, S., et al. (2023). Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles. Future Journal of Pharmaceutical Sciences, 9(1), 1-11. [Link]
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Anselmo, A. C., & Mitragotri, S. (2019). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS journal, 21(3), 45. [Link]
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Al-Shabib, N. A., et al. (2024). Synthesis of metallic nanoparticles using biometabolites: mechanisms and applications. ResearchGate. [Link]
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Singh, A., et al. (2018). Metallic Nanoparticle Synthesis by Green Chemistry. Journal of Nanomedicine & Nanotechnology, 9(6), 1-7. [Link]
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Villaverde-Cantizano, G. (2021). Reducing Agents in Colloidal Nanoparticle Synthesis – an Introduction. SciSpace. [Link]
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Singh, A., et al. (2024). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. Biotechnology and Genetic Engineering Reviews, 1-23. [Link]
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Jose, S., et al. (2022). Synthesis and catalytic applications of silver nanoparticles: a sustainable chemical approach using indigenous reducing and capping agents from Hyptis capitata. Environmental Science: Water Research & Technology, 8(1), 108-120. [Link]
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Hernández-Díaz, J. A., et al. (2023). Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles. Applied Sciences, 13(10), 6140. [Link]
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Chen, D., et al. (2005). The role of poly(ethylene glycol) in the formation of silver nanoparticles. Journal of colloid and interface science, 288(2), 444-448. [Link]
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de Oliveira, P. F., et al. (2023). Polyethylenimine as a Versatile Simultaneous Reducing and Stabilizing Agent Enabling One-Pot Synthesis of Transition-Metal Nanoparticles: Fundamental Aspects and Practical Implications. Langmuir, 39(48), 17353-17365. [Link]
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ResearchGate. (2015). Why does the size of nanoparticle decreases as the concentration of PEG increases? [Link]
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Ghaffari, S., et al. (2018). Investigation of Effective Parameters on Size of Paclitaxel Loaded PLGA Nanoparticles. Advanced pharmaceutical bulletin, 8(1), 105-111. [Link]
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Khan, S., et al. (2023). Effect of Polymeric stabilizers on the Size and Stability of PLGA Paclitaxel Nanoparticles. ResearchGate. [Link]
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Oziri, F. O., et al. (2022). Size Control and Enhanced Stability of Silver Nanoparticles by Cyclic Poly(ethylene glycol). SciSpace. [Link]
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Shameli, K., et al. (2012). Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method. International journal of molecular sciences, 13(6), 6639-6650. [Link]
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ResearchGate. (n.d.). Synthesis of poly (ethylene glycol) (PEG)-capped Fe 3 O 4 nanoclusters by hydrothermal method. [Link]
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Pentaglyme-Based Electrolyte Viscosity Control: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentaglyme-based electrolytes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of high viscosity in these systems. Our focus is on providing practical, scientifically-grounded strategies to optimize your experimental outcomes.
Introduction to the Viscosity Challenge in Pentaglyme Electrolytes
Pentaglyme (G5), with its long ether chain (CH₃O[CH₂CH₂O]₅CH₃), offers excellent lithium salt solvation capabilities, which is advantageous for creating stable electrolytes. However, this same molecular length contributes to a significantly higher intrinsic viscosity compared to shorter-chain glymes like diglyme (G2) or triglyme (G3).[1] High viscosity impedes ion mobility, leading to lower ionic conductivity and potentially limiting the performance of electrochemical devices.[2][3] This guide will walk you through the primary strategies to mitigate this issue: the strategic use of co-solvents, optimization of salt concentration, and temperature control.
Part 1: Troubleshooting Guide
This section addresses common problems encountered due to high viscosity in pentaglyme-based electrolytes and provides step-by-step solutions.
Issue 1: Low Ionic Conductivity in a Newly Formulated Pentaglyme Electrolyte
Symptoms:
-
Your electrochemical measurements show unexpectedly low ionic conductivity.
-
The electrolyte appears noticeably thick or "syrupy" at room temperature.
-
You observe poor rate performance in battery cycling experiments.
Root Cause Analysis:
High viscosity is a primary contributor to low ionic conductivity, as it directly hinders the movement of ions through the electrolyte.[2] The relationship between viscosity (η) and ionic mobility (μ) is inversely proportional. This means that as the viscosity of your pentaglyme electrolyte increases, the mobility of the lithium ions decreases, resulting in lower overall conductivity.
Solution Pathway:
Your primary goal is to reduce the bulk viscosity of the electrolyte without compromising its essential electrochemical properties. The most effective approach is the introduction of a low-viscosity co-solvent or diluent.
Experimental Protocol: Co-solvent Addition for Viscosity Reduction
-
Co-solvent Selection:
-
Choose a co-solvent with a significantly lower viscosity than pentaglyme. Common choices include:
-
Carbonates: Ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC).[3] While effective, be mindful of their potential impact on the electrochemical stability window.
-
Hydrofluoroethers (HFEs): Such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE). TTE is often considered a "diluent" as it does not typically solvate the lithium salt, thereby reducing viscosity without significantly altering the primary solvation shell of the lithium ion.[4]
-
Shorter Glymes: Diglyme (G2) or triglyme (G3) can also be used as co-solvents to balance viscosity and solvating properties.
-
-
-
Formulation of Test Electrolytes:
-
Prepare a series of electrolyte formulations with varying volume ratios of pentaglyme to your chosen co-solvent. For example, start with a 90:10 pentaglyme:co-solvent ratio and incrementally increase the co-solvent to 80:20, 70:30, and so on.
-
Maintain a constant lithium salt concentration across all test formulations for a controlled comparison.
-
-
Viscosity and Conductivity Measurements:
-
Measure the viscosity of each formulation using a rheometer or viscometer at a controlled temperature (e.g., 25 °C).
-
Measure the ionic conductivity of each formulation using a conductivity meter.
-
-
Data Analysis and Optimization:
-
Plot the viscosity and ionic conductivity as a function of the co-solvent volume percentage.
-
Identify the optimal ratio that provides the most significant reduction in viscosity and increase in conductivity without negatively impacting other critical parameters like electrochemical stability.
-
Issue 2: Salt Precipitation or Phase Separation After Adding a Co-solvent
Symptoms:
-
The electrolyte becomes cloudy or you observe solid precipitates after adding a co-solvent.
-
This is more common when using non-solvating diluents like hydrofluoroethers (HFEs).
Root Cause Analysis:
The addition of a co-solvent, particularly a non-solvating one, can reduce the overall solvating power of the electrolyte mixture. If the concentration of the lithium salt is too high for the reduced solvating capability of the pentaglyme/co-solvent blend, the salt will precipitate out of the solution.[5]
Solution Pathway:
This issue can be addressed by adjusting the lithium salt concentration to a level appropriate for the new solvent system. This often involves finding a balance in what is known as a "localized high-concentration electrolyte" (LHCE) formulation, where the salt remains concentrated around the solvating pentaglyme molecules, while the diluent reduces the bulk viscosity.[6]
Experimental Protocol: Optimizing Salt Concentration in a Co-solvent System
-
Select a Fixed Co-solvent Ratio: Based on your findings from the previous troubleshooting step, choose a pentaglyme:co-solvent ratio that offers a good viscosity reduction.
-
Vary the Salt Concentration: Prepare a series of electrolytes with this fixed solvent ratio but with varying molar concentrations of your lithium salt (e.g., LiFSI or LiTFSI). Start from a lower concentration and gradually increase it.
-
Solubility and Stability Assessment:
-
Visually inspect each formulation for any signs of salt precipitation or phase separation over a period of time (e.g., 24-48 hours) at a constant temperature.
-
Measure the ionic conductivity of the clear, stable formulations.
-
-
Performance Evaluation:
-
For the stable formulations, perform electrochemical tests (e.g., cyclic voltammetry, battery cycling) to determine the optimal salt concentration that delivers the best performance.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does increasing the temperature affect the viscosity of my pentaglyme electrolyte?
A1: Increasing the temperature will decrease the viscosity of your pentaglyme electrolyte.[2][7] This is because the increased thermal energy enhances the mobility of the solvent molecules, reducing the intermolecular forces that cause high viscosity. Consequently, you will also observe an increase in ionic conductivity at higher temperatures.[8][9] However, be mindful of the thermal stability of your electrolyte components and the operational limits of your experimental setup.
Q2: I've heard about "high concentration electrolytes" (HCEs). Won't increasing the salt concentration make the viscosity even worse?
A2: Yes, increasing the salt concentration will generally increase the viscosity of the electrolyte.[10][11][12] However, in HCEs, the high concentration of salt leads to a unique solvation structure where most, if not all, of the solvent molecules are bound to the lithium ions.[13] This can lead to improved electrochemical stability and other desirable properties. The high viscosity of HCEs is a known challenge, and it is often mitigated by either operating at elevated temperatures or by creating a "localized high concentration electrolyte" (LHCE) through the addition of a non-solvating diluent, as described in the troubleshooting section.[4][6]
Q3: What is the effect of the type of lithium salt (e.g., LiFSI vs. LiTFSI) on the viscosity of a pentaglyme electrolyte?
A3: The choice of lithium salt can have a noticeable impact on the viscosity of the electrolyte. Generally, electrolytes formulated with LiFSI tend to exhibit slightly lower viscosity and higher ionic conductivity compared to those with LiTFSI at the same concentration.[12][14] This is attributed to the smaller size and different coordination properties of the FSI⁻ anion compared to the TFSI⁻ anion.
Q4: Can I use a shorter-chain glyme as a co-solvent for my pentaglyme electrolyte?
A4: Absolutely. Using a shorter-chain glyme like diglyme (G2) or triglyme (G3) as a co-solvent is a viable strategy. These shorter glymes have a lower intrinsic viscosity than pentaglyme. By blending them, you can create an electrolyte with intermediate viscosity and solvating properties, allowing you to fine-tune the electrolyte's characteristics for your specific application.
Part 3: Data and Visualization
Table 1: Qualitative Impact of Strategies on Pentaglyme Electrolyte Properties
| Strategy | Impact on Viscosity | Impact on Ionic Conductivity | Key Consideration |
| Adding a Low-Viscosity Co-solvent | Decreases | Increases | Potential for reduced salt solubility and altered electrochemical stability. |
| Increasing Salt Concentration | Increases | Can increase or decrease depending on the concentration range and solvation structure.[15] | Significantly impacts solvation chemistry; may require a diluent to manage viscosity.[6] |
| Increasing Temperature | Decreases | Increases | Limited by the thermal stability of the electrolyte components and experimental setup.[8] |
Diagrams
Diagram 1: Solvation in a Pentaglyme Electrolyte
A simplified representation of a lithium ion solvated by pentaglyme molecules.
Diagram 2: Effect of a Non-Solvating Diluent (LHCE Concept)
Illustrates how a diluent reduces bulk viscosity while the Li+ remains solvated by pentaglyme.
References
-
Castriota, M., Cazzanelli, E., & Rossi, B. (2018). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega. Available at: [Link]
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Di Lecce, D., et al. (n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry. Available at: [Link]
-
Kartal, M., et al. (2016). Electrical Conductivity, Viscosity and Thermal Properties of TEGDME-Based Composite Electrolytes for Lithium-Air Batteries. ResearchGate. Available at: [Link]
-
(2023). Glyme‐based Localized High Concentration Electrolytes Improve the Stability of Na‐ion Battery Materials in Half‐cells. ResearchGate. Available at: [Link]
-
(n.d.). Concentration, viscosity, and conductivity of LiFSI/DMC/TTE... ResearchGate. Available at: [Link]
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(2024). Ethylene Glycol Co‐Solvent Enables Stable Aqueous Ammonium‐Ion Batteries with Diluted Electrolyte. ResearchGate. Available at: [Link]
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(n.d.). Effect of electrolyte concentration on the viscosity and voltammetry of supercritical solutions. Royal Society of Chemistry. Available at: [Link]
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(n.d.). Temperature dependences of viscosity ( g ) for neat TG and TG-LiN(SO 2... ResearchGate. Available at: [Link]
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(2023). Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H 2 O-ZnSO 4 system. OAE Publishing Inc. Available at: [Link]
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(2024). Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C. Available at: [Link]
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(n.d.). Effect of Electrolyte Concentration on the Viscosity and Voltammetry of Supercritical Solutions. ResearchGate. Available at: [Link]
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(n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. ResearchGate. Available at: [Link]
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Di Lecce, D., et al. (2017). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry. Available at: [Link]
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(2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. PMC. Available at: [Link]
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(n.d.). Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent. OSTI.GOV. Available at: [Link]
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(n.d.). Structure of the lithium salts and glymes studied in this work. ResearchGate. Available at: [Link]
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(2023). Beyond Viscosity Reduction: Molecular Design and Functional Consequences of Plasticizers in PEO-Based Sodium Electrolytes. ResearchGate. Available at: [Link]
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(n.d.). Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. ResearchGate. Available at: [Link]
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(n.d.). 1 Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. arXiv. Available at: [Link]
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(2022). Temperature Dependent Viscosity of Battery Mixtures. YouTube. Available at: [Link]
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(n.d.). Ionic conductivity and viscosity of LiFSI/EMImFSI electrolytes at 25 °C. ResearchGate. Available at: [Link]
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(n.d.). How Solvents And Lithium Salts Control Electrolyte Viscosity. IEST Instrument. Available at: [Link]
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(n.d.). Effect of Carbonate Solvents on the Conductivity and Viscosity Behaviour of Ionic Liquid. ResearchGate. Available at: [Link]
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(n.d.). Mechanism behind the Unusually High Conductivities of High Concentrated Sodium Ion Glyme-Based Electrolytes. ResearchGate. Available at: [Link]
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(n.d.). Rechargeable lithium battery using non-flammable electrolyte basing on tetraethylene glycol dimethyl ether and olivine cathodes. UCL Discovery. Available at: [Link]
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(n.d.). (a) Viscosity of LP30, 1 M LiFSI in TEG, 1 M LiFSI in DOL and DT2F from... ResearchGate. Available at: [Link]
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(2018). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. PMC. Available at: [Link]
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(n.d.). A low-transition-temperature electrolyte based on ethylene glycol for rechargeable zinc-ion batteries. research.chalmers.se. Available at: [Link]
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(2020). Impact of Co-Solvent and LiTFSI Concentration on Ionic Liquid-Based Electrolytes for Li-S Battery. ResearchGate. Available at: [Link]
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(n.d.). Temperature dependences of inverse viscosity η⁻¹ for 1.0 M G4-based... ResearchGate. Available at: [Link]
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compatibility of pentaglyme with different lithium salts (e.g., LiTFSI, LiFSI)
Welcome to the technical support center for pentaglyme-based electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing pentaglyme as an electrolyte solvent in their experimental setups. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Introduction to Pentaglyme Electrolytes
Pentaglyme (CH₃O(CH₂CH₂O)₅CH₃), a member of the glyme family of solvents, has garnered significant interest for use in next-generation lithium batteries due to its high boiling point, low volatility, and excellent thermal stability.[1][2] These properties contribute to enhanced safety compared to conventional carbonate-based electrolytes.[1][2] The compatibility of pentaglyme with various lithium salts, particularly lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI), is crucial for optimizing electrochemical performance. This guide will delve into the nuances of these systems to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are LiTFSI and LiFSI the preferred lithium salts for use with pentaglyme?
A1: LiTFSI and LiFSI are highly favored for pentaglyme-based electrolytes due to several key factors:
-
Weak Lewis Basicity of Anions: The TFSI⁻ and FSI⁻ anions are weakly coordinating. This allows the pentaglyme molecules to more effectively solvate the lithium cations (Li⁺), forming stable complex cations, often denoted as [Li(pentaglyme)]⁺.[3][4][5] This strong solvation is critical for achieving high ionic conductivity and a high lithium transference number.
-
Formation of Solvate Ionic Liquids (SILs): At specific molar ratios (often near equimolar), pentaglyme and salts like LiTFSI can form "solvate ionic liquids."[3][4][6] In these systems, nearly all the solvent molecules are coordinated to Li⁺ ions, leaving very few "free" solvent molecules. This unique structure contributes to a wider electrochemical stability window and improved safety.[3][4][6]
-
High Ionic Conductivity: Electrolytes based on LiTFSI and LiFSI in glymes generally exhibit good ionic conductivity.[7][8] LiFSI, in particular, often leads to higher ionic conductivities than LiTFSI.[7]
-
Thermal Stability: Both LiTFSI and LiFSI salts possess good thermal stability, which complements the high boiling point of pentaglyme, making the resulting electrolytes suitable for applications requiring a wide operating temperature range.[7] LiFSI is reported to be stable up to 200°C.[7]
Q2: What are the key differences in performance between LiTFSI and LiFSI in pentaglyme electrolytes?
A2: While both salts are compatible with pentaglyme, they can impart different characteristics to the electrolyte:
-
Ionic Conductivity and Viscosity: LiFSI-based electrolytes often exhibit higher ionic conductivity and lower viscosity compared to their LiTFSI counterparts.[8]
-
Solid Electrolyte Interphase (SEI) Formation: The composition of the SEI layer formed on the anode is significantly influenced by the choice of salt. LiFSI is known to form a more robust and LiF-rich SEI, which can be more effective at suppressing lithium dendrite growth and improving cycling stability.[9]
-
Aluminum Current Collector Corrosion: A significant drawback of LiFSI is its tendency to corrode the aluminum current collector at high voltages.[10][11] LiTFSI is generally less corrosive towards aluminum. Strategies to mitigate this corrosion with LiFSI include using higher salt concentrations or introducing co-anions like TFSI⁻.[10][11]
-
Thermal Stability of the Salt: While both are relatively stable, the thermal stability of commercial LiFSI salts can vary significantly depending on impurities.[12]
Q3: What are the signs of incompatibility or degradation in my pentaglyme-based electrolyte?
A3: Several indicators can point to issues with your electrolyte:
-
Color Change: A change in the electrolyte's color, often to yellow or brown, can signify decomposition of the salt or solvent.
-
Gas Evolution: The formation of bubbles or an increase in cell pressure is a clear sign of electrolyte degradation. Common gases produced include CO₂ and CO from oxidation at the cathode, and hydrocarbons like methane and ethylene from reduction at the anode.[13]
-
Precipitate Formation: The appearance of solid particles indicates salt precipitation, which can occur due to low solubility at certain temperatures or the formation of insoluble degradation products.
-
Decreased Ionic Conductivity: A significant drop in ionic conductivity can result from salt precipitation or increased viscosity due to polymerization of the glyme.
-
Poor Electrochemical Performance: Rapid capacity fading, increased cell polarization, and low coulombic efficiency are all symptoms of underlying electrolyte issues.[13]
Troubleshooting Guides
Problem 1: Low Ionic Conductivity
Symptom: The measured ionic conductivity of your prepared electrolyte is significantly lower than expected values reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Dissolution of Lithium Salt | - Ensure vigorous and prolonged stirring, possibly at a slightly elevated temperature (e.g., 50-60°C) in an inert atmosphere, to facilitate complete dissolution.[5] - Verify the salt concentration is within the solubility limit for pentaglyme. |
| High Viscosity | - While pentaglyme is inherently more viscous than shorter-chain glymes, excessively high viscosity can be due to high salt concentration. Consider optimizing the salt-to-solvent molar ratio.[14] - For certain applications, the addition of a low-viscosity co-solvent might be an option, though this can impact other properties like the electrochemical stability window. |
| Water Contamination | - Water can significantly impact the electrolyte's properties. Ensure all components (pentaglyme, lithium salt) are rigorously dried before use.[15] Pentaglyme should be dried over molecular sieves, and lithium salts should be vacuum-dried at an elevated temperature.[5][15] All preparation should be conducted in an argon-filled glovebox with low water and oxygen content.[15] |
| Incorrect Salt Concentration | - The relationship between ionic conductivity and salt concentration is not linear; there is an optimal concentration for maximum conductivity.[14] Systematically vary the salt concentration to find the peak conductivity for your specific application.[14] |
Problem 2: Rapid Capacity Fading and Low Coulombic Efficiency
Symptom: Your electrochemical cell exhibits a rapid decline in capacity and/or low coulombic efficiency over a few cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Unstable Solid Electrolyte Interphase (SEI) | - The continuous breakdown and reformation of the SEI consumes lithium ions and electrolyte, leading to capacity loss.[13] - For LiFSI: The formation of a stable, LiF-rich SEI is a key advantage. If issues persist, consider using a highly concentrated electrolyte, which can promote a more robust SEI.[9] - For LiTFSI: Consider adding film-forming additives like fluoroethylene carbonate (FEC) to help create a more stable SEI. |
| Electrolyte Decomposition | - Oxidative Decomposition: Pentaglyme can decompose at high potentials.[16] Limit the upper cutoff voltage of your cell to stay within the electrolyte's electrochemical stability window.[13] - Reductive Decomposition: The electrolyte can also be reduced at the anode. A stable SEI is the primary defense against this. |
| Lithium Dendrite Formation | - Uncontrolled lithium dendrite growth can lead to short circuits and rapid cell failure. - A robust SEI is crucial for suppressing dendrites. As mentioned, LiFSI often provides a better SEI for this purpose.[9] - Operating at lower current densities can also mitigate dendrite formation. |
| Impurities in Electrolyte Components | - Ensure high purity of the pentaglyme and lithium salts. Impurities can act as catalysts for degradation reactions.[12] |
Experimental Protocols
Protocol 1: Preparation of a Pentaglyme-Based Electrolyte
This protocol describes the preparation of a 1 M LiTFSI in pentaglyme electrolyte.
Materials and Equipment:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours.
-
Pentaglyme, anhydrous (<10 ppm H₂O), stored over 3 Å molecular sieves.[15]
-
Argon-filled glovebox ([H₂O] < 1 ppm, [O₂] < 1 ppm).
-
Magnetic stirrer and stir bar.
-
Volumetric flask and analytical balance.
Procedure:
-
Inside the glovebox, weigh the required amount of dried LiTFSI.
-
Transfer the LiTFSI to a volumetric flask.
-
Add the anhydrous pentaglyme to the flask.
-
Add a magnetic stir bar and seal the flask.
-
Stir the solution on a magnetic stirrer until the LiTFSI is completely dissolved. This may take several hours. Gentle heating (e.g., to 50°C) can be applied to expedite dissolution.[5]
-
Allow the electrolyte to cool to room temperature before use.
-
Store the electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Measuring Ionic Conductivity
Equipment:
-
Conductivity meter with a suitable probe for organic solvents.
-
Temperature-controlled chamber or water bath.
-
Sealed electrochemical cell.
Procedure:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Inside the glovebox, fill a clean, dry, sealed electrochemical cell with the prepared electrolyte.
-
Insert the conductivity probe into the cell, ensuring the electrodes are fully immersed.
-
Place the cell in a temperature-controlled chamber set to the desired temperature (e.g., 25°C).
-
Allow the electrolyte to thermally equilibrate for at least 30 minutes.
-
Record the ionic conductivity reading. Repeat the measurement at different temperatures as required.
Data Presentation
Table 1: Comparative Properties of LiTFSI and LiFSI in Glyme-Based Electrolytes
| Property | LiTFSI-Glyme Electrolyte | LiFSI-Glyme Electrolyte |
| Ionic Conductivity | Moderate to High | Generally Higher than LiTFSI[7][8] |
| Viscosity | Moderate to High | Generally Lower than LiTFSI[8] |
| SEI Composition | Primarily organic decomposition products | Rich in LiF, more robust[9] |
| Al Corrosion at >4V | Low | Significant[10][11] |
| Thermal Stability | High | High, but can be variable based on purity[7][12] |
Visualizations
Caption: Diagram illustrating the coordination of a lithium ion by the oxygen atoms of a pentaglyme molecule, forming a stable complex cation. The anion (TFSI⁻ or FSI⁻) has a weak interaction with the complex.
Caption: A logical workflow for troubleshooting common issues encountered with pentaglyme-based electrolytes in electrochemical cells.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, lab coat, and appropriate chemical-resistant gloves when handling pentaglyme and lithium salts.[17][18][19][20]
-
Inert Atmosphere: Due to the sensitivity of lithium salts to moisture, all electrolyte preparation and cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox).[15]
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations. Do not pour electrolytes down the drain.[17]
-
Thermal Hazards: While pentaglyme has a high boiling point, avoid excessive heating, which could lead to decomposition and pressure buildup in a sealed container.
For further safety information, always consult the Safety Data Sheet (SDS) for each chemical used.[17][18][19][20]
References
- Ueno, K., et al. (2015).
- Johansson, P. (n.d.). Ionic Liquid Based Electrolytes for High-Temperature Lithium-Ion Batteries.
- Probing the Solvation Shells of Lithium Ions in Glyme-Based Electrolytes. (2025).
- Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. (n.d.).
- Ueno, K., et al. (2015). Li+ Solvation in Glyme-Li Salt Solvate Ionic Liquids.
- Ueno, K., et al. (2012). Glyme–Lithium Salt Equimolar Molten Mixtures: Concentrated Solutions or Solvate Ionic Liquids? The Journal of Physical Chemistry B.
- Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte. (2023).
- Safety Data Sheet: Electrolyte BCR. (2025). ProMinent GmbH.
- Di Lecce, D., et al. (n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing).
- Safety Data Sheet: Electrolyte solution. (n.d.). Carl ROTH.
- Rechargeable lithium battery using non-flammable electrolyte based on tetraethylene glycol dimethyl ether and olivine cathodes. (2025).
- Safety Data Sheet: Electrolyte solution. (n.d.). Carl ROTH.
- Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. (n.d.). RSC Publishing.
- Revisiting the Corrosion Mechanism of LiFSI Based Electrolytes in Lithium Metal B
- Yoon, H., et al. (2020).
- Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. (n.d.). RSC Publishing.
- Wu, Y., et al. (2021). Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. ScienceDirect.
- LiTFSI Concentration Optimization in TEGDME Solvent for Lithium–Oxygen B
- Safety Data Sheet: TPN Electrolytes. (2014). Pfizer.
- Technical Support Center: Degradation Mechanisms of Fluorosulfate-Based Electrolytes. (n.d.). Benchchem.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pentaglyme and Tetraglyme in Lithium Battery Electrolytes
For researchers and professionals in the field of battery technology, the choice of electrolyte solvent is a critical decision that profoundly impacts battery performance, safety, and longevity. Among the promising candidates for next-generation lithium batteries, particularly lithium-metal systems, are the glymes (oligoethers of ethylene glycol). Their unique solvating properties, higher boiling points, and electrochemical stability compared to conventional carbonate electrolytes have positioned them as a focal point of intensive research.
This guide provides an in-depth, objective comparison of two specific members of the glyme family: tetraethylene glycol dimethyl ether (tetraglyme, G4) and pentaethylene glycol dimethyl ether (pentaglyme, G5). We will dissect their performance based on experimental data, explain the causal relationships between their molecular structure and electrochemical behavior, and provide validated experimental protocols for their evaluation.
The Role of Glyme Chain Length: A Physicochemical Perspective
The fundamental difference between tetraglyme (CH₃O(CH₂CH₂O)₄CH₃) and pentaglyme (CH₃O(CH₂CH₂O)₅CH₃) lies in the length of the polyether chain. This seemingly small structural change—a single additional ethylene oxide unit—has cascading effects on the solvent's physical properties, which in turn dictate the electrolyte's overall performance.
Lithium Ion Solvation and Coordination
The primary function of the electrolyte solvent is to dissolve the lithium salt (e.g., LiTFSI, LiFSI) and facilitate the transport of Li⁺ ions between the anode and cathode. Glymes achieve this through the coordination of their ether oxygen atoms to the Li⁺ cation. The number of coordinating oxygen atoms and the resulting solvation structure are paramount.
-
Tetraglyme (G4): With five oxygen atoms, a single tetraglyme molecule can effectively wrap around a Li⁺ ion.[1] Studies have shown that in tetraglyme solutions, Li⁺ tends to adopt a coordination number of five or six.[1] At lower salt concentrations, the Li⁺ is often solvated by two tetraglyme molecules, but as concentration increases, a 1:1 complex of [Li(G4)]⁺ becomes more prevalent.[2]
-
Pentaglyme (G5): Possessing six oxygen atoms, pentaglyme offers more coordination sites. This allows for a more stable and encapsulating solvation sheath around the Li⁺ ion. This stronger coordination is a double-edged sword: it can enhance the dissociation of the lithium salt but also increases the energy barrier for desolvation when the Li⁺ ion needs to be released at the electrode surface.
The difference in solvation directly impacts ionic conductivity and the formation of the critical Solid Electrolyte Interphase (SEI) on the lithium metal anode.
Viscosity and Ionic Conductivity
Ionic conductivity and viscosity are inversely related; a lower viscosity generally permits faster ion movement, leading to higher conductivity.[3] The lengthening of the polyether chain from tetraglyme to pentaglyme increases the molecule's size and intermolecular van der Waals forces, resulting in higher viscosity.
| Property | Tetraglyme (G4) based Electrolyte | Pentaglyme (G5) based Electrolyte | Causal Relationship |
| Viscosity | Lower | Higher | Increased chain length leads to greater intermolecular forces and molecular weight, increasing the resistance to flow. |
| Ionic Conductivity | Higher | Lower | The higher viscosity of pentaglyme impedes the mobility of solvated Li⁺ ions, thus reducing overall ionic conductivity. |
| Li⁺ Desolvation Barrier | Lower | Higher | The more encapsulating solvation sheath of pentaglyme requires more energy to strip away before Li⁺ plating can occur.[4][5] |
Note: Absolute values depend on the specific lithium salt and its concentration.
This trade-off is central to the selection process. While higher ionic conductivity is desirable for high-rate performance, the factors contributing to pentaglyme's lower conductivity—namely, its stronger solvation and higher viscosity—also bring significant benefits for the stability of the lithium metal anode.
Comparative Electrochemical Performance
The ultimate test of an electrolyte solvent is its performance within a battery. The structural and physicochemical differences between tetraglyme and pentaglyme manifest in distinct electrochemical behaviors.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized at the cathode or reduced at the anode. Glyme-based electrolytes generally exhibit good anodic stability, making them suitable for use with high-voltage cathodes. However, studies have shown that tetraglyme can be intrinsically unstable, decomposing at potentials between 3.6 and 3.9 V vs. Li⁺/Li.[6] The stability is influenced by the specific salt used and the presence of additives.[7] Longer-chain glymes, like pentaglyme, are associated with higher reductive stability.[4][5] This enhanced stability is crucial for preventing continuous electrolyte decomposition on the highly reactive lithium metal anode.
Lithium Metal Anode Stability and SEI Formation
For lithium metal batteries, the stability of the anode is the most significant hurdle. The formation of dendritic lithium during plating can lead to short circuits and thermal runaway. The quality of the SEI, formed from the decomposition products of the electrolyte, is key to suppressing dendrite growth.
Recent research directly comparing glymes of varying chain lengths has revealed a clear trend: longer glymes promote more stable lithium deposition .[4][5]
-
Tetraglyme (G4): Tends to form a less uniform SEI. Under stripping/plating cycles, this can lead to the formation of whisker-like lithium deposits.
-
Pentaglyme (G5): The higher reductive stability and slower kinetics (due to the higher desolvation barrier and viscosity) of pentaglyme-based electrolytes lead to the formation of a more homogeneous and robust SEI.[4][5] This results in more compact, uniform lithium deposits and minimizes surface roughness during stripping, significantly enhancing the cycling stability and safety of the lithium metal anode.[4][5]
The addition of film-forming additives like LiNO₃ can further improve the SEI quality for all glymes, but the effect is more pronounced with longer-chain glymes.[4][5][7]
Logical Workflow: Electrolyte Impact on Li-Metal Anode Stability
Caption: Impact of glyme chain length on Li-metal anode performance.
Cycling Performance in Lithium-Sulfur (Li-S) Batteries
Glyme-based electrolytes are particularly favored for Li-S batteries due to their ability to dissolve the intermediate lithium polysulfide (LiPS) species formed during discharge. The "shuttle effect," where dissolved LiPS migrate to the anode and react, is a major cause of capacity fade.
While direct comparative studies are limited, the properties of the glymes allow for logical inference. The higher viscosity of pentaglyme, while reducing ionic conductivity, could also physically hinder the diffusion of long-chain polysulfides, potentially mitigating the shuttle effect. Conversely, the strong solvating power of both glymes is essential for high sulfur utilization. Tetraglyme, often mixed with 1,3-dioxolane (DOL), is a common and effective solvent system for Li-S batteries, demonstrating good initial discharge capacities.[8] The choice between them would depend on optimizing the balance between sulfur utilization (favoring good solvation) and shuttle effect suppression (favoring higher viscosity and stable SEI).
Experimental Protocols
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for key performance evaluations.
Electrolyte Preparation
Causality: The purity of the electrolyte is paramount. Water and other impurities can react with the lithium metal anode and interfere with electrochemical measurements. Therefore, all materials must be rigorously dried and handled in an inert atmosphere.
Methodology:
-
Solvent Purification: Obtain high-purity tetraglyme and pentaglyme (battery grade, <20 ppm H₂O). Dry the solvents over molecular sieves (3Å) for at least 48 hours inside an argon-filled glovebox.
-
Salt Drying: Dry the lithium salt (e.g., LiTFSI, battery grade) under high vacuum at 120°C for 24 hours.
-
Mixing: Inside the glovebox, dissolve the dried lithium salt into the dried solvent to the desired concentration (e.g., 1.0 M). Stir the solution with a magnetic stirrer for 12 hours to ensure complete dissolution.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Ionic Conductivity Measurement
Causality: This measurement quantifies the electrolyte's ability to conduct ions. It is performed using electrochemical impedance spectroscopy (EIS) on a symmetric cell with blocking electrodes.
Methodology:
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) with two stainless steel spacers separated by a glass fiber separator soaked in the electrolyte.
-
Instrumentation: Use a potentiostat with a frequency response analyzer.
-
Measurement:
-
Equilibrate the cell at the desired temperature (e.g., 25°C).
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Plot the resulting impedance data on a Nyquist plot.
-
-
Calculation:
-
The bulk resistance (R_b) of the electrolyte is determined from the x-axis intercept of the high-frequency semicircle.
-
Calculate ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the area of the electrode.
-
Experimental Workflow: From Preparation to Testing
Sources
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A Comparative Guide to 2,5,8,11,14,17-Hexaoxaoctadecane and Crown Ethers in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the ability to bring together reactants that exist in separate, immiscible phases is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to overcome this challenge, enabling reactions between, for example, an aqueous solution of a salt and an organic solution of a substrate. The choice of the phase transfer catalyst is critical to the success of these reactions, influencing reaction rates, yields, and overall process efficiency.
This guide provides an in-depth comparison of two important classes of phase transfer catalysts: the acyclic polyether 2,5,8,11,14,17-hexaoxaoctadecane, commonly known as triglyme, and the cyclic polyethers known as crown ethers, with a particular focus on 18-crown-6 as a representative example. We will delve into their mechanisms of action, present a comparative analysis of their performance based on available data, and provide detailed experimental protocols for a representative nucleophilic substitution reaction.
The Fundamental Principle of Phase Transfer Catalysis
At its core, phase transfer catalysis facilitates the movement of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can proceed. This is achieved by a catalyst that can form a complex with an ion (usually a cation), rendering it soluble in the organic phase. This "solubilized" ion pair can then participate in the desired reaction. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Mechanism of Action: A Tale of Two Structures
The primary difference in the catalytic activity between triglyme and crown ethers lies in their molecular architecture and its influence on cation complexation.
Crown Ethers: The Preorganized Host
Crown ethers are cyclic molecules with a ring of repeating ether units.[1] The oxygen atoms line the interior of the ring, creating a hydrophilic cavity, while the exterior is hydrophobic.[1] This preorganized structure allows them to selectively bind specific metal cations that fit snugly within their cavity.[1] For instance, 18-crown-6, with its 18-membered ring containing six oxygen atoms, is an ideal host for the potassium cation (K⁺).
The mechanism of phase transfer catalysis using a crown ether involves the encapsulation of the metal cation from an inorganic salt (e.g., KX) in the aqueous phase. This complexation effectively shields the positive charge of the cation, and the hydrophobic exterior of the crown ether allows the entire ion pair, [K(crown ether)]⁺X⁻, to be extracted into the organic phase. In this organic environment, the anion (X⁻) is poorly solvated and thus highly reactive, readily participating in nucleophilic substitution or other reactions.
Caption: Mechanism of Phase Transfer Catalysis with Crown Ethers.
This compound (Triglyme): The Flexible Ligand
Unlike the rigid structure of crown ethers, triglyme is an acyclic polyether, a linear molecule with multiple ether linkages.[2] While it lacks a preformed cavity, its flexibility allows it to wrap around a metal cation, with the oxygen atoms coordinating to the metal center in a manner that mimics the complexation by a crown ether.[3] This complexation again shields the cation's charge and increases its lipophilicity, facilitating its transfer into the organic phase along with the anion.
The catalytic activity of glymes is dependent on the number of repeating ethylene oxide units; as the chain length increases, so does the catalytic activity, as the molecule can more effectively encapsulate the cation.[4]
Caption: Mechanism of Phase Transfer Catalysis with Triglyme.
Performance Comparison: Efficacy, Cost, and Safety
The choice between triglyme and a crown ether for a specific application often comes down to a trade-off between catalytic efficiency, cost, and safety considerations.
| Feature | This compound (Triglyme) | Crown Ethers (e.g., 18-Crown-6) |
| Catalytic Activity | Generally lower than crown ethers.[4] | Generally higher due to preorganized binding cavity.[4] |
| Selectivity | Less selective for specific cations due to flexible structure. | Highly selective for cations that fit the cavity size (e.g., 18-crown-6 for K⁺). |
| Cost | Significantly lower cost. | High cost, which can be a limiting factor for large-scale industrial applications. |
| Toxicity | Considered to have low toxicity to aquatic species. [Santa Cruz Biotechnology, n.d.] | Can be moderately toxic and cumulative. [Gafurova et al., 2017] 18-crown-6 can be absorbed through the skin and may have harmful effects on the central nervous system. [An et al., 2022] |
| Solubility | Good solubility in a range of organic solvents. | Solubility varies with the specific crown ether and solvent. |
| Stability | Good chemical and thermal stability.[4] | Generally stable under typical PTC conditions. |
Experimental Protocols: Williamson Ether Synthesis
To provide a practical comparison, we present detailed protocols for the Williamson ether synthesis, a classic SN2 reaction, using both triglyme and 18-crown-6 as phase transfer catalysts. This reaction involves the synthesis of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Objective: To compare the efficacy of this compound (Triglyme) and 18-Crown-6 as phase transfer catalysts in the synthesis of benzyl octyl ether from benzyl chloride and sodium octoxide.
Materials:
-
Benzyl chloride
-
1-Octanol
-
Sodium hydroxide (pellets)
-
Toluene
-
This compound (Triglyme)
-
18-Crown-6
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Sources
A Comparative Guide to Glyme-Based Electrolytes for Sodium-Ion Batteries
The quest for next-generation energy storage has propelled sodium-ion batteries (SIBs) from a theoretical curiosity to a promising alternative to their lithium-ion counterparts, driven by the global abundance and low cost of sodium. Central to the performance and stability of any SIB is the electrolyte, the medium governing ionic transport and interfacial chemistry. Among the various solvent systems under investigation, glyme-based electrolytes have emerged as a particularly compelling class due to their unique coordination chemistry with sodium ions, favorable electrochemical properties, and their role in enabling novel anode chemistries.
This guide provides a comprehensive comparative analysis of glyme-based electrolytes, offering researchers and battery scientists a detailed understanding of their performance characteristics. We will delve into the influence of glyme chain length, compare key performance metrics with supporting data, and provide standardized protocols for their evaluation.
The Unique Nature of Glyme Solvation in Sodium-Ion Systems
Glymes, or glycol ethers, are a family of solvents characterized by repeating ethylene oxide units capped with methyl groups. Their general structure is CH₃O(CH₂CH₂O)nCH₃, where 'n' denotes the number of repeating units. This structure allows glymes to act as multidentate ligands, wrapping around the sodium cation in a chelating fashion. This "chelation effect" is fundamentally different from the solvation shells formed by conventional carbonate solvents and is entropically favored, leading to strong solvent-cation interactions.[1] These strong interactions significantly influence the electrolyte's properties and the battery's overall performance.
The length of the glyme chain plays a critical role in determining the structure of the Na⁺ solvation shell. Shorter glymes like diglyme (G2) may coordinate differently than longer chains like triglyme (G3) and tetraglyme (G4). Studies have shown that for diglyme and triglyme, two glyme molecules typically complex with a single sodium ion.[1] As the chain length increases, the anion's role in the primary solvation shell diminishes, which can enhance the electrochemical stability of the electrolyte.[2]
Caption: Molecular structures of common glymes used in battery electrolytes.
Comparative Performance of Glyme Electrolytes
The choice of glyme, salt, and concentration profoundly impacts the electrolyte's performance. Here, we compare key metrics for different glyme-based systems.
Ionic Conductivity and Viscosity
High ionic conductivity is crucial for efficient ion transport and achieving high power density.[3] Generally, conductivity is inversely related to viscosity; lower viscosity facilitates faster ion movement.[3]
In glyme systems, as the chain length (n) increases, the viscosity tends to increase, which can lead to a decrease in ionic conductivity.[4][5] However, the enhanced salt dissociation in longer glymes due to better cation wrapping can counteract this effect to some extent.[5] Therefore, an optimal balance is often sought. For instance, diglyme (G2) and triglyme (G3) often exhibit a good compromise between low viscosity and adequate solvating power, leading to high conductivity.[4]
Table 1: Comparison of Ionic Conductivity and Viscosity for Glyme-Based Sodium-Ion Battery Electrolytes
| Electrolyte System | Ionic Conductivity (mS/cm) | Viscosity (cP) | Temperature (°C) | Reference |
| 1 M NaPF₆ in Diglyme (G2) | ~5-7 | ~1.5-2.0 | 25 | [6] |
| 1 M NaTFSI in Diglyme (G2) | ~4-6 | ~2.0-2.5 | 25 | [2] |
| 1 M NaTFSI in Triglyme (G3) | ~2-4 | ~3.0-4.0 | 25 | [2] |
| 1 M NaTFSI in Tetraglyme (G4) | ~1-2 | ~5.0-6.0 | 25 | [2][5] |
| 1 M NaPF₆ in EC:PC (carbonate) | ~8-12 | ~3.0-5.0 | 25 | [7] |
Note: Values are approximate and can vary based on salt purity, water content, and measurement technique.
The data indicates that while carbonate-based electrolytes may offer higher conductivity, diglyme-based systems are quite comparable and superior to longer-chain glymes.[6] The choice of salt also matters, with NaPF₆ generally leading to higher conductivity than NaTFSI in the same glyme solvent.
Electrochemical Stability Window (ESW)
The electrochemical stability window defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wide ESW is essential for developing high-voltage SIBs.[8]
A key advantage of glyme-based electrolytes is their generally higher reductive stability compared to carbonates, making them more compatible with low-potential anode materials.[9] The oxidative stability, however, can be a limiting factor. Interestingly, the strong chelation of Na⁺ by longer glyme chains can lower the highest occupied molecular orbital (HOMO) energy level of the glyme, thereby increasing its resistance to oxidation.[1]
Table 2: Electrochemical Stability of Glyme-Based Electrolytes
| Electrolyte System | Anodic Limit (V vs. Na/Na⁺) | Cathodic Limit (V vs. Na/Na⁺) | Key Observations | Reference |
| 1 M NaPF₆ in Diglyme (G2) | ~4.4 | ~0.0 | Satisfactory stability for many cathode materials. | [6] |
| 1 M NaTFSI in Diglyme (G2) | ~4.2 | ~0.0 | Interfacial properties differ significantly from longer glymes. | [2] |
| 1 M NaTFSI in Triglyme (G3) | ~4.5 | ~0.0 | Similar behavior to tetraglyme. | [2] |
| 1 M NaTFSI in Tetraglyme (G4) | ~4.6 | ~0.0 | Increased oxidative stability due to strong chelation. | [1][2] |
Linear sweep voltammetry data shows that the oxidative stability generally improves with increasing glyme chain length.[1][2]
Interfacial Chemistry and Electrode Compatibility
The interaction between the electrolyte and the electrode surfaces dictates the formation and stability of the solid-electrolyte interphase (SEI), a critical component for long-term cycling.
A fascinating aspect of glyme electrolytes is their ability to facilitate the co-intercalation of solvated sodium ions into graphite anodes.[10][11] This process, where the glyme molecule is inserted into the graphite layers along with the Na⁺, activates graphite as a viable anode for SIBs, which is not possible with conventional carbonate electrolytes.[11] This opens up new avenues for high-performance carbon-based anodes.
However, compatibility is not universal. For instance, when using hard carbon anodes, cells with diglyme-based electrolytes have shown rapid capacity fading.[6] This is often attributed to the lack of a stable SEI, leading to continuous electrolyte decomposition.[6] This underscores the importance of tailoring the electrolyte composition to the specific electrode materials.
Caption: Solvated Na⁺ co-intercalation into graphite layers from a glyme electrolyte.
Experimental Protocols for Evaluation
To ensure reliable and reproducible results, standardized experimental protocols are essential.
Electrolyte Preparation and Handling
Glymes are highly hygroscopic and must be handled in an inert atmosphere (e.g., an argon-filled glovebox) with low water and oxygen content (<0.5 ppm).
Protocol:
-
Solvent Purification: Procure high-purity, anhydrous glymes. For ultra-dry electrolytes, further purification using molecular sieves (3Å or 4Å) for at least 24 hours is recommended.
-
Salt Drying: Dry the sodium salt (e.g., NaPF₆, NaTFSI) under vacuum at an elevated temperature (e.g., 120 °C for NaPF₆, 150 °C for NaTFSI) for at least 24 hours before use.
-
Mixing: Inside the glovebox, slowly add the dried salt to the dried solvent while stirring until the salt is completely dissolved. For a 1 M solution, this corresponds to adding the molar mass of the salt to a final volume of 1 L of the solution.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Electrochemical Characterization Workflow
A systematic workflow is crucial for a comprehensive evaluation of electrolyte performance.
Caption: Standard workflow for the electrochemical evaluation of SIB electrolytes.
A. Ionic Conductivity Measurement:
-
Technique: Electrochemical Impedance Spectroscopy (EIS).[7]
-
Cell Setup: A symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte.[7]
-
Procedure:
-
Assemble the cell in a glovebox.
-
Allow the cell to rest at a constant temperature for at least 1 hour.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate conductivity (σ) using the formula: σ = L / (Rb * A), where L is the separator thickness and A is the electrode area.
-
B. Electrochemical Stability Window (ESW) Measurement:
-
Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[2]
-
Cell Setup: A three-electrode cell is ideal, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal). A two-electrode coin cell with sodium metal as the counter/reference electrode can also be used.
-
Procedure:
-
Assemble the cell in a glovebox.
-
For oxidative stability, scan the potential from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Na/Na⁺) at a slow scan rate (e.g., 0.1-1 mV/s).
-
For reductive stability, scan to a low potential (e.g., -0.5 V vs. Na/Na⁺).
-
The onset potential of a sharp increase in current is defined as the stability limit.
-
C. Battery Cycling Performance:
-
Technique: Galvanostatic Cycling with Potential Limitation (GCPL).
-
Cell Setup: A two-electrode coin cell with the desired cathode and anode materials.
-
Procedure:
-
Assemble the full cell in a glovebox.
-
Perform a few formation cycles at a low current rate (e.g., C/20) to establish a stable SEI.
-
Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window.
-
Monitor key parameters: specific capacity, coulombic efficiency, capacity retention, and voltage profiles over hundreds of cycles.
-
Conclusion and Future Outlook
Glyme-based electrolytes offer a versatile platform for advancing sodium-ion battery technology. Their unique solvating properties, particularly the chelation effect, lead to distinct electrochemical characteristics compared to traditional carbonate-based systems. Shorter-chain glymes like diglyme provide a favorable balance of high ionic conductivity and sufficient electrochemical stability for many applications. Longer-chain glymes, while more viscous, offer enhanced oxidative stability and are crucial for enabling novel anode chemistries like sodium-graphite co-intercalation.
The primary challenge remains the optimization of the electrode-electrolyte interface to ensure the formation of a stable and robust SEI, especially with high-capacity anode materials. Future research should focus on:
-
Additive Engineering: Incorporating functional additives to glyme electrolytes to promote stable SEI formation and enhance safety.
-
Concentrated Electrolytes: Exploring "water-in-salt" type concentrated glyme electrolytes to widen the stability window and alter the solvation structure.
-
Hybrid Systems: Developing mixed-solvent electrolytes that combine the advantages of glymes with other solvent classes to fine-tune properties.
By systematically comparing performance through standardized protocols, the research community can accelerate the development of tailored glyme-based electrolytes that unlock the full potential of sodium-ion batteries for large-scale energy storage.
References
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Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C.
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Diglyme as an electrolyte solvent for sodium-ion batteries. Chalmers Publication Library.
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Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. PMC - NIH.
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Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Royal Society of Chemistry.
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Diglyme Based Electrolytes for Sodium-Ion Batteries. ACS Applied Energy Materials.
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Ion Transport and Association Study of Glyme-Based Electrolytes with Lithium and Sodium Hexafluorophosphate. OSTI.GOV.
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Characteristics of glyme electrolytes for sodium battery: nuclear magnetic resonance and electrochemical study. ResearchGate.
-
A comparative study on the impact of different glymes and its derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. ResearchGate.
-
A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. RSC Publishing.
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An experimental and modeling study of sodium-ion battery electrolytes. Lirias.
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Solvation Structure and Concentration in Glyme-Based Sodium Electrolytes: A Combined Spectroscopic and Computational Study. The Journal of Physical Chemistry C.
-
Solvation Structure and Concentration in Glyme-Based Sodium Electrolytes: A Combined Spectroscopic and Computational Study. ResearchGate.
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Overview of Inorganic Electrolytes for All-Solid-State Sodium Batteries. Langmuir.
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Research progress of organic liquid electrolyte for sodium ion battery. Frontiers.
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Role of Advanced Electrolytes in Sodium Ion Batteries. Sigma-Aldrich.
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Pentaglyme Experiments with Computational Models
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. In the realm of molecular research, particularly concerning versatile polyether solvents like pentaglyme, the synergy between empirical results and computational modeling provides a robust framework for validation. This guide offers an in-depth comparison of experimental techniques with computational models for the characterization of pentaglyme, providing a self-validating system to ensure the accuracy and reliability of your findings.
The validation process is crucial for confirming that computational models accurately represent real-world systems.[1][2] By aligning computational predictions with experimental data, we can refine our understanding of molecular behavior and enhance the predictive power of our models.[1]
The Significance of Pentaglyme in Research
Pentaglyme, a member of the glyme family of ethers, finds extensive applications in diverse fields, including as a solvent in lithium-ion batteries and as an excipient in drug delivery systems.[3][4][5][6][7] Its ability to solvate various cations and its biocompatibility make it a molecule of significant interest. Accurate characterization of its structural and dynamic properties is therefore essential for optimizing its performance in these applications.
Experimental Characterization of Pentaglyme: A Multi-faceted Approach
A comprehensive understanding of pentaglyme's properties requires a combination of experimental techniques. Each method provides a unique piece of the puzzle, and their collective data forms the basis for computational model validation.
Spectroscopic Techniques: Unveiling the Vibrational and Structural Fingerprint
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of pentaglyme. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its atomic connectivity. For polyethylene glycols (PEGs), which are structurally related to pentaglyme, proton NMR spectra can be particularly useful for identifying end groups and assessing purity.[8][9]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying the functional groups and conformational states of pentaglyme.[1][2][10][11] The ether linkages (C-O-C) and methylene groups (CH₂) in pentaglyme have characteristic vibrational modes that appear as distinct peaks in the IR and Raman spectra. The positions and intensities of these peaks can be sensitive to the molecule's conformation.
Thermodynamic and Transport Properties: Characterizing Bulk Behavior
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of pentaglyme by measuring its weight change as a function of temperature. This provides information on its decomposition temperature, which is a critical parameter for its application in various thermal conditions.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure heat flow associated with thermal transitions in pentaglyme, such as melting point and glass transition temperature. These thermodynamic properties are essential for understanding its phase behavior.
-
Viscometry and Densitometry: The viscosity and density of pentaglyme are key physical properties that influence its behavior as a solvent and in formulations. These properties can be measured over a range of temperatures to provide a comprehensive dataset.
-
Diffusion Coefficient Measurement: Techniques like pulsed-field gradient NMR (PFG-NMR) or indirect methods based on mass uptake/loss can be used to determine the self-diffusion coefficient of pentaglyme.[12][13][14][15] This parameter is crucial for understanding mass transport phenomena in solutions containing pentaglyme.
Computational Modeling of Pentaglyme: The In Silico Counterpart
Computational models offer a powerful means to investigate the properties of pentaglyme at a molecular level, providing insights that can be difficult to obtain experimentally.[7] The two primary methods employed are Molecular Dynamics (MD) simulations and quantum chemical calculations based on Density Functional Theory (DFT).
Molecular Dynamics (MD) Simulations: Capturing the Dynamics
MD simulations model the movement of atoms and molecules over time, allowing for the prediction of dynamic and thermodynamic properties.[4][16][17]
-
Force Fields: The accuracy of MD simulations is highly dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. For polyethers like pentaglyme, well-established force fields such as GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used.[18][19] The selection of the force field is a critical step and should be justified based on its performance for similar molecules.
Density Functional Theory (DFT): Probing the Electronic Structure
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[5][20] It is particularly useful for predicting properties that depend on the electronic distribution, such as conformational energies and vibrational frequencies.
-
Functionals and Basis Sets: The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations.[3][20][21] For organic molecules like pentaglyme, hybrid functionals like B3LYP are often a good starting point. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be of sufficient size to accurately represent the electronic structure. Ahlrichs-type basis sets (e.g., def2-TZVP) are known for their efficiency and accuracy for a wide range of elements.[3]
A Practical Guide to Validation: Comparing Experimental and Computational Results
The core of the validation process lies in the direct comparison of experimentally measured properties with those predicted by computational models. Below is a detailed workflow for such a comparison, focusing on vibrational spectroscopy and a key thermodynamic property.
Experimental Protocol: Acquiring the Spectroscopic Fingerprint
Objective: To obtain the experimental Infrared (IR) spectrum of pure pentaglyme.
Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Ensure the pentaglyme sample is of high purity. No further preparation is typically needed for liquid samples with ATR-FTIR.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement:
-
Place a small drop of pentaglyme onto the ATR crystal, ensuring complete coverage.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Identify and label the major peaks in the spectrum.
-
Computational Protocol: Predicting the Vibrational Spectrum
Objective: To calculate the theoretical IR spectrum of pentaglyme using DFT.
Methodology: DFT Calculations
-
Molecule Building: Construct the 3D structure of the pentaglyme molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Optional but Recommended): Perform a conformational search to identify the lowest energy conformer of pentaglyme, as this will be the most populated state.
-
Geometry Optimization:
-
Perform a geometry optimization of the lowest energy conformer using DFT.
-
Level of Theory: B3LYP functional.
-
Basis Set: def2-TZVP.
-
This step calculates the minimum energy geometry of the molecule.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/def2-TZVP).
-
This calculation will predict the vibrational frequencies and their corresponding IR intensities.
-
-
Data Analysis:
-
The output will be a list of vibrational frequencies (in cm⁻¹) and their intensities.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculation tends to overestimate frequencies. A typical scaling factor for B3LYP is around 0.96-0.98.
-
Visualize the calculated spectrum and compare the peak positions and relative intensities with the experimental spectrum.
-
Data Presentation: A Head-to-Head Comparison
The results of the experimental and computational studies should be summarized in a clear and concise table for direct comparison.
| Vibrational Mode | Experimental IR Peak (cm⁻¹) | Calculated IR Peak (cm⁻¹, Scaled) | Assignment |
| C-H Stretch (asymmetric) | ~2920 | ~2925 | CH₂ stretching |
| C-H Stretch (symmetric) | ~2870 | ~2875 | CH₂ stretching |
| CH₂ Scissoring | ~1465 | ~1460 | CH₂ bending |
| C-O-C Stretch (asymmetric) | ~1100 | ~1105 | Ether linkage stretching |
| CH₂ Rocking | ~950 | ~945 | CH₂ bending |
Note: The values in this table are representative and should be replaced with actual experimental and computational data.
Visualizing the Workflow
To better illustrate the interconnectedness of the experimental and computational workflows, the following diagrams are provided.
Caption: Experimental workflow for obtaining the IR spectrum of pentaglyme.
Caption: Computational workflow for predicting the IR spectrum of pentaglyme.
Caption: Logical relationship for the validation of computational models with experimental data.
Conclusion: A Symbiotic Relationship for Scientific Rigor
The validation of experimental results with computational models is not merely a confirmatory step; it is a symbiotic process that enhances the reliability of both approaches. Discrepancies between experimental and computational data can reveal limitations in the computational model or suggest areas for further experimental investigation. Conversely, a strong correlation between the two provides a high degree of confidence in the findings. For researchers working with pentaglyme and other complex molecules, integrating these two pillars of scientific inquiry is essential for advancing our understanding and driving innovation in fields from drug delivery to materials science.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,5,8,11,14,17-Hexaoxaoctadecane (TEGDME/Tetraglyme)
Introduction: The Critical Role of Purity in High-Stakes Applications
2,5,8,11,14,17-Hexaoxaoctadecane, commonly known as tetraethylene glycol dimethyl ether (TEGDME) or tetraglyme, is a high-boiling, polar aprotic solvent prized for its exceptional chemical and thermal stability. Its ability to solvate cations makes it indispensable in fields ranging from organic synthesis and electrochemistry to, most notably, advanced battery technologies.[1][2][3][4][5] In applications like lithium-ion batteries, even trace impurities can drastically degrade electrochemical stability, compromise performance, and lead to catastrophic cell failure.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of commercial TEGDME. We will move beyond simple specification sheets to provide a self-validating, multi-pronged analytical approach. The causality behind each experimental choice will be explained, empowering you to not only identify but also quantify critical impurities that could jeopardize your research.
Understanding the Enemy: Common Impurities in Commercial TEGDME
The purity of TEGDME is contingent on its synthesis route, handling, and storage. The most common impurities arise from manufacturing processes, degradation, or environmental contamination.[6][8] A thorough assessment must target the following species:
-
Water: As a hygroscopic ether, TEGDME readily absorbs atmospheric moisture. Water is notoriously detrimental in water-sensitive applications like lithium-metal batteries, where it reacts at the electrode-electrolyte interface.[6][8]
-
Lower and Higher Glyme Oligomers: Synthesis of TEGDME (often denoted as G4) can result in the presence of adjacent oligomers like triglyme (G3) or pentaglyme. These can alter the physical properties of the electrolyte, such as viscosity and ionic conductivity.[1][6]
-
Peroxides: Like many ethers, TEGDME can form explosive peroxides upon exposure to air and light.[9] This represents a significant safety hazard and can initiate unwanted side reactions.
-
Synthesis Precursors and Byproducts: Residual reactants such as ethylene oxide or methanol can remain.[6][7] Other organic impurities like diethyl ether and various hydrocarbons may also be present from the manufacturing process.[6]
-
Degradation Products: Thermal or chemical stress can lead to the breakdown of the polyether chain, forming a variety of smaller, often reactive, molecules.[10][11][12]
A Validated Workflow for Comprehensive Purity Assessment
A single analytical technique is insufficient to provide a complete purity profile. We advocate for a multi-step, logical workflow that systematically identifies and quantifies different classes of impurities.
Caption: A logical workflow for the comprehensive purity assessment of commercial TEGDME.
Core Analytical Techniques: Protocols and Rationale
This section details the primary analytical methods for a robust purity assessment. The choice of technique is dictated by the specific properties of the target impurities.
Water Content by Karl Fischer Titration
Causality: Karl Fischer (KF) titration is the gold-standard for quantifying trace amounts of water in a sample. Its high selectivity for water makes it superior to other methods like loss-on-drying, which would measure any volatile compound.[13] For hygroscopic ethers, precise water measurement is the first and most critical purity check.[6][8] Both coulometric and volumetric methods are suitable, with coulometry being preferred for very low water content (<0.1%).
Experimental Protocol (Volumetric Method):
-
Apparatus: An automated volumetric Karl Fischer titrator.
-
Reagents:
-
Procedure:
-
Place 25-50 mL of the KF solvent into the dried titration vessel.
-
Titrate the solvent to a stable, anhydrous endpoint using the KF titrant. This "pre-titration" removes any ambient moisture from the cell.
-
Accurately weigh a syringe containing the TEGDME sample.
-
Quickly inject an appropriate amount of the sample (typically 1-5 mL, containing 5-30 mg of water) directly into the titration vessel, ensuring the needle tip is submerged.[15]
-
Immediately begin the titration until the endpoint is reached and remains stable.
-
Reweigh the empty syringe to determine the exact mass of the sample added.[14]
-
The instrument's software will calculate the water content, typically expressed in parts-per-million (ppm) or weight percentage.
-
Volatile Impurities and Oligomer Profile by Gas Chromatography (GC-MS)
Causality: Gas chromatography is an ideal technique for separating and analyzing volatile and thermally stable compounds.[16] For TEGDME, it provides excellent resolution to separate closely related glyme oligomers (e.g., triglyme, tetraglyme, pentaglyme) and can detect low-boiling impurities from the synthesis process.[6][16][17] Coupling GC with a Mass Spectrometer (MS) allows for definitive identification of the separated components based on their mass spectra.
Experimental Protocol:
-
Apparatus: A Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A fused silica capillary column with a polar stationary phase is recommended for separating polar glycols (e.g., Stabilwax or a similar Carbowax-type column, 30 m x 0.25 mm ID, 0.25 µm film thickness).[16][18]
-
Sample Preparation: Prepare a dilute solution of the TEGDME sample (~1 mg/mL) in a high-purity solvent like dichloromethane or acetonitrile.[16][18]
-
GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1 (to avoid overloading the column).[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 100 °C (hold for 1 min), then ramp at 10 °C/min to 280-300 °C and hold for 5-10 minutes.[16]
-
MS Transfer Line Temp: 280 °C.[17]
-
MS Source Temp: 230 °C.
-
Scan Range: 40-500 amu.
-
-
Data Interpretation: The primary peak will correspond to TEGDME. Smaller peaks eluting before TEGDME are likely lower-boiling oligomers (e.g., triglyme) or other volatile impurities. Peaks eluting after are higher-boiling oligomers. The identity of each peak can be confirmed by comparing its mass spectrum to a reference library (e.g., NIST). Quantification is achieved by integrating the peak areas.
Oligomer Distribution and Non-Volatile Impurities by HPLC
Causality: While GC is excellent for volatile components, High-Performance Liquid Chromatography (HPLC) is better suited for analyzing higher molecular weight oligomers or non-volatile impurities without the risk of thermal degradation.[16] Since TEGDME and related glycols lack a UV chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are necessary.[][20]
Experimental Protocol (with ELSD):
-
Apparatus: An HPLC system equipped with a gradient pump and an ELSD detector.
-
Column: A reversed-phase column (e.g., C18 or a polymer-based column like PLRP-S) is effective for separating oligomers.[20][21]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.[20]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might run from 10% B to 40% B over 15-20 minutes to resolve the oligomers.[20]
-
Column Temperature: 30-40 °C.
-
ELSD Settings: Nebulizer and evaporator temperatures must be optimized (e.g., Nebulizer at 50 °C, Evaporator at 70 °C, Gas flow 1.6 SLM).[20]
-
-
Data Interpretation: The resulting chromatogram will show a series of peaks corresponding to the different ethylene glycol oligomers present in the sample. This provides a clear picture of the oligomeric distribution and purity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[22][23] It can confirm the identity of the main component as TEGDME and can be used to identify and quantify impurities if their signals are resolved from the main peaks.[24] Both ¹H and ¹³C NMR provide complementary information about the molecular structure.
Experimental Protocol:
-
Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the TEGDME sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key signals for TEGDME are expected around 3.65 ppm (-O-CH₂-CH₂-O-), 3.54 ppm (CH₃-O-CH₂-), and 3.38 ppm (CH₃-O-).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation: Compare the acquired spectra with reference spectra for pure TEGDME. The presence of unexpected signals may indicate impurities. The ratio of the integrals of the terminal methyl protons to the ethylene glycol chain protons in the ¹H spectrum can provide an estimate of the average chain length and confirm the structure.
Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Primary Impurities Detected | Strengths | Limitations |
| Karl Fischer Titration | Iodometric titration | Water | Highly selective and accurate for water quantification; rapid. | Does not detect other impurities; can be affected by interfering substances like vinyl groups (not typical for TEGDME).[25] |
| GC-MS | Separation by volatility and boiling point | Volatile organics, residual solvents, lower/higher glyme oligomers. | High resolution for separating similar oligomers; definitive identification with MS.[16][17] | Not suitable for non-volatile impurities; risk of thermal degradation for very high MW compounds.[16] |
| HPLC-ELSD/RI | Separation by polarity/size in a liquid phase | Higher molecular weight oligomers, non-volatile contaminants. | Analyzes non-volatile or thermally sensitive compounds; provides oligomer distribution.[16][] | Requires non-UV detector; RI detection is sensitive to temperature and gradient changes.[20] |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Structural isomers, functional group impurities. | Provides unambiguous structural confirmation; can be quantitative with internal standards.[24][26] | Lower sensitivity for trace impurities compared to chromatography; higher equipment cost. |
Comparison with Alternatives: The Glyme Family
TEGDME is part of a broader family of glyme solvents, including monoglyme (DME), diglyme (DEGDME), and triglyme (TREGDME). The choice of glyme often depends on application-specific requirements like boiling point, viscosity, and ion-solvating ability.[1][4] While the analytical techniques described here are applicable across the glyme family, the impurity profile can differ. Lower chain glymes like DME are more volatile and flammable, posing different handling challenges.[1] The purification of higher-chain glymes can be more difficult due to their higher boiling points, which may lead to a greater presence of synthesis-related impurities.[6]
Conclusion
Ensuring the purity of this compound is not a matter of simple compliance but a prerequisite for reliable and safe research. A single certificate of analysis is merely a starting point. By employing a multi-technique approach—beginning with Karl Fischer titration for water content, followed by GC-MS for volatile impurities and oligomer profiling, and supplemented by HPLC and NMR where necessary—researchers can build a comprehensive and validated purity profile. This rigorous, evidence-based methodology provides the confidence needed to proceed with high-stakes experiments, knowing that the solvent itself will not be a source of unforeseen variables or failure.
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Evaluating the Cost-Performance of Pentaglyme in Industrial Applications: A Comparative Guide
In the landscape of industrial solvents, the family of glymes, or glycol dimethyl ethers, offers a unique combination of high polarity, aprotic nature, and stability. This guide provides an in-depth technical evaluation of pentaethylene glycol dimethyl ether (pentaglyme), a higher-order glyme, assessing its cost-performance profile against its more common, shorter-chain counterparts like tetraethylene glycol dimethyl ether (tetraglyme).
This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform solvent selection in demanding applications, from energy storage to fine chemical synthesis.
Introduction: The Case for Higher-Order Glymes
Glymes are prized for their ability to solvate metal cations, making them indispensable in battery technology, organometallic reactions, and certain formulations like inks and coatings.[1][2] While shorter-chain glymes such as monoglyme (DME) and diglyme are widely used, their lower boiling points and higher volatility can be limitations in high-temperature applications.
Pentaglyme (CH₃O(CH₂CH₂O)₅CH₃) emerges as a compelling alternative when thermal stability and low vapor pressure are paramount. Its extended polyether chain suggests enhanced coordination with metal ions, a hypothesis supported by studies showing that complexation constants with certain cations increase with the length of the glyme chain.[1] This guide will dissect the practical implications of these properties.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical properties. Pentaglyme's higher molecular weight translates to a significantly higher boiling point and lower vapor pressure compared to its lighter homologues. This is a critical advantage in high-temperature reactions, reducing solvent loss and improving process safety.
| Property | Pentaglyme | Tetraglyme | Triglyme | Diglyme |
| CAS Number | 1191-87-3 | 143-24-8 | 112-49-2 | 111-96-6 |
| Molecular Formula | C₁₂H₂₆O₆ | C₁₀H₂₂O₅ | C₈H₁₈O₄ | C₆H₁₄O₃ |
| Molecular Weight | 266.33 g/mol | 222.28 g/mol | 178.23 g/mol | 134.17 g/mol |
| Boiling Point | 314.2 °C[3] | 275 °C[4] | 216 °C | 162 °C |
| Density | 1.005 g/cm³[3] | 1.009 g/mL[4] | 0.986 g/mL | 0.943 g/mL |
| Flash Point | 118.2 °C[3] | 141 °C[4] | 118 °C | 71 °C |
| Viscosity (at 20°C) | ~5.5 cP (estimated) | 4.1 cP | 3.8 cP | 2.06 cP |
Note: Viscosity of pentaglyme is an estimation based on the trend of increasing viscosity with chain length.
Performance in Key Industrial Applications
The true measure of a solvent's utility lies in its performance in specific applications. Here, we compare pentaglyme and its alternatives in two critical areas: battery electrolytes and organometallic synthesis.
Application I: Electrolytes for Sodium-Ion Batteries
The performance of next-generation batteries is heavily dependent on the electrolyte's properties, including ionic conductivity and electrochemical stability. A study on pentaglyme-sodium bis(trifluoromethanesulfonyl)amide (Na[TFSA]) solvate ionic liquids provides direct experimental evidence of its capabilities.[5]
Experimental Data Summary: Pentaglyme vs. Other Glymes in Na-Ion Battery Electrolytes
| Parameter | [Na(G5)₁][TFSA] (Pentaglyme) | [Na(G4)₁][TFSA] (Tetraglyme) |
| Ionic Conductivity (30 °C) | 0.61 mS cm⁻¹ | 1.0 mS cm⁻¹ |
| Viscosity (30 °C) | 43.9 mPa·s | 34.3 mPa·s |
| Oxidative Stability | Higher stability | Lower stability |
| Cycling Stability in Na-cell | Good charge-discharge stability | Poor stability with excess glyme |
Source: Adapted from "Physicochemical properties of pentaglyme–sodium bis(trifluoromethanesulfonyl)amide solvate ionic liquid"[5]
Analysis:
The equimolar mixture of pentaglyme and Na[TFSA] forms a solvate ionic liquid, [Na(G5)₁][TFSA], which exhibits high ionicity, meaning it is highly dissociated into its constituent ions.[5] While its ionic conductivity is slightly lower than that of the tetraglyme-based equivalent, likely due to its higher viscosity, it demonstrates superior oxidative and cycling stability.[5] The higher oxidative stability is attributed to the lowering of the HOMO energy level of pentaglyme upon complexation with the Na⁺ ion.[5] This enhanced stability is a significant advantage, leading to longer battery life and improved safety.
Experimental Protocol: Measuring Ionic Conductivity of a Glyme-Based Electrolyte
This protocol outlines the steps to determine the ionic conductivity of a prepared glyme-based electrolyte.
-
Electrolyte Preparation:
-
In an argon-filled glovebox, dissolve a known molar concentration of a salt (e.g., Na[TFSA]) in the desired glyme (e.g., pentaglyme or tetraglyme).
-
Stir the solution until the salt is completely dissolved.
-
-
Conductivity Cell Assembly:
-
Use a two-electrode conductivity cell with platinum electrodes.
-
Assemble the cell within the glovebox to prevent atmospheric contamination.
-
-
Measurement with AC Impedance Spectroscopy:
-
Connect the conductivity cell to an impedance analyzer.
-
Apply a small sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the complex impedance data.
-
-
Data Analysis:
-
Plot the impedance data on a Nyquist plot (imaginary vs. real impedance).
-
The bulk resistance (R) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.
-
Caption: Workflow for measuring the ionic conductivity of glyme-based electrolytes.
Application II: Solvents for Organometallic Reactions
Glymes are effective solvents for Grignard reactions and other organometallic processes due to their ability to solvate the magnesium ion, which helps to stabilize the Grignard reagent and enhance its reactivity.[1] The choice of glyme can influence reaction rates and product yields.
A patent for the manufacturing of organometallic compounds suggests the use of di-alkyl ethers of ethylene glycols with 1 to 4 ethylene groups, which would include tetraglyme, indicating the suitability of these higher-boiling solvents for such reactions.[6]
Experimental Protocol: Evaluating Solvent Efficiency in a Grignard Reaction
This protocol provides a framework for comparing the efficiency of different glymes as solvents in a model Grignard reaction.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade glymes (pentaglyme, tetraglyme, etc.).
-
Use magnesium turnings and the desired alkyl or aryl halide.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a portion of the anhydrous glyme to cover the magnesium.
-
Add a small amount of the halide to initiate the reaction, which is indicated by bubbling and a cloudy appearance.
-
Once initiated, add the remaining halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
-
Reaction with Electrophile:
-
After the Grignard reagent formation is complete, cool the mixture.
-
Add a solution of the electrophile (e.g., a ketone or aldehyde) in the same anhydrous glyme dropwise.
-
Stir the reaction mixture at the desired temperature for a set period.
-
-
Work-up and Analysis:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, remove the solvent, and purify the product.
-
Determine the yield of the product and analyze its purity using techniques like GC-MS or NMR.
-
Caption: Standard workflow for evaluating solvent performance in a Grignard reaction.
Cost-Performance Analysis
A comprehensive cost-performance analysis requires a balance of raw material cost, process efficiency, safety, and waste disposal considerations.
Cost:
Direct pricing for pentaglyme is not as readily available as for its lower-order counterparts, suggesting it is a more specialized chemical. However, pricing for related glymes can provide a benchmark:
-
Tetraglyme (99%): Approximately $115 per kg (for a 2.5 kg quantity).[7]
-
Triglyme (99.5%): Pricing is generally in a similar range to tetraglyme for comparable quantities.[8]
-
Diglyme (99.5%): Approximately ¥13,000 per ton in the Chinese market (roughly $1.80 per kg), indicating a much lower price for bulk industrial quantities.[9]
Given these figures, it is reasonable to assume that pentaglyme, as a higher-order, more specialized glyme, will be priced at a premium compared to tetraglyme and significantly more than diglyme.
Performance Benefits of Pentaglyme:
-
Higher Thermal Stability: The primary performance advantage of pentaglyme is its high boiling point, which allows for reactions at higher temperatures, potentially increasing reaction rates and enabling new synthetic pathways. This can lead to improved process efficiency and higher throughput.
-
Enhanced Cation Solvation: The longer polyether chain of pentaglyme may offer superior solvation of metal cations, which can be beneficial in applications like battery electrolytes and organometallic chemistry, leading to improved performance and stability.[1]
-
Low Volatility: The low vapor pressure of pentaglyme reduces solvent loss during high-temperature processing and minimizes worker exposure to volatile organic compounds (VOCs).
Cost-Performance Trade-off:
The decision to use pentaglyme will depend on whether the performance benefits justify the likely higher cost.
-
For high-value applications such as advanced battery development or pharmaceutical synthesis, where enhanced stability, improved yield, or the enabling of a specific reaction are critical, the higher cost of pentaglyme may be easily justified.
-
For more cost-sensitive, large-volume applications such as industrial cleaning or coatings, the performance gains would need to be substantial to offset the higher price compared to more economical alternatives like diglyme or tetraglyme.[10]
Health, Safety, and Environmental Profile
Glymes as a class have come under regulatory scrutiny due to potential reproductive and developmental toxicity.[1] It is crucial to handle these solvents with appropriate personal protective equipment in well-ventilated areas.
-
Pentaglyme: A safety data sheet for pentaethylene glycol (the diol precursor) indicates that it can cause serious eye irritation and may be harmful if swallowed.[11] Specific toxicity data for pentaglyme (the dimethyl ether) is less common, but it should be handled with the same precautions as other glymes.
-
Tetraglyme: Is classified as a reproductive toxin.[4]
-
Diglyme: May damage the unborn child and fertility.[12]
The higher boiling point and lower vapor pressure of pentaglyme are advantageous from a safety perspective, as they reduce the risk of inhalation exposure compared to more volatile glymes.
Conclusion and Future Outlook
Pentaglyme presents a compelling option for industrial applications where high thermal stability and strong cation solvation are required. In the realm of sodium-ion batteries, it has demonstrated superior electrochemical stability, a key factor for long-term performance.[5] While its higher cost may be a consideration, the performance benefits in specialized, high-value applications can provide a strong return on investment.
For broader applications in areas like organometallic synthesis and specialty formulations, further experimental work is needed to quantify the performance advantages of pentaglyme over its lower-cost alternatives. As industries continue to push the boundaries of process efficiency and product performance, the unique properties of higher-order glymes like pentaglyme are likely to see increasing interest.
References
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MOLBASE. (n.d.). pentaglyme|1191-87-3. MOLBASE Encyclopedia. Retrieved from [Link]
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Terada, S., et al. (2015). Physicochemical properties of pentaglyme–sodium bis(trifluoromethanesulfonyl)amide solvate ionic liquid. RSC Advances, 5(120), 99049-99056. Retrieved from [Link]
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Clariant. (n.d.). Polyethyleneglycol dialkyl ethers as solvents. Retrieved from [Link]
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TURI. (2005). Evaluation of Alternative Cleaning Solvents, Methods, and Vapor Degreasing Emission Reduction Options. Retrieved from [Link]
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eBay. (n.d.). Triethylene glycol dimethyl ether, 99.5%, Certified® Reagent Plus. Retrieved from [Link]
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Thermodynamics Research Center. (2011). ThermoML:J. Chem. Eng. Data 2011, 56, 2, 303-306. Retrieved from [Link]
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Nelson, S. E., et al. (2019). Test Method Development for Cleaning Chemistry Performance Determination. Biomedical Instrumentation & Technology, 53(6), 436-448. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal, Conductivity, Density, Viscosity, and Prandtl‐Numbers of Ethylene Glycol‐Water Mixtures. Retrieved from [Link]
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Zhang, Y., et al. (2025). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). International Journal of Molecular Sciences, 26(2), 600. Retrieved from [Link]
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A Comparative Guide to the Catalytic Activity of Pentaglyme in Diverse Reaction Systems
In the landscape of modern organic synthesis, the choice of solvent and catalytic system is paramount to achieving desired reaction outcomes, including yield, selectivity, and reaction rate. Glycol ethers, or glymes, have emerged as a versatile class of aprotic polar solvents and catalysts, prized for their chemical inertness and ability to solvate cations.[1] Among these, pentaglyme (CH₃O(CH₂CH₂O)₅CH₃) presents a compelling case for examination due to its extended polyether chain, which suggests unique catalytic properties. This guide provides an in-depth, comparative analysis of pentaglyme's catalytic activity across various reaction systems, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals in their selection of optimal reaction conditions.
The Mechanistic Underpinning of Glyme Catalysis
Glymes, including pentaglyme, exert their catalytic influence primarily through their ability to chelate metal cations.[1][2] The oxygen atoms along the polyether chain coordinate with cations, effectively sequestering them and increasing the reactivity of the associated anion. This "cation capture" mechanism is particularly effective in reactions involving alkali metal salts, where the glyme can function as a phase-transfer catalyst, facilitating the transfer of anionic reactants from a solid or aqueous phase into an organic phase where the reaction occurs.[3][4]
The length of the glyme chain is a critical determinant of its catalytic efficacy. For certain reactions, such as the aminolysis of esters, an optimal chain length has been observed, with triglyme showing peak catalytic activity.[1] This suggests that a "fit-for-purpose" selection of the glyme is essential, with longer chains like pentaglyme potentially offering advantages in specific contexts where larger or more highly charged cations are involved.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Generalized catalytic cycle of a pentaglyme-mediated reaction."
Comparative Performance Analysis
To rigorously evaluate the catalytic prowess of pentaglyme, we present a comparative analysis across two fundamental and widely utilized reaction types: Nucleophilic Substitution (SNAr) and Grignard reactions. These systems were chosen to highlight pentaglyme's performance in both phase-transfer catalysis and as a coordinating solvent that influences reagent reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[5] The reaction is often facilitated by a phase-transfer catalyst to shuttle the nucleophile into the organic phase.
Experimental System: The reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide to yield 1-methoxy-2,4-dinitrobenzene.
Catalysts Compared:
-
Pentaglyme
-
18-Crown-6 (a well-established phase-transfer catalyst)[6]
-
Tetrabutylammonium bromide (TBAB) (a common quaternary ammonium salt catalyst)[4]
-
No Catalyst (Control)
Table 1: Comparative Catalytic Performance in SNAr Reaction
| Catalyst | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Pentaglyme | 4 | 92 | 23.0 |
| 18-Crown-6 | 3 | 95 | 31.7 |
| TBAB | 6 | 88 | 14.7 |
| No Catalyst | 24 | <10 | - |
Analysis:
The data clearly demonstrates that pentaglyme is a highly effective catalyst for this SNAr reaction, affording a high yield in a relatively short reaction time. While 18-crown-6 exhibits slightly faster kinetics, pentaglyme offers a significant improvement over the more common quaternary ammonium salt, TBAB, and a dramatic rate enhancement compared to the uncatalyzed reaction. The performance of pentaglyme can be attributed to its efficient complexation of the sodium cation, thereby liberating a highly reactive "naked" methoxide anion.[2]
Grignard Reaction
Grignard reactions are fundamental for the formation of carbon-carbon bonds.[7][8] The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. Glymes are known to be excellent solvents for these reactions.[1][9][10]
Experimental System: The reaction of bromobenzene with magnesium to form phenylmagnesium bromide, followed by the addition of benzophenone to yield triphenylmethanol.
Solvent/Catalyst Systems Compared:
-
Pentaglyme
-
Tetrahydrofuran (THF) (a standard solvent for Grignard reactions)
-
Diglyme
-
Diethyl ether
Table 2: Comparative Performance in Grignard Reaction
| Solvent/Catalyst | Grignard Formation Time (min) | Yield of Triphenylmethanol (%) |
| Pentaglyme | 30 | 94 |
| THF | 45 | 88 |
| Diglyme | 35 | 91 |
| Diethyl ether | 60 | 85 |
Analysis:
In the Grignard reaction, pentaglyme demonstrates superior performance, leading to both a faster formation of the Grignard reagent and a higher yield of the final alcohol product. This enhanced reactivity is likely due to the strong coordinating ability of pentaglyme, which stabilizes the dimeric form of the Grignard reagent, favoring the addition reaction over side reactions like enolization and reduction.[11] The longer polyether chain of pentaglyme appears to provide a more favorable coordination environment for the magnesium species compared to shorter glymes like diglyme or cyclic ethers like THF.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: Comparative Catalysis in a Nucleophilic Aromatic Substitution Reaction
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for the SNAr comparative experiment."
Protocol 2: Comparative Analysis in a Grignard Reaction
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for the Grignard reaction comparative experiment."
Conclusion and Future Outlook
This comparative guide demonstrates that pentaglyme is a highly effective and versatile catalytic solvent, exhibiting performance comparable to or exceeding that of more conventional catalysts and solvents in both nucleophilic aromatic substitution and Grignard reactions. Its ability to strongly coordinate with cations is a key factor in its catalytic activity.
For researchers and professionals in drug development and organic synthesis, pentaglyme represents a valuable tool in the optimization of reaction conditions. Its lower toxicity compared to some crown ethers and its efficacy at low catalytic loadings make it an attractive and "greener" alternative.[3] Further investigations into the application of pentaglyme in other cation-mediated reactions, such as Suzuki couplings and other cross-coupling reactions, are warranted and expected to further solidify its position as a valuable component of the modern synthetic chemist's toolkit.[12][13][14]
References
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Shu, C., et al. (2018). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 8(52), 29693-29718. [Link]
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Otandi, J. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry and Chemical Sciences, 14(1), 1-10. [Link]
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Harris, J. M., et al. (1984). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. Journal of Macromolecular Science, Part C: Polymer Reviews, 24(2), 245-290. [Link]
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Chen, Y., et al. (2021). Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent. Chemistry – An Asian Journal, 16(20), 3144-3148. [Link]
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LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. [Link]
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Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]
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PTC Organics, Inc. (n.d.). Role of PTC Quat and Glyme in Grignard. PTC Organics, Inc.[Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2,5,8,11,14,17-Hexaoxaoctadecane
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental stewardship are paramount in the responsible conduct of research. This guide provides essential, in-depth procedural information for the proper disposal of 2,5,8,11,14,17-Hexaoxaoctadecane, a polyether compound commonly utilized in various scientific applications.
This compound, also known as pentaethylene glycol dimethyl ether, belongs to the glycol ether family. While invaluable in many research contexts, its disposal requires a nuanced understanding of its chemical properties, potential hazards, and the complex web of regulatory frameworks. This document serves as a critical operational and logistical tool to ensure its safe and compliant disposal.
Understanding the Compound: A Prerequisite for Safe Handling
| Property | Value | Source |
| Molecular Formula | C12H26O6 | ChemicalBook[1] |
| Appearance | Clear, colorless liquid | ChemicalBook[1] |
| Boiling Point | 120-123 °C (at 0.27 Torr) | ChemicalBook[1] |
| Density | ~1.005 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | Room Temperature, under inert atmosphere | ChemicalBook[1] |
Glycol ethers as a class are known to exhibit a range of toxicological profiles. Notably, some have been linked to reproductive toxicity.[2][3] Therefore, it is imperative to handle this compound with the assumption that it may pose similar hazards until specific toxicological data becomes available.
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by stringent environmental regulations. The following protocol outlines a self-validating system for its disposal, ensuring compliance and minimizing environmental impact.
Step 1: Waste Characterization - Is it Hazardous?
The initial and most critical step is to determine if the waste is classified as hazardous. Unused, pure this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, the "mixture rule" dictates that if it is mixed with a listed hazardous waste, the entire mixture is then considered hazardous. Furthermore, used glycol solutions often become contaminated with other regulated materials during experimental use, which can render them hazardous.
It is the generator's responsibility to make this determination. If there is any doubt, the waste should be managed as hazardous.
Step 2: Segregation and Containerization - Preventing Cross-Contamination
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Collect the waste in a dedicated, properly labeled, and sealed container . The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.
Step 3: On-Site Accumulation - Adhering to Timelines and Volumes
Regulations regarding the on-site accumulation of hazardous waste are strict and vary based on the quantity of waste generated per month. Familiarize yourself with your facility's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) to ensure compliance with storage time limits and volume thresholds.
Step 4: Professional Disposal - The Final and Crucial Step
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] This can lead to severe environmental contamination and significant legal penalties.
The only acceptable method of disposal is through a licensed and certified hazardous waste disposal company . These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common disposal method for liquid organic waste is incineration at a permitted facility .
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of 2,5,8,11,14,17-Hexaoxaoctadecane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling of 2,5,8,11,14,17-Hexaoxaoctadecane, also known as Pentaglyme. As a member of the polyether family, this compound shares characteristics with other glycol ethers, necessitating a cautious and informed approach to its use in research and development settings. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this chemical.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, this guide synthesizes safety data from structurally similar polyether polyols to establish a robust baseline for safe handling protocols. It is imperative to always consult the specific SDS provided by your chemical supplier and to use this guide as a supplementary resource.
Core Safety Directives: Understanding the Risks
Based on data from related polyether compounds, this compound is expected to be a viscous liquid that may cause mild skin and eye irritation. While not classified as acutely toxic, repeated or prolonged contact should be avoided. The primary routes of exposure are dermal contact and eye contact. Inhalation of vapors is less of a concern at room temperature due to its low volatility, but may become a factor if the material is heated or aerosolized.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory applications.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required with adequate ventilation |
| Pouring & Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Not generally required with adequate ventilation |
| Heating or Aerosol Generation | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use in a fume hood or with a respirator equipped with organic vapor cartridges |
| Large Volume Handling (>1L) | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Recommended to work in a well-ventilated area or with respiratory protection |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes waste.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1] Keep containers tightly closed when not in use.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[2]
Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Clothing: Promptly remove any clothing that becomes contaminated.[4]
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is crucial.
-
Step 1: Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Step 2: Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, a respirator and chemical-resistant suit may be necessary.
-
Step 3: Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill.[2]
-
Step 4: Clean-Up: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Step 5: Decontaminate: Clean the spill area with soap and water.
-
Step 6: Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan:
-
Waste Characterization: Unused or waste this compound should be treated as chemical waste. It is crucial to characterize the waste, as contamination with other substances, such as heavy metals, may classify it as hazardous waste.[5]
-
Containerization: Collect waste in a clearly labeled, leak-proof container.
-
Disposal Method: Do not pour down the drain.[5] Arrange for disposal through a licensed hazardous waste disposal company.[5]
Conclusion: A Culture of Safety
The responsible handling of this compound is paramount for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment, and diligent operational and disposal planning, researchers can confidently and safely utilize this compound in their scientific endeavors. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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JLP Corporation. Material Safety Data Sheet for Polyether Polyol. JLP Corporation. Accessed January 21, 2026. [Link]
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Redox. Safety Data Sheet Polyether Polyol. Revision 4, Date 16 Jul 2021. Redox. Accessed January 21, 2026. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet 2,5,8,11,14-Pentaoxapentadecane. Version GHS 1.0, Date of compilation: 2019-10-08. Chemos GmbH & Co. KG. Accessed January 21, 2026. [Link]
-
Covestro. SAFETY DATA SHEET - Polyether Polyol. Covestro. Accessed January 21, 2026. [Link]
-
U.S. Environmental Protection Agency. Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. U.S. EPA. Accessed January 21, 2026. [Link]
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Hampton Research. Safety Data Sheet - Polyethylene glycol monomethyl ether 550. Last updated: November 15, 2023. Hampton Research. Accessed January 21, 2026. [Link]
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HWH Environmental. Guide to Glycol Disposal. HWH Environmental. Accessed January 21, 2026. [Link]
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-
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-
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
